Hydrazinium
Description
Structure
3D Structure
Properties
CAS No. |
18500-32-8 |
|---|---|
Molecular Formula |
H5N2+ |
Molecular Weight |
33.054 g/mol |
IUPAC Name |
aminoazanium |
InChI |
InChI=1S/H4N2/c1-2/h1-2H2/p+1 |
InChI Key |
OAKJQQAXSVQMHS-UHFFFAOYSA-O |
SMILES |
[NH3+]N |
Canonical SMILES |
[NH3+]N |
Other CAS No. |
18500-32-8 |
Synonyms |
Hydrazinium |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Properties of Hydrazinium Salts: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis, properties, and applications of hydrazinium salts. It is designed to serve as a core resource for researchers in chemistry, materials science, and drug development. The document details various synthetic methodologies, including acid-base neutralization and metathetical reactions, and offers specific, step-by-step experimental protocols for the preparation of key this compound salts. A significant focus is placed on the presentation of quantitative data, with physicochemical and energetic properties summarized in comparative tables. Furthermore, this guide explores the diverse applications of these salts, from their role as energetic materials to their use as versatile precursors in the synthesis of pharmaceuticals and heterocyclic compounds. Visual diagrams are provided to illustrate key synthetic workflows and chemical relationships, enhancing the practical utility of this guide for laboratory applications.
Introduction to this compound Salts
This compound salts are a class of chemical compounds formed from the protonation of hydrazine (B178648) (N₂H₄). Depending on the degree of protonation, two primary cationic species are formed: the monoprotonated this compound ion ([N₂H₅]⁺) and the less common, diprotonated hydrazinediium ion ([N₂H₆]²⁺).[1][2] The monoprotonated this compound cation is a highly reactive species that readily combines with a wide array of inorganic and organic anions to form salts.[1]
These salts are of significant interest across multiple research fields. In energetic materials research, salts like this compound nitroformate (HNF) and this compound perchlorate (B79767) are investigated as high-performance oxidizers in solid rocket propellants.[3] In chemical synthesis, they serve as crucial, stable precursors for producing heterocyclic compounds such as pyrazoles and pyridazines, which are foundational structures in many pharmaceuticals and agrochemicals.[3] The unique reactivity and properties of this compound salts make them versatile tools for developing novel materials and synthetic methodologies.[3][4]
General Synthetic Strategies
The synthesis of this compound salts can be accomplished through several reliable methods. The choice of method often depends on the desired anion, the required purity, and the stability of the starting materials and products.
2.1. Acid-Base Neutralization The most direct and common method for synthesizing this compound salts is the acid-base reaction between hydrazine and a corresponding acid.[5][6] This reaction is typically performed using hydrazine hydrate (B1144303) (N₂H₄·H₂O), which is treated with an acid like hydrochloric acid (HCl), nitric acid (HNO₃), or perchloric acid (HClO₄).[5][7] The lone pair of electrons on a nitrogen atom in hydrazine acts as a base, accepting a proton from the acid to form the this compound cation and the corresponding anion.[5]
2.2. Metathesis (Double Decomposition) This method involves a double decomposition reaction, typically between hydrazine sulfate (B86663) and a barium or calcium salt of the desired anion.[6][8] For example, reacting hydrazine sulfate with barium nitrate (B79036) precipitates insoluble barium sulfate, leaving the desired this compound nitrate in solution.[8] The solution can then be filtered and evaporated to crystallize the final product.
2.3. Reaction with Ammonium (B1175870) Salts A versatile and safe method for preparing this compound salts involves the reaction of hydrazine hydrate with solid ammonium salts.[1][6] In this process, stoichiometric amounts of the ammonium salt and hydrazine hydrate are mixed. The ammonium salt dissolves with the evolution of ammonia (B1221849) gas, and the resulting solution containing the this compound salt is then crystallized.[6][9] This method has been successfully used to prepare a variety of simple and complex this compound derivatives.[6]
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of common this compound salts. Researchers should adhere to strict safety protocols, as hydrazine and its derivatives can be toxic and some salts are explosive.[7][10]
3.1. Protocol 1: Synthesis of this compound Monohydrochloride (N₂H₅Cl)
This protocol is based on the direct acid-base reaction between hydrazine hydrate and hydrochloric acid.[5][11]
-
Materials: Hydrazine hydrate (N₂H₄·H₂O), concentrated hydrochloric acid (HCl), ethanol (B145695).
-
Procedure:
-
In a flask suitable for reactions at low temperatures, prepare a solution of hydrogen chloride in ethanol.
-
Separately, mix an equimolar amount of hydrazine hydrate with ethanol.
-
Cool the hydrogen chloride-ethanol solution to between -15 °C and -10 °C using an appropriate cooling bath.
-
Slowly add the hydrazine hydrate-ethanol solution dropwise to the cold, stirred HCl solution. Maintain the low temperature throughout the addition.
-
Upon completion of the addition, a precipitate of this compound monohydrochloride will form.
-
Filter the solid product under suction and wash with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum desiccator over a suitable drying agent.
-
3.2. Protocol 2: Synthesis of this compound Nitrate (N₂H₅NO₃)
This method describes the preparation of this compound nitrate via the neutralization of hydrazine with nitric acid in a non-aqueous solvent to ensure high purity.[12]
-
Materials: Anhydrous hydrazine (97.5% purity), methanol (B129727) (reagent grade), nitric acid (70% purity).
-
Procedure:
-
Dissolve anhydrous hydrazine in methanol and cool the solution to approximately -20 °C in a cooling bath.
-
Separately, cool the nitric acid to -20 °C.
-
While vigorously stirring the hydrazine-methanol solution, add the cold nitric acid dropwise. Carefully monitor the temperature and maintain it below 0 °C throughout the addition.
-
Continue adding the acid until the pH of the solution reaches 5.5. A white precipitate of this compound nitrate will form during this process.
-
Filter the crude product.
-
For purification, dissolve the precipitate in a minimal amount of boiling methanol and allow it to recrystallize. Repeat this recrystallization step twice.
-
Remove the final traces of methanol under vacuum. Dry and store the purified salt in a vacuum desiccator over phosphorus pentoxide.[12]
-
3.3. Protocol 3: Synthesis of this compound Perchlorate (N₂H₅ClO₄)
This compound perchlorate is a high-energy material and should be handled with extreme care. This protocol uses dilute solutions to mitigate risks.[7][13]
-
Materials: 20% aqueous solution of hydrazine, 20% aqueous solution of perchloric acid, isopropanol (B130326).
-
Procedure:
-
Cool a 20% aqueous solution of hydrazine in an ice bath.
-
Slowly add an equimolar amount of a 20% perchloric acid solution to the cooled, stirring hydrazine solution.[7] A slight excess of hydrazine is preferable to ensure no unreacted perchloric acid remains.[13]
-
After the addition is complete, allow the solution to stand. The resulting aqueous solution of this compound perchlorate can be stored.[7]
-
To precipitate the salt, pour the solution into five volumes of isopropanol cooled to 0 °C.[7]
-
Filter the resulting white precipitate, wash with cold isopropanol, and dry under vacuum at 80 °C.[7] The reported melting point of the product is 142-143 °C.[7]
-
Properties of this compound Salts
The properties of this compound salts vary widely depending on the constituent anion. For researchers, key properties include thermal stability, density, solubility, and, for certain applications, energetic characteristics.
4.1. Physicochemical Properties
The following table summarizes key physicochemical data for several common and representative this compound salts. Thermal stability, indicated by the decomposition temperature (Td), is a critical parameter, especially for energetic applications.
| Salt Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Decomposition Temp. (Td) (°C) |
| This compound Chloride | N₂H₅Cl | 68.51 | 90[9] | - | - |
| This compound Sulfate | (N₂H₅)₂SO₄ | 130.13[14] | 254 (lit.)[15] | - | - |
| This compound Nitrate | N₂H₅NO₃ | 95.06 | 70-71 | 1.64 | ~180 |
| This compound Perchlorate | N₂H₅ClO₄ | 132.51 | 142-143[7] | 1.939[16] | 126.8[17] |
| This compound Azide | N₂H₅N₃ | 75.07 | 80 | 1.42 | ~165 |
| This compound hydrogensuccinate | N₂H₅C₄H₅O₄ | 150.13 | 137-138[18][19] | - | - |
Data compiled from multiple sources.[7][9][14][15][16][17][18][19] Note that decomposition temperatures can vary based on heating rate and experimental conditions.
4.2. Energetic Properties
Many this compound salts are classified as energetic materials due to their high nitrogen content and positive heats of formation.[20] The performance of these materials is often compared to standards like TNT and RDX.
| Energetic Salt | Heat of Formation (ΔHf) (kJ/mol) | Density (ρ) (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) |
| TNT (Reference) | - | 1.65[17] | 6881[21] | 19.5[21] |
| RDX (Reference) | +92.6[20] | 1.82 | 8795[20] | 34.9[20] |
| This compound 5-nitro-3-dinitromethyl-2H-pyrazole | +194.8[20] | 1.81[20] | 8790[20] | 33.8[20] |
| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium perchlorate | - | 1.435-1.989[17] | - | - |
| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide | - | 1.435-1.989[17] | 8887[17] | 33.9[17] |
Data compiled from sources focusing on energetic materials.[17][20][21]
Applications in Research and Drug Development
The utility of this compound salts extends far beyond energetic materials, playing a crucial role in organic synthesis and the development of new pharmaceuticals.
5.1. Precursors in Organic Synthesis this compound salts are stable, easily handled sources of hydrazine, which is a powerful nucleophile and reducing agent.[3][22] Hydrazine and its derivatives are fundamental building blocks for synthesizing a wide range of nitrogen-containing heterocyclic compounds, including pyrazoles, pyridazines, and triazoles.[3][23][24] These heterocyclic motifs are prevalent in many biologically active molecules.
5.2. Role in Drug Discovery and Development The hydrazide functional group is a key component in several active pharmaceutical ingredients (APIs), most notably in the anti-tuberculosis drug isoniazid.[25] Hydrazide derivatives exhibit a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antifungal properties.[24] this compound salts serve as precursors to these hydrazides. Furthermore, the reaction of hydrazines with aldehydes and ketones produces hydrazones, a class of compounds extensively studied for their therapeutic potential.[3][26] The antihypertensive drug hydralazine (B1673433) is a well-known hydrazine derivative.[3]
5.3. Materials Science Applications Beyond propellants, this compound salts are used as precursors for the solution-based deposition of metal chalcogenide films.[27] For instance, soluble this compound germanium(IV) and tin(IV) selenide (B1212193) salts can be decomposed by heat to produce microcrystalline films of SnS₂ or other metal selenides, which have applications in electronics and photovoltaics.[27]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Salts for Research|High-Purity Reagents [benchchem.com]
- 4. Hydrazine Nitrate | High-Purity Reagent [benchchem.com]
- 5. Hydrazine Hydrochloride|High-Purity Reagent [benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Hydrazine perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 8. Sciencemadness Discussion Board - hydrazine nitrate and hydroxylamine nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrazine monohydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 14. Hydrazine Sulfate | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 10034-93-2 CAS | HYDRAZINE SULPHATE | Inorganic Salts | Article No. 04084 [lobachemie.com]
- 16. US3131997A - Preparation of hydrazine perchlorate hemihydrate - Google Patents [patents.google.com]
- 17. Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of this compound Hydrogensuccinate [scielo.org.za]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Properties of Energetic this compound 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A π-stacking highly stable insensitive energetic inner salt and its insensitive energetic salts - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. chemcess.com [chemcess.com]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. alcrut.com [alcrut.com]
- 27. Synthesis, structure, and thermal properties of soluble this compound germanium(IV) and tin(IV) selenide salts - PubMed [pubmed.ncbi.nlm.nih.gov]
structural analysis of hydrazinium cation
An In-depth Technical Guide to the Structural Analysis of the Hydrazinium Cation
Introduction
The this compound cation, [N₂H₅]⁺, is the protonated form of hydrazine (B178648) (N₂H₄). It is a fundamental chemical species found in a wide array of salts, which are utilized as reagents in chemical synthesis and various industrial processes.[1] Structurally, the cation adopts a configuration analogous to methylamine, with one nitrogen atom in an amino group (-NH₂) and the other in an ammonium (B1175870) group (-NH₃⁺).[1][2] The overall geometry is characterized by a staggered arrangement of the hydrogen atoms.[2] A thorough understanding of its structural parameters is critical for researchers in materials science and drug development, as these properties influence crystal packing, hydrogen bonding networks, and ultimately, the material's bulk properties.
This guide provides a comprehensive overview of the structural analysis of the this compound cation, detailing its key structural parameters derived from experimental and computational methods, outlining the experimental protocols for its characterization, and illustrating the typical workflow for such an analysis.
Structural and Spectroscopic Data
The precise geometric and vibrational properties of the this compound cation can vary slightly depending on the counter-ion in the crystal lattice due to hydrogen bonding and crystal packing effects. The following tables summarize key quantitative data from various this compound salts.
Bond Lengths and Angles
Data from X-ray and neutron diffraction studies provide precise measurements of the cation's geometry. Neutron diffraction is particularly crucial for accurately locating the positions of hydrogen atoms.
| Compound | N-N Bond Length (Å) | N-H Bond Lengths (Å) | Method |
| Hydrazine (N₂H₄) (for comparison) | ~1.46 | - | - |
| This compound Iodide (N₂H₅I) | 1.4400(8) | - | Neutron Diffraction |
| This compound Chloride (N₂H₅Cl) | 1.455 | - | X-ray Diffraction |
| This compound Bromide (N₂H₅Br) | 1.450 | - | X-ray Diffraction |
| This compound Hydrogenoxalate (N₂H₅HC₂O₄) | 1.443(5) | - | X-ray Diffraction |
| This compound Hydrogensuccinate | 1.4535(14) | 0.894 - 0.99 | X-ray Diffraction |
Table 1: Selected bond lengths for the this compound cation in various salts. Data sourced from references[2][3].
Vibrational Frequencies
Vibrational spectroscopy (Infrared and Raman) is a powerful tool for identifying the functional groups and probing the bonding within the this compound cation. The N-N stretching frequency is a key diagnostic peak.
| Compound | N-N Stretch (cm⁻¹) | N-H/N-H₃⁺ Modes (cm⁻¹) | Method |
| Hydrazine (N₂H₄) (for comparison) | 884 | 3152-3334 (stretches) | IR/Raman |
| This compound Azide (B81097) ([N₂H₅]⁺[N₃]⁻) | 960 | 3054-3358 (stretches), 1504-1593 (deformations) | IR |
| This compound Fluorocadmate (N₂H₅CdF₃) | 1008 (Raman), 1002 (IR) | - | IR/Raman |
| Bis(this compound) Hexafluorosilicate | 780-1259 (N-N stretch and NH₃⁺ rock) | 2500-3500 (stretches) | IR/Raman |
Table 2: Characteristic vibrational frequencies for the this compound cation. Data sourced from references[2][4][5][6][7].
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides information about the chemical environment of the nuclei within the cation.
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| This compound Azide ([N₂H₅]⁺[N₃]⁻) | ¹H | [D₆]DMSO | 6.97 |
| This compound Azide ([N₂H₅]⁺[N₃]⁻) | ¹⁴N | D₂O | -331 |
Table 3: NMR spectroscopic data for the this compound cation. Data sourced from reference[6].
Experimental Protocols
The structural characterization of the this compound cation relies on a combination of synthesis, crystallography, and spectroscopy.
Synthesis of this compound Salts
A general and straightforward method for preparing this compound salts involves the acid-base reaction between hydrazine hydrate (B1144303) and the desired acid.[3][8]
-
Reaction Setup: The corresponding acid is dissolved in a suitable solvent (e.g., water, ethanol, or a mixture).
-
Addition of Hydrazine: Hydrazine hydrate is added dropwise to the acid solution, typically in a stoichiometric ratio (e.g., 1:1 for mono-hydrazinium salts, 2:1 for di-hydrazinium salts). The reaction is often carried out in an ice bath to control the exothermic reaction.[8]
-
Crystallization: The resulting solution is then concentrated or allowed to evaporate slowly at room temperature to yield single crystals suitable for X-ray diffraction.[4]
-
Isolation: The crystals are collected by filtration, washed with a cold solvent, and dried.
Single-Crystal X-ray Diffraction
This is the primary technique for determining the precise atomic arrangement, including bond lengths and angles.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer (e.g., Bruker SMART CCD with Mo Kα radiation).[8] The instrument collects a series of diffraction patterns as the crystal is rotated. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[2]
-
Data Processing: The raw diffraction data is integrated to determine the intensities of the reflections. Corrections for factors like Lorentz-polarization effects and absorption are applied using software packages such as SADABS.[8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures to obtain the final atomic coordinates, bond lengths, and angles.
Neutron Diffraction
Neutron diffraction is superior to X-ray diffraction for locating hydrogen atoms due to hydrogen's larger neutron scattering cross-section.
-
Crystal Requirements: This technique requires significantly larger single crystals than X-ray diffraction.
-
Data Collection: Data are collected at a dedicated neutron source facility using an instrument like a single-crystal time-of-flight Laue diffractometer.[2]
-
Analysis: The data analysis is analogous to that of X-ray diffraction, yielding highly accurate positions for all atoms, including hydrogens, which is critical for understanding hydrogen bonding networks.
Vibrational Spectroscopy (IR and Raman)
-
Infrared (IR) Spectroscopy: The sample is typically ground with potassium bromide (KBr) and pressed into a thin pellet.[4][5] The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer in the mid-infrared range (e.g., 400-4000 cm⁻¹).
-
Raman Spectroscopy: A small amount of the crystalline sample is placed in a capillary tube or on a microscope slide. The spectrum is excited using a laser source (e.g., Nd:YAG at 633 nm or 1064 nm) and the scattered light is analyzed by a spectrometer.[4] Temperature-dependent studies can be performed to investigate phase transitions.[6]
Computational Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are frequently used to complement experimental findings.[9] These computational models can predict molecular geometries, vibrational frequencies, and other spectroscopic properties. By comparing calculated results with experimental data, a more detailed assignment of spectral features and a deeper understanding of the electronic structure can be achieved.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive structural analysis of the this compound cation, from material synthesis to final characterization.
Workflow for the structural analysis of the this compound cation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of this compound Hydrogensuccinate [scielo.org.za]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. The Raman spectrum of this compound azide [N2H5]+[N3]– | The Infrared and Raman Discussion Group [irdg.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dithis compound oxalate [scielo.org.za]
- 9. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Thermal Decomposition of Hydrazinium Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazinium nitrate (B79036) (HN), a salt of hydrazine (B178648) and nitric acid, is an energetic material with applications in propellants and explosives. A thorough understanding of its thermal decomposition behavior is paramount for ensuring its safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition of this compound nitrate, detailing its decomposition pathways, products, and kinetics. The information presented herein is intended to be a valuable resource for professionals in research, science, and drug development who may encounter or work with this compound.
Data Presentation
The following tables summarize the key quantitative data related to the thermal decomposition of this compound nitrate and its analog, 2-hydroxyethylthis compound nitrate (HEHN), under various conditions.
Table 1: Thermal Decomposition Onset and Products of this compound Nitrate and Related Compounds
| Compound | Analysis Method | Onset Temperature (°C) | Decomposition Products | Reference |
| This compound Nitrate | Not Specified | Explosion point: 307 °C (50% detonation) | Not specified | [1] |
| This compound Nitrate in Nitric Acid (4–12 M) | Not Specified | 70–150 °C | Gases | [2] |
| 2-Hydroxyethylthis compound Nitrate (HEHN) | TGA/DSC | Two-stage decomposition | Stage 1: H₂O, N₂, NH₃, NO, N₂O, NO₂ Stage 2: HNO₃, CO₂ | [3] |
Table 2: Kinetic Parameters for the Thermal Decomposition of this compound Nitrate and HEHN
| Compound/Condition | Method | Apparent Activation Energy (Ea) (kJ/mol) | Reaction Order | Reference |
| This compound Nitrate (0.01 M) in 0.1 M HNO₃ with Ru/C catalyst | Kinetic Study | 46.6 | 1.5 | [4] |
| 2-Hydroxyethylthis compound Nitrate (HEHN) - Stage 1 | TGA/DSC | 113.7 ± 1.7 | Autocatalytic | [3] |
| 2-Hydroxyethylthis compound Nitrate (HEHN) - Stage 2 | TGA/DSC | 123.6 ± 2.5 | Autocatalytic | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established practices for the thermal analysis of energetic materials.
Protocol 1: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol is for determining the thermal stability and decomposition characteristics of this compound nitrate.
1. Instrumentation:
-
A simultaneous TGA/DSC instrument capable of controlled heating in an inert atmosphere.
2. Sample Preparation:
-
Carefully weigh 1-5 mg of dry this compound nitrate into an aluminum or ceramic crucible. Due to its hygroscopic nature, sample handling should be performed in a dry environment (e.g., a glovebox).
3. TGA/DSC Analysis:
-
Place the sample crucible and an empty reference crucible into the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to approximately 350°C at a constant heating rate (e.g., 5, 10, or 20 °C/min).
-
Record the sample weight (TGA) and differential heat flow (DSC) as a function of temperature.
4. Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
-
From the DSC curve, identify endothermic (e.g., melting) and exothermic (decomposition) events. Determine the onset temperature and peak temperature of any exotherms.
-
Kinetic parameters, such as activation energy, can be calculated from data obtained at multiple heating rates using methods like the Kissinger or Ozawa-Flynn-Wall analysis.
Protocol 2: Evolved Gas Analysis by Mass Spectrometry (MS)
This protocol is for identifying the gaseous products evolved during the thermal decomposition of this compound nitrate.
1. Instrumentation:
-
A TGA instrument coupled to a mass spectrometer (TGA-MS). The interface between the TGA and MS should be heated to prevent condensation of the evolved gases.
2. TGA-MS Analysis:
-
Follow the sample preparation and TGA procedure as described in Protocol 1.
-
As the sample is heated in the TGA, the evolved gases are transferred to the mass spectrometer via the heated transfer line.
-
The mass spectrometer should be set to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 10-100).
-
Record the ion intensity for specific m/z values corresponding to potential products (e.g., m/z 17 for NH₃, 18 for H₂O, 28 for N₂, 30 for NO, 44 for N₂O, 46 for NO₂).
3. Data Analysis:
-
Plot the ion intensity of each detected m/z value as a function of temperature.
-
Correlate the evolution of specific gases with the mass loss events observed in the TGA data to identify the decomposition products at different stages.
Mandatory Visualization
The following diagrams illustrate the key decomposition pathways of this compound nitrate.
Caption: Initial steps in the thermal decomposition of pure this compound nitrate.
Caption: Parallel pathways for the thermal decomposition of this compound nitrate in nitric acid solution.[5]
Core Discussion
The thermal decomposition of this compound nitrate is a complex process that is highly dependent on the surrounding conditions. In its pure, solid state, the initial step is believed to be the dissociation of the salt into hydrazine and nitric acid upon melting.[1] This is followed by the decomposition of these species into various gaseous products.
When in a nitric acid solution, the decomposition mechanism is more intricate and has been shown to proceed via two parallel pathways.[5] One pathway involves the reaction of hydrazine with nitric acid to produce nitrous acid and diazene. The other pathway involves the reaction of hydrazine with nitrous acid to form the highly reactive and explosive intermediate, hydrazoic acid (HN₃), which can further decompose to ammonia through a multistep process.[5]
The presence of catalysts can significantly alter the decomposition kinetics. For example, a Ru/C catalyst has been shown to facilitate the decomposition of this compound nitrate in nitric acid at lower temperatures, with an apparent activation energy of 46.6 kJ/mol.[4] The catalytic pathway is believed to involve both the heterogeneous catalytic disproportionation of this compound nitrate at the catalyst surface and the oxidation of this compound nitrate by catalytically generated nitrous acid.[4][6]
The decomposition of substituted this compound nitrates, such as 2-hydroxyethylthis compound nitrate (HEHN), also provides valuable insights. HEHN exhibits a two-stage decomposition process.[3] The first stage, occurring at lower temperatures, involves an autocatalytic reaction with an apparent activation energy of approximately 113.7 kJ/mol and produces a range of gaseous products including water, nitrogen, ammonia, and various nitrogen oxides.[3] The second, higher-temperature stage has a slightly higher activation energy of about 123.6 kJ/mol and leads to the formation of nitric acid and carbon dioxide.[3]
References
- 1. Hydrazine nitrate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The reaction kinetics and mechanism of catalytic decomposition of hydrazine nitrate on Ru/C catalyst in nitric acid solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The reaction kinetics and mechanism of catalytic decomposition of hydrazine nitrate on Ru/C catalyst in nitric acid solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Exploratory Studies of Hydrazinium-Based Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and performance evaluation of hydrazinium-based energetic materials. This compound salts are a significant class of energetic materials due to their high nitrogen content, positive heats of formation, and impressive detonation properties. This document summarizes key quantitative data, details experimental protocols for synthesis and analysis, and visualizes essential processes to facilitate further research and development in this field. The information presented is intended to serve as a valuable resource for professionals exploring the potential of these high-energy compounds.
Introduction
The quest for advanced energetic materials with superior performance and enhanced safety characteristics is a continuous endeavor in modern chemistry. This compound-based energetic materials have emerged as a promising class of compounds, offering a favorable balance between high energy output and acceptable sensitivity. The presence of the N-N single bond in the hydrazine (B178648) moiety contributes to a high positive heat of formation, a key factor for high-performance explosives. This guide delves into the synthesis of various this compound salts, their thermal behavior, and their explosive performance, providing a foundational understanding for researchers in the field.
Synthesis of this compound-Based Energetic Materials
The synthesis of this compound-based energetic salts typically involves Brønsted acid-base reactions or metathesis reactions.[1] A common approach is the reaction of hydrazine or its derivatives with an appropriate acid to form the corresponding this compound salt.
General Experimental Protocol for Salt Formation
A typical synthesis involves the reaction of a hydrazine derivative with a selected acid in a suitable solvent. For instance, 4-amino-3-hydrazino-5-methyl-1,2,4-triazole can be reacted with various acids to produce a range of energetic salts.[2]
Materials:
-
Hydrazine derivative (e.g., 4-amino-3-hydrazino-5-methyl-1,2,4-triazole)
-
Selected acid (e.g., hydrochloric acid, perchloric acid, nitric acid)
-
Solvent (e.g., water, ethanol, acetic acid)
Procedure:
-
Dissolve the hydrazine derivative in the chosen solvent.
-
Slowly add the acid to the solution while stirring. The reaction is often exothermic, so cooling may be necessary.
-
Continue stirring the mixture for a specified period at a controlled temperature (e.g., reflux at 100–110 °C for 2 hours).[2]
-
After the reaction is complete, the resulting salt may precipitate out of the solution upon cooling.
-
Isolate the solid product by filtration.
-
Wash the product with a suitable solvent to remove any unreacted starting materials or impurities.
-
Dry the final product under reduced pressure.
Characterization of this compound-Based Energetic Materials
Thorough characterization is crucial to understand the structure, purity, and properties of newly synthesized energetic materials. Standard analytical techniques are employed for this purpose.
Spectroscopic and Analytical Techniques
-
Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Elemental Analysis: Determines the elemental composition of the compound to confirm its empirical formula.
-
X-ray Crystallography: Used to determine the precise three-dimensional arrangement of atoms in a crystal, providing data on bond lengths and angles.[3]
Thermal Analysis
Thermal analysis techniques are critical for evaluating the thermal stability and decomposition behavior of energetic materials.
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These techniques are used to determine the decomposition temperature and melting point of a compound.[4] A sample is heated at a constant rate (e.g., 5 °C min⁻¹) to observe thermal transitions.[4]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, providing information about decomposition pathways and the formation of intermediates.[5]
Sensitivity Testing
The sensitivity of an energetic material to external stimuli such as impact and friction is a critical safety parameter.
-
Impact Sensitivity: Measured using a BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer. The impact energy at which a sample initiates is determined.[2]
-
Friction Sensitivity: Measured using a BAM friction apparatus to determine the frictional force required to initiate the material.[4]
Performance of this compound-Based Energetic Materials
The performance of an energetic material is primarily assessed by its detonation properties.
Detonation Velocity and Pressure
Detonation velocity (Vd) and detonation pressure (P) are key performance indicators. These parameters are often calculated using specialized software like EXPLO5, based on the material's density and heat of formation.[2][6]
Quantitative Data Summary
The following tables summarize the key performance and safety parameters of selected this compound-based energetic materials from the literature.
Table 1: Physicochemical and Performance Data of Selected this compound-Based Energetic Materials
| Compound Name | Density (g cm⁻³) | Heat of Formation (kJ mol⁻¹) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Reference |
| This compound 5-nitro-3-dinitromethyl-2H-pyrazole | 1.874 | N/A | Comparable to RDX | Comparable to RDX | [3] |
| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium dinitramide | N/A | N/A | 8887 | 33.9 | [2] |
| This compound 1-hydroxy-5-methyltetrazolate | N/A | N/A | 8109 | 21.9 | [4] |
| Dithis compound 3,3′-azo-5,5′-diazido-1,2,4-triazole (DHADAT) | N/A | 1405 | 9122 | N/A | [7] |
| 3-Amino-5-hydrazinopyrazole Salt 2 | N/A | N/A | 9076 | 34.1 | [8] |
| 3-Amino-5-hydrazinopyrazole Salt 5 | N/A | 1160.06 | 8974 | 31.9 | [8] |
| Dihydrazine tetranitroethide | 1.81 | N/A | 9508 | 37.9 | [9] |
Table 2: Thermal Stability and Sensitivity Data of Selected this compound-Based Energetic Materials
| Compound Name | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium hydrochloride | N/A | >40 J | N/A | [2] |
| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazolium 5-nitrotetrazolate-2N-oxide | N/A | 6.1 J | N/A | [2] |
| This compound 1-hydroxy-5-methyltetrazolate | 224 | >40 J | >360 N | [4] |
| Dithis compound 3,3′-azo-5,5′-diazido-1,2,4-triazole (DHADAT) | N/A | 23 J | N/A | [7] |
| 3-Amino-5-hydrazinopyrazole Salt 2 | 172 | N/A | N/A | [8] |
| 3-Amino-5-hydrazinopyrazole Salt 5 | 186 | N/A | N/A | [8] |
Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of this compound-based energetic materials.
Thermal Decomposition Pathway of this compound Salts
The thermal decomposition of this compound salts can proceed through different mechanisms depending on the anion and external conditions.[10] A generalized pathway often involves initial dissociation followed by decomposition of the constituent parts.
Caption: Generalized thermal decomposition pathway for this compound salts.
Conclusion
This compound-based energetic materials represent a vibrant area of research with significant potential for the development of next-generation high-performance explosives and propellants. Their tunable properties, achieved through the variation of anionic components, allow for the design of materials with a desirable balance of energy and sensitivity. This guide provides a foundational framework for researchers to build upon, offering standardized protocols and a summary of key data to inform future exploratory studies. The continued investigation into the synthesis, characterization, and performance of novel this compound salts will undoubtedly lead to the discovery of advanced energetic materials with enhanced capabilities.
References
- 1. Energetic salts based on 3-hydrazino-4-amino-1,2,4-triazole (HATr): synthesis and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Energetic this compound 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Exploring high-energy and low-sensitivity energetic compounds based on experiments and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. A new oxygen-rich energetic salt dihydrazine tetranitroethide: a promising explosive alternative with high density and good performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to Hydrazinium Coordination Chemistry: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazinium coordination chemistry, a fascinating and evolving field, explores the synthesis, structure, and properties of metal complexes incorporating the this compound cation (N₂H₅⁺) or neutral hydrazine (B178648) (N₂H₄) as ligands. These compounds exhibit a remarkable range of applications, from high-performance energetic materials to potential precursors for pharmacologically active agents. This technical guide provides a comprehensive overview of the core principles of this compound coordination chemistry, detailing synthetic methodologies, advanced characterization techniques, and key applications. It is designed to serve as an essential resource for researchers in materials science and professionals in drug development, offering detailed experimental protocols, comparative data analysis, and visual representations of key chemical processes and biological pathways.
Introduction to this compound and Hydrazine as Ligands
Hydrazine (H₂N-NH₂) is a versatile molecule that can function as a ligand in coordination chemistry in several ways. It can act as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms, or more commonly, as a bidentate bridging ligand, linking two metal centers. The protonated form, the this compound cation (N₂H₅⁺), is also a key player. While less common as a direct coordinating ligand due to the protonation of one nitrogen atom, it readily forms ionic salts with complex metal anions and can be involved in intricate hydrogen-bonding networks that stabilize the crystal lattice.[1] Metal complexes containing positively charged ligands like this compound are relatively rare compared to those with neutral or anionic ligands, making them a subject of significant academic interest.
The coordination behavior is dictated by factors such as the metal ion, the counter-anion, the solvent system, and the reaction pH. The presence of the N-N single bond (bond length ≈ 1.45 Å in free hydrazine) is a defining feature, and its vibrational frequency in infrared (IR) spectroscopy is a powerful diagnostic tool for determining the coordination mode.[2][3]
Synthesis of this compound Coordination Compounds
The synthesis of this compound and hydrazine coordination compounds typically involves the reaction of a metal salt with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent. The specific product obtained—whether it incorporates neutral hydrazine or the this compound cation—can be controlled by adjusting the reaction conditions.
General Synthetic Workflow
The process for synthesizing and characterizing these compounds follows a logical progression from precursor selection to performance or activity testing. This workflow ensures a systematic approach to developing new materials with desired properties.
Experimental Protocols
Protocol 1: Synthesis of Tris(hydrazine)nickel(II) Nitrate (--INVALID-LINK--₂) - An Energetic Material [4][5]
-
Materials: Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O), hydrazine monohydrate (N₂H₄·H₂O, ~80-98% solution), deionized water, ethanol (B145695).
-
Procedure:
-
Prepare a dilute aqueous solution of nickel(II) nitrate hexahydrate (e.g., 8% w/v).
-
In a separate reaction vessel, heat the hydrazine monohydrate solution to approximately 60-65 °C with constant stirring.
-
Slowly add the nickel nitrate solution dropwise to the hot, stirred hydrazine hydrate solution. The solution will initially turn blue, followed by the formation of a vibrant violet precipitate.[4]
-
Continue the addition until a slight green hue persists, indicating a small excess of nickel nitrate.
-
Digest the mixture by maintaining the temperature and stirring for an additional 10-15 minutes to ensure complete reaction.
-
Cool the mixture, then isolate the purple precipitate by vacuum filtration.
-
Wash the product sequentially with deionized water and then ethanol to remove unreacted starting materials and to aid in drying.
-
Dry the final product, a fluffy purple powder, under vacuum desiccation.
-
Protocol 2: Synthesis of a this compound Metal Carboxylate (e.g., N₂H₅M(N₂H₃COO)₃·H₂O where M = Fe, Co, Ni, Zn) [6]
-
Materials: Metal(II) salt (e.g., FeSO₄·7H₂O, Co(NO₃)₂·6H₂O), hydrazine hydrate, carbon dioxide (from dry ice or a gas cylinder).
-
Procedure:
-
Prepare a solution of hydrazinocarboxylic acid (N₂H₃COOH) in situ by saturating hydrazine hydrate with carbon dioxide. This is typically done by bubbling CO₂ gas through the hydrazine hydrate or by adding small pieces of dry ice until the solution is saturated. For this compound derivatives, a more concentrated solution (e.g., 15%) is used.[6]
-
Prepare an aqueous solution of the desired metal salt (e.g., 0.4 M).
-
Treat the metal salt solution with the prepared hydrazinocarboxylic acid/hydrazine hydrate solution, adding it until any initial precipitate that forms just redissolves, resulting in a clear solution.
-
Allow the clear solution to stand at room temperature, open to the atmosphere.
-
Crystals of the this compound metal hydrazinocarboxylate hydrate will form over several days.
-
Isolate the crystals by filtration, wash with a small amount of cold water, and air-dry.
-
Structural and Spectroscopic Characterization
A combination of analytical techniques is essential to unambiguously determine the structure and properties of this compound coordination compounds.
X-ray Diffraction
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths and angles. It allows for the clear differentiation between coordinated neutral hydrazine and ionic this compound cations, and reveals the nature of hydrogen bonding within the crystal lattice.
Table 1: Comparison of N-N Bond Lengths in Hydrazine and this compound Species
| Compound/Ion | N-N Bond Length (Å) | Comments | Reference(s) |
|---|---|---|---|
| Gaseous Hydrazine (N₂H₄) | 1.446 - 1.45 | Uncoordinated, neutral molecule. | [2][7] |
| This compound Cation (N₂H₅⁺) | ~1.42 | Shorter than neutral hydrazine due to positive charge. | [8] |
| This compound Difluoride | 1.42 | N₂H₅⁺ cation in an ionic lattice. | [8][9] |
| Bridging N₂H₄ in Complexes | 1.46 - 1.48 | Lengthened upon coordination to metal centers. |[10] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the coordination mode of the hydrazine/hydrazinium moiety. The N-N stretching vibration (ν(N-N)) is particularly informative.
-
Free Hydrazine: ν(N-N) appears around 1077-1098 cm⁻¹.
-
Monodentate Hydrazine: ν(N-N) is typically found in the 928-937 cm⁻¹ region.
-
Bidentate Bridging Hydrazine: ν(N-N) shifts to a higher frequency, typically in the range of 948-986 cm⁻¹.[10] The increase in frequency is attributed to the restricted rotation around the N-N bond upon chelation.
-
This compound (N₂H₅⁺) ion: The ν(N-N) band is characteristically observed around 960-990 cm⁻¹, often overlapping with the region for bridging hydrazine.[11] Other N-H stretching and bending modes are also present.
Table 2: Characteristic IR Frequencies for Hydrazine and its Derivatives (cm⁻¹)
| Vibration Mode | Hydrazine (N₂H₄) | Coordinated N₂H₄ (Bridging) | This compound (N₂H₅⁺) |
|---|---|---|---|
| N-H Stretching | 3150 - 3350 | 3100 - 3300 | 2800 - 3200 |
| NH₂ Bending | ~1620 | ~1600 | ~1600 |
| N-N Stretching | ~1090 | 948 - 986 | 960 - 990 |
Applications in Energetic Materials
This compound coordination compounds are extensively studied as next-generation energetic materials, offering potential replacements for lead-based primary explosives like lead azide (B81097) and lead styphnate.[4] Their energetic nature stems from the combination of a fuel (hydrazine) and an oxidizer (e.g., nitrate, perchlorate (B79767) anions) within a single molecular structure.
Thermal Decomposition
The performance of an energetic material is intrinsically linked to its thermal decomposition pathway. For many this compound salts, the initial step involves dissociation into neutral hydrazine and the corresponding acid in the melt phase.[12] The subsequent decomposition of these species generates large volumes of gas, leading to explosive energy release.
For instance, the decomposition of this compound nitroformate (HNF) is believed to proceed primarily through its dissociation into hydrazine and nitroform.[13][14]
References
- 1. chemistry-chemists.com [chemistry-chemists.com]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. Solved hydrazine diazine elemental nitrogen N-N bond length | Chegg.com [chegg.com]
- 4. Nickel hydrazine nitrate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. kinetics.nsc.ru [kinetics.nsc.ru]
- 14. Theoretical study of the primary processes in the thermal decomposition of this compound nitroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Fundamental Chemical Properties of the Hydrazinium Ion
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core chemical properties of the hydrazinium ion ([N₂H₅]⁺). It covers its structure, acidity, stability, and reactivity, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing fundamental processes.
Core Chemical Properties
The this compound ion, with the chemical formula [N₂H₅]⁺, is the simplest protonated form of hydrazine (B178648) (N₂H₄).[1] It is the conjugate acid of hydrazine and is formed by the protonation of this weak base with a strong acid.[1][2] The ion and its various salts are significant in diverse fields, including as precursors in chemical synthesis, particularly for heterocyclic compounds, and in the development of energetic materials.[2]
1.1 Structure and Bonding
The this compound cation possesses a structure analogous to methylamine, with the formula often represented as [H₂N−NH₃]⁺.[1] X-ray and neutron diffraction studies have confirmed that the hydrogen atoms are arranged in a staggered conformation.[3][4] The positive charge leads to a shortening of the nitrogen-nitrogen bond compared to neutral hydrazine. In crystalline this compound salts, the N-N bond length is typically measured in the range of 1.42 to 1.44 Å.[3][4] The positive charge is not localized on one nitrogen atom but is distributed across the entire ion.[3]
1.2 Acidity and Equilibrium
As the conjugate acid of hydrazine, the this compound ion is a weak acid in aqueous solutions.[1] It exists in equilibrium with hydrazine, as described by the following reaction:
[N₂H₅]⁺ + H₂O ⇌ N₂H₄ + H₃O⁺
The acid dissociation constant (pKa) for this equilibrium is a critical parameter. While values vary slightly across sources, they are consistently in the range of 7.9 to 8.1.[1][5][6] One study determined the temperature dependence of the pKa over a range of 0–80 °C, providing a more precise relationship for experimental work.[7][8] This acidity makes the this compound ion slightly more acidic than the ammonium (B1175870) ion (NH₄⁺), which has a pKa of approximately 9.2.[9]
1.3 Stability and Decomposition
This compound salts are generally more stable and less hazardous to handle than anhydrous hydrazine, making them a preferred form for many applications.[2] However, their thermal stability is highly dependent on the associated anion.[10] The thermal decomposition of this compound salts, such as the nitrate (B79036) or perchlorate, is a complex process that can be initiated by the dissociation of the salt into hydrazine and the corresponding acid in the liquid phase.[10] The stability of this compound perchlorate, for instance, is notably lower than that of this compound nitrate or chloride.[10]
The decomposition of hydrazine and its protonated form can be significantly catalyzed by the presence of certain metal ions, with cupric ions (Cu²⁺) being particularly effective, whereas ferric ions (Fe³⁺) show a lesser effect.[11] The ultimate decomposition products are typically gaseous, including nitrogen (N₂), hydrogen (H₂), and ammonia (B1221849) (NH₃).[12]
1.4 Reactivity
The reactivity of the this compound ion is dominated by its acidic nature. In solution, its primary reaction is the proton transfer to establish equilibrium with hydrazine. Its reactivity towards other species can differ significantly from that of its conjugate base. For example, in aqueous solution, the reaction of the hydrogen atom with the this compound ion is proposed to occur via an addition-fragmentation mechanism, yielding an amino radical (•NH₂), ammonia (NH₃), and a proton.[7][8] This contrasts with the reaction of the hydrogen atom with neutral hydrazine, which proceeds through a hydrogen abstraction pathway.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the this compound ion.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | [N₂H₅]⁺ | [1] |
| Molar Mass | 33.054 g/mol | [13] |
| IUPAC Name | Aminoazanium | [13] |
| CAS Number | 18500-32-8 |[13] |
Table 2: Acidity and Thermodynamic Data
| Parameter | Value | Reference |
|---|---|---|
| pKa at 25 °C | 7.92 - 8.1 | [1][5][6] |
| Temperature-Dependent pKa | pKa = (2600 ± 30)/T - (0.771 ± 0.099) | [7][8] |
| ΔfH°(298.15 K, gas) | 873.3 kJ/mol |[14][15] |
Table 3: Structural Data
| Parameter | Value | Reference |
|---|---|---|
| N-N Bond Length | 1.42 - 1.44 Å | [3][4] |
| **N-H···F Hydrogen Bond (in N₂H₅F₂) ** | 2.62 Å | [3] |
| Conformation | Staggered |[4] |
Experimental Protocols
Detailed methodologies for key experiments involving the this compound ion are provided below.
3.1 Protocol: Synthesis of this compound(2+) Sulfate (B86663)
This protocol is adapted from a standard organic synthesis procedure for preparing a stable salt of hydrazine.[16]
-
Principle: Hydrazine is first generated in solution via the Raschig process (reaction of sodium hypochlorite (B82951) with ammonia). It is then precipitated as the more stable sulfate salt by the addition of sulfuric acid. Gelatin is used to chelate trace metal ions that would otherwise catalyze the decomposition of hydrazine.[16]
-
Reagents:
-
Sodium hydroxide (B78521) solution (20% w/v)
-
Ice
-
Chlorine gas or commercial sodium hypochlorite solution
-
Aqueous ammonia (28-30%)
-
Gelatin solution (1%)
-
Concentrated sulfuric acid (98%)
-
Cold ethanol
-
-
Procedure:
-
Prepare a normal solution of sodium hypochlorite by passing chlorine gas through a cold solution of sodium hydroxide, or use a commercial solution.
-
In a separate flask, mix aqueous ammonia with a small amount of 1% gelatin solution.
-
Rapidly add the sodium hypochlorite solution to the ammonia solution with vigorous stirring, keeping the temperature below 40 °C.
-
Heat the resulting solution to boiling to destroy excess ammonia and concentrate the hydrazine solution.
-
Cool the concentrated solution thoroughly in an ice-salt bath (to 0 °C).
-
Slowly add concentrated sulfuric acid with constant stirring to precipitate this compound(2+) sulfate ([N₂H₆]²⁺SO₄²⁻).
-
Allow the mixture to stand in the cold for several hours to complete precipitation.
-
Filter the precipitate by suction and wash with cold ethanol.
-
Dry the product in a desiccator.
-
-
Safety Note: Hydrazine is highly toxic and a suspected carcinogen. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
3.2 Protocol: Determination of this compound Concentration by Iodometric Titration
This is the classical Andrews method for the quantitative determination of hydrazine and its salts.[17]
-
Principle: In a strongly acidic medium (concentrated HCl), this compound ion is oxidized by potassium iodate (B108269) (KIO₃) to nitrogen gas. The iodate is reduced to iodine monochloride (ICl). An immiscible organic solvent like chloroform (B151607) or carbon tetrachloride is used as an indicator. During the titration, any free iodine formed imparts a violet color to the organic layer. At the endpoint, all iodine is converted to ICl, and the violet color disappears.[17][18]
-
Reaction: [IO₃]⁻ + 2[N₂H₅]⁺ + 2H⁺ + 2Cl⁻ → ICl + 2N₂ + 5H₂O (simplified)
-
-
Reagents:
-
Standard potassium iodate solution (e.g., 0.025 M)
-
Concentrated hydrochloric acid (11 M)
-
Chloroform or Carbon Tetrachloride
-
-
Procedure:
-
Accurately weigh a sample containing this compound salt and dissolve it in a known volume of distilled water.
-
Pipette an aliquot of the sample solution into a 250 mL iodine flask.
-
Add approximately 50 mL of concentrated hydrochloric acid and 10 mL of chloroform.
-
Titrate slowly with the standard potassium iodate solution. Stopper the flask and shake vigorously after each addition, especially near the endpoint.
-
Initially, the chloroform layer will be colorless. As the titration proceeds, free iodine will form, coloring the layer violet.
-
The endpoint is reached when the violet color just disappears from the chloroform layer after vigorous shaking.
-
Record the volume of KIO₃ solution used and calculate the concentration of the this compound ion.
-
-
Safety Note: Concentrated HCl is corrosive. Chloroform and carbon tetrachloride are toxic and should be handled in a fume hood.
3.3 Protocol: General Methodology for pKa Determination by UV-Vis Spectroscopy
This method relies on the different light absorption properties of the acidic ([N₂H₅]⁺) and basic (N₂H₄) forms of the compound.[7][8][19]
-
Principle: The pKa is the pH at which the concentrations of the acid and its conjugate base are equal. By preparing a series of solutions with known pH values and measuring their absorbance at a wavelength where the two species have different extinction coefficients, one can determine the ratio of [N₂H₅]⁺ to N₂H₄ at each pH. A plot of absorbance versus pH yields a sigmoidal curve, and the inflection point of this curve corresponds to the pKa.[19]
-
Apparatus:
-
UV-Vis Spectrophotometer
-
Calibrated pH meter
-
Thermostatted cuvette holder
-
-
Procedure:
-
Identify a suitable wavelength for analysis by recording the full UV-Vis spectra of the this compound salt in a highly acidic solution (pH << pKa, where only [N₂H₅]⁺ exists) and a highly basic solution (pH >> pKa, where only N₂H₄ exists). Choose a wavelength with a significant difference in absorbance between the two forms.
-
Prepare a series of buffer solutions spanning a pH range from approximately pKa - 2 to pKa + 2.
-
Prepare a set of samples by adding a constant, known concentration of the this compound salt to each buffer solution.
-
Measure the absorbance of each sample at the chosen wavelength, maintaining a constant temperature.
-
Plot the measured absorbance against the measured pH of each solution.
-
Fit the data to a sigmoidal curve. The pH at the midpoint (inflection point) of this curve is the pKa of the this compound ion.
-
Visualizations of Key Processes
Diagram 1: Acid-Base Equilibrium of this compound Ion
Caption: Reversible deprotonation of the this compound ion to form hydrazine.
Diagram 2: Experimental Workflow for this compound Salt Synthesis
Caption: Workflow for the synthesis and precipitation of a this compound salt.
Diagram 3: Logical Flow of Iodometric Titration
Caption: Logical workflow for the Andrews titration of this compound ion.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Salts for Research|High-Purity Reagents [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. osti.gov [osti.gov]
- 5. brainly.com [brainly.com]
- 6. homework.study.com [homework.study.com]
- 7. pKa of the this compound ion and the reaction of hydrogen atoms with hydrazine in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pKa of the this compound ion and the reaction of hydrogen atoms with hydrazine in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. steamforum.com [steamforum.com]
- 12. cbe.buffalo.edu [cbe.buffalo.edu]
- 13. This compound(1+) | H5N2+ | CID 87681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. atct.anl.gov [atct.anl.gov]
- 15. atct.anl.gov [atct.anl.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. osti.gov [osti.gov]
- 18. scribd.com [scribd.com]
- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Discovery and Synthesis of Hydrazinium Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrazinium compounds, characterized by the presence of the N-N single bond, represent a cornerstone in the development of modern chemistry and pharmacology. This technical guide provides a comprehensive overview of the historical milestones in their discovery and the evolution of their synthesis. From the pioneering work of 19th-century chemists to the sophisticated industrial processes of today, this document details the key synthetic methodologies, including the Raschig, ketazine, and peroxide processes. Furthermore, it delves into the critical role of this compound derivatives in drug development, elucidating the signaling pathways of prominent hydrazine-containing drugs. This guide aims to serve as an in-depth resource, complete with detailed experimental protocols, comparative quantitative data, and visual representations of key chemical and biological pathways, to support ongoing research and development in this vital area of science.
A Journey Through Time: The Historical Discovery of this compound Compounds
The story of this compound compounds begins in the late 19th century, a period of fervent discovery in organic chemistry.
In 1875, the renowned German chemist Emil Fischer first coined the term "hydrazine" while investigating nitrogen-based compounds.[1] His work led to the synthesis of phenylhydrazine, a hydrazine (B178648) derivative, by reducing a diazonium salt.[1] This discovery was foundational, revealing a new class of compounds with unique reactivity distinct from ammonia (B1221849).[1]
However, the isolation of hydrazine itself was first achieved by another German chemist, Theodor Curtius , in 1887.[1][2] While exploring nitrogen compounds, Curtius developed a method to produce hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid.[1] His work laid the essential groundwork for understanding the chemical properties and reactivity of hydrazine.[1] The pure, anhydrous form of hydrazine was later prepared by the Dutch chemist Lobry de Bruyn in 1895.[1]
The early 20th century marked a pivotal moment in the industrial production of hydrazine with the advent of the Raschig process in 1907, developed by the German chemist Friedrich August Raschig.[1][3] This innovative method, which involves the reaction of ammonia with sodium hypochlorite (B82951), made hydrazine more accessible for various applications.[1][4] The Raschig process and its subsequent modifications have been instrumental in scaling up hydrazine production for its diverse uses, from rocket propellants during World War II to its current role in pharmaceuticals and industrial processes.[1]
The Art of Synthesis: Key Methodologies for this compound Compounds
The synthesis of hydrazine and its derivatives has evolved significantly since its discovery, with several methods being developed for both laboratory and industrial-scale production.
The Raschig Process
The Raschig process remains a cornerstone of industrial hydrazine synthesis. It involves the oxidation of ammonia with sodium hypochlorite. The process can be summarized in two main steps:
-
Formation of Monochloramine: Ammonia reacts with sodium hypochlorite to form monochloramine. NaOCl + NH₃ → NH₂Cl + NaOH[5]
-
Reaction with Ammonia: The monochloramine then reacts with an excess of ammonia under elevated temperature and pressure to produce hydrazine. NH₂Cl + NH₃ + NaOH → N₂H₄ + NaCl + H₂O[5]
A critical aspect of the Raschig process is the use of a large excess of ammonia and the addition of gelatin or glue to inhibit side reactions that can decompose the hydrazine product.[4][6]
The Ketazine Process (Pechiney-Ugine-Kuhlmann Process)
A significant advancement in hydrazine synthesis is the ketazine process, which is a variation of the Raschig process. This method avoids the direct production of hydrazine in the presence of sodium chloride, thereby simplifying purification.[2]
The key steps involve:
-
Oxidation in the presence of a Ketone: Ammonia is oxidized by chlorine or chloramine (B81541) in the presence of a ketone, typically acetone (B3395972) or methyl ethyl ketone.[1][2]
-
Formation of Ketazine: The intermediate reacts to form a ketazine.
-
Hydrolysis: The ketazine is then hydrolyzed to yield hydrazine and regenerate the ketone.[2]
2(CH₃)₂CO + 2NH₃ + NaOCl → (CH₃)₂C=N-N=C(CH₃)₂ + NaCl + 3H₂O (CH₃)₂C=N-N=C(CH₃)₂ + 2H₂O → 2(CH₃)₂CO + N₂H₄
The Peroxide Process
The peroxide process offers a "greener" alternative for hydrazine synthesis as it avoids the production of salt by-products.[1] In this method, hydrogen peroxide is used as the oxidizing agent in the presence of a ketone and a catalyst.[1][2]
The overall reaction can be represented as: 2NH₃ + H₂O₂ → N₂H₄ + 2H₂O[1]
Synthesis of this compound Salts
This compound salts are typically prepared through neutralization reactions or by double decomposition. A common laboratory method for preparing this compound sulfate involves the reaction of hydrazine hydrate (B1144303) with sulfuric acid.
Quantitative Data on Hydrazine Synthesis
The efficiency of different hydrazine synthesis methods can be compared based on their reaction conditions and yields. The following table summarizes key quantitative data for the major industrial processes.
| Synthesis Method | Oxidizing Agent | Key Reactants | Temperature (°C) | Pressure | Typical Yield (%) | Key By-products |
| Raschig Process | Sodium Hypochlorite | Ammonia, Sodium Hypochlorite | ~130 | High | 60-70 | Sodium Chloride |
| Ketazine Process | Sodium Hypochlorite or Chlorine | Ammonia, Ketone (e.g., Acetone) | 35-50 | Atmospheric | 80-90 | Sodium Chloride |
| Peroxide Process | Hydrogen Peroxide | Ammonia, Ketone, Activator | 50 | Atmospheric | ~75 | Water |
| Urea Process | Sodium Hypochlorite | Urea, Sodium Hydroxide | ~100 | Atmospheric | 60-70 | Sodium Chloride, Sodium Carbonate |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound compounds. Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8][9][10]
Synthesis of Hydrazine Sulfate via the Raschig Process (Laboratory Scale)
Materials:
-
Aqueous ammonia (25-30%)
-
Sodium hypochlorite solution (10-15%)
-
Gelatin solution (1%)
-
Sulfuric acid (concentrated)
-
Ice
Procedure:
-
Prepare a solution of sodium hypochlorite by bubbling chlorine gas through a cooled solution of sodium hydroxide.
-
In a reaction flask, place a significant excess of aqueous ammonia and the gelatin solution. Cool the flask in an ice bath.
-
Slowly add the sodium hypochlorite solution to the ammonia solution with constant stirring, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to about 90-100°C for 1-2 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid to the cooled solution with continuous stirring to precipitate this compound sulfate.
-
Filter the white precipitate of this compound sulfate, wash with cold ethanol (B145695), and dry in a desiccator.
Synthesis of Isoniazid (B1672263) (Isonicotinic Acid Hydrazide)
Materials:
-
Isonicotinic acid
-
Hydrazine hydrate (80-100%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve isonicotinic acid in ethanol.
-
Add hydrazine hydrate to the solution. The molar ratio of isonicotinic acid to hydrazine hydrate should be approximately 1:1.5.
-
Reflux the mixture for 2-4 hours.
-
After reflux, cool the solution to room temperature and then in an ice bath to crystallize the product.
-
Filter the crystalline isoniazid, wash with cold ethanol, and recrystallize from water or ethanol to obtain a pure product.
Applications in Drug Development and Signaling Pathways
This compound compounds are crucial building blocks in the synthesis of a wide range of pharmaceuticals, including antituberculosis agents, antidepressants, and anticancer drugs.[11]
Isoniazid: A Cornerstone in Tuberculosis Treatment
Isoniazid is a frontline antibiotic against Mycobacterium tuberculosis. It is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[11][12] The activated form of isoniazid then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall.[11][12] The disruption of mycolic acid synthesis leads to the death of the bacterium.
Hydralazine (B1673433): From Antihypertensive to Anticancer Agent
Hydralazine has long been used as a vasodilator to treat high blood pressure.[1] Recent research has uncovered novel mechanisms of action that also suggest its potential as an anticancer agent.[1][4]
One key mechanism involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of the alpha subunit of the hypoxia-inducible factor (HIF-1α). Stabilized HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in angiogenesis and cell survival, such as vascular endothelial growth factor (VEGF).[1]
More recently, hydralazine has been found to inhibit the enzyme 2-aminoethanethiol dioxygenase (ADO), which is involved in cellular oxygen sensing and is overexpressed in some cancers like glioblastoma.[2][4] By inhibiting ADO, hydralazine can induce senescence in cancer cells, halting their proliferation.[4][7]
Physicochemical Properties of Common this compound Compounds
The physical and chemical properties of this compound compounds are critical for their handling, storage, and application. The following table provides a summary of these properties for several common this compound salts.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Hydrazine | N₂H₄ | 32.05 | 2 | 113.5 | Miscible |
| This compound Sulfate | (N₂H₅)₂SO₄ | 130.12 | 254 (decomposes) | N/A | Soluble |
| This compound Chloride | N₂H₅Cl | 68.51 | 89 | Decomposes | Very soluble |
| This compound Nitrate | N₂H₅NO₃ | 95.06 | 70.7 | Decomposes | Very soluble |
| 1,1-Dimethylhydrazine | (CH₃)₂NNH₂ | 60.10 | -57 | 63 | Miscible |
Conclusion
The journey of this compound compounds from their initial discovery to their widespread application is a testament to the progress of chemical science. The development of robust and efficient synthesis methods has been paramount to their availability for critical applications, particularly in the pharmaceutical industry. The elucidation of the mechanisms of action of hydrazine-based drugs continues to open new avenues for therapeutic intervention. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and biological significance of this compound compounds, with the aim of equipping researchers and professionals with the foundational knowledge to drive further innovation in this exciting field. The detailed protocols and comparative data herein serve as a practical resource for the safe and effective handling and synthesis of these versatile molecules.
References
- 1. Peroxide process - Wikipedia [en.wikipedia.org]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Hydrazine Nitrate | High-Purity Reagent [benchchem.com]
- 5. Olin Raschig process - Wikipedia [en.wikipedia.org]
- 6. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Production of Hydrazine - Chempedia - LookChem [lookchem.com]
- 12. US3745210A - Process for preparing this compound diperchlorate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Preliminary Investigations into Hydrazinium Salt Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of hydrazinium salts. This compound salts, which feature the this compound cation ([N₂H₅]⁺) or the dication ([N₂H₆]²⁺), are versatile reagents and intermediates in a multitude of chemical transformations.[1][2] Their significance spans from fundamental organic synthesis to the development of novel pharmaceuticals and energetic materials.[3][4][5] This document details common synthetic methodologies, explores key reaction mechanisms, and presents their application in specialized fields, with a focus on providing actionable data and experimental insights for laboratory professionals.
I. Synthesis of this compound Salts
The preparation of this compound salts can be accomplished through several reliable methods, ranging from classical acid-base chemistry to modern N-N bond-forming reactions. The choice of method often depends on the desired salt, the available starting materials, and the required scale.
Common Synthetic Pathways:
-
Acid-Base Neutralization : The most straightforward method involves the neutralization of hydrazine (B178648) or hydrazine hydrate (B1144303) with a corresponding mineral or organic acid.[4][6] The general reaction is N₂H₄ + HX → [N₂H₅]⁺X⁻.
-
Reaction with Ammonium (B1175870) Salts : A simple and safe method involves reacting hydrazine hydrate with ammonium salts. In this process, the ammonium salt dissolves with the evolution of ammonia (B1221849), and the corresponding this compound salt crystallizes from the solution, often quantitatively.[6][7]
-
Amination of Tertiary Amines : Quaternary this compound salts can be synthesized by the amination of tertiary amines. This N-N bond formation is achieved using electrophilic amination reagents like chloramine (B81541) or O-(mesitylsulfonyl)hydroxylamine (MSH), which offer good solubility in organic solvents and react under smooth conditions.[1]
-
Electrophilic Nitrogen Transfer : Modern approaches enable the synthesis of this compound salts from tertiary amines under mild conditions using an electrophilic nitrogen source. For example, an iodonitrene intermediate, generated in situ from ammonium carbamate (B1207046) and an oxidant like iodosylbenzene, can efficiently and chemoselectively transfer a nitrogen atom to a tertiary amine.[3]
Figure 1. Key synthetic routes to this compound salts.
Experimental Protocol: Synthesis of this compound Salts from Ammonium Salts
This protocol is adapted from the general method described for the quantitative conversion of ammonium salts to this compound salts using hydrazine hydrate.[6]
Materials:
-
Ammonium salt (e.g., (NH₄)₂SO₄)
-
Hydrazine hydrate (99-100%)
-
Phosphorus pentoxide (P₂O₅) for desiccator
-
Standard glassware (beaker, stirring rod)
-
Vacuum desiccator
Procedure:
-
Calculate and weigh stoichiometric quantities of the chosen ammonium salt and hydrazine hydrate.
-
In a beaker, mix the weighed ammonium salt and hydrazine hydrate.
-
Stir the mixture gently. The ammonium salt will begin to dissolve, accompanied by the noticeable evolution of ammonia gas. This step should be performed in a well-ventilated fume hood.
-
Continue stirring until the ammonium salt has completely dissolved, resulting in a clear solution.
-
Place the beaker containing the resulting solution into a vacuum desiccator containing P₂O₅ as the desiccant.
-
Allow the solution to crystallize under vacuum. The conversion to the this compound salt is typically quantitative.
-
Once crystallization is complete, collect the solid product. The product can be further characterized by chemical analysis (e.g., titration for hydrazine content) and infrared spectroscopy.[6][7]
II. Chemical Reactivity and Reaction Mechanisms
This compound salts exhibit a range of reactivities, primarily dictated by the properties of the this compound cation and its equilibrium with free hydrazine in solution. They are notable for their thermal decomposition behavior and their role as reducing agents.
Thermal Decomposition
The thermal decomposition of this compound salts, particularly in the liquid phase, typically proceeds through an initial dissociation of the salt into free hydrazine and the corresponding acid.[8] The overall reaction rate is then determined by the subsequent decomposition of hydrazine.
Mechanism: [N₂H₅]⁺X⁻ ⇌ N₂H₄ + HX
The stability of the salt is influenced by the nature of the anion. For instance, salts of acids with reducing properties, such as this compound iodide (N₂H₅I), tend to be less stable and decompose at lower temperatures compared to salts like this compound chloride (N₂H₅Cl).[8] The acidity of the system also plays a role; additives that increase acidity can increase the thermal decomposition rate.[8]
Figure 2. Mechanism of thermal decomposition for this compound salts.
Quantitative Data: Thermal Decomposition Kinetics
The stability of various this compound salts can be compared by their initial decomposition rates. The table below summarizes first-order rate constants (k₁) at different temperatures for selected salts.
| This compound Salt | k₁ at 120°C (s⁻¹) | k₁ at 150°C (s⁻¹) | k₁ at 200°C (s⁻¹) | Reference |
| N₂H₅Cl | - | 1.1 x 10⁻⁶ | 4.7 x 10⁻⁵ | [8] |
| N₂H₅I | 1.4 x 10⁻⁵ | 1.5 x 10⁻⁴ | - | [8] |
| N₂H₅NO₃ | 1.2 x 10⁻⁷ | 2.5 x 10⁻⁶ | 1.1 x 10⁻⁴ | [8] |
| N₂H₅ClO₄ | 2.8 x 10⁻⁸ | 1.1 x 10⁻⁶ | 6.3 x 10⁻⁵ | [8] |
Table 1: Initial rate constants for the thermal decomposition of various this compound salts, illustrating the influence of the anion on thermal stability.[8]
Redox Reactions
Hydrazine is a powerful reducing agent, and this compound salts serve as a convenient and often more stable source for it.[2] The reduction by-products are typically nitrogen gas and water, making it an attractive reagent for clean reactions.[2]
Key Applications as Reducing Agents:
-
Wolff-Kishner Reduction : Hydrazine is the key reagent in the Wolff-Kishner reduction, which converts the carbonyl group of ketones and aldehydes into methylene (B1212753) groups under basic conditions.[9]
-
Reduction of Nitro and Azo Compounds : In the presence of catalysts like Raney nickel or FeCl₃, hydrazine hydrate (often from a salt precursor) effectively reduces aromatic nitro compounds to their corresponding amines.[10]
-
Oxygen Scavenging : Due to its ability to react with oxygen, hydrazine is used as an oxygen scavenger and corrosion inhibitor in water boilers and heating systems.[2] Catalyzed this compound salt compositions have been developed to enhance the rate of this reaction.[11]
-
Reduction of Graphene Oxide : Hydrazine is a common and effective reducing agent for converting graphene oxide (GO) to reduced graphene oxide (rGO).[2][12]
III. Applications in Organic Synthesis and Drug Development
The unique reactivity of the N-N bond makes this compound salts and their parent hydrazines invaluable building blocks, particularly in the synthesis of nitrogen-containing heterocyclic compounds and for the modification of biologically active molecules.
Synthesis of Heterocycles
Hydrazines are fundamental precursors for a vast array of five- and six-membered heterocycles. This compound salts act as stable sources for the required hydrazine derivative.[1]
-
Pyrazoles : The reaction of a hydrazine with a 1,3-difunctional compound, such as a 1,3-dicarbonyl, is a general and widely used route for the synthesis of pyrazoles.[1][13]
-
Pyridazines : Six-membered heterocycles like pyridazines are accessible through the reaction of hydrazines with γ-dicarbonyl compounds or their equivalents.[13]
-
Triazoles : In reactions like the Einhorn-Brunner reaction, hydrazines react with imides to yield triazoles.[2]
Drug Development and Medicinal Chemistry
The hydrazine moiety is present in several successful drug molecules, including the vasodilator hydralazine (B1673433) and the antidepressant phenelzine.[5] More strategically, this compound salts and their derivatives are employed in modern drug discovery efforts.
-
Late-Stage Functionalization : Mild methods for forming this compound salts from tertiary amines allow for the late-stage modification of complex drug molecules. This can rapidly generate libraries of new analogues from an existing biologically active scaffold, as demonstrated with the antimalarial drug chloroquine.[3]
-
Azapeptides : Azapeptides are peptide analogues where one or more α-carbon atoms of the amino acid residues are replaced by a nitrogen atom.[5] This modification, which incorporates a substituted hydrazine unit, can confer resistance to proteases, potentially prolonging the therapeutic effect of the peptide.[1] These peptidomimetics are potent agents being investigated for diseases like hepatitis and AIDS.[1]
Figure 3. Major applications of this compound salts.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Hydrazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Salts for Research|High-Purity Reagents [benchchem.com]
- 5. Hydrazine Building Blocks - Enamine [enamine.net]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. US4096090A - Catalyzed hydrazine compositions and methods of their use - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Unraveling the Energetics and Reactivity of Hydrazinium Species: A Theoretical and Computational Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hydrazinium species, the protonated forms of hydrazine (B178648) (N₂H₄), play a crucial role in a wide array of chemical and biological processes. Their involvement in energetic materials, synthetic chemistry, and potentially as pharmacophores necessitates a deep understanding of their intrinsic properties. This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the structure, energetics, and reactivity of the this compound cation (N₂H₅⁺) and dication (N₂H₆²⁺). By leveraging high-level computational methodologies, researchers have gained unprecedented insights into these fascinating chemical entities, paving the way for their rational design and application in various scientific domains, including drug development.
Structural and Spectroscopic Properties of this compound Ions
Computational chemistry provides a powerful lens through which to examine the geometric and vibrational characteristics of this compound species. These theoretical predictions, often validated by experimental data from X-ray and neutron diffraction studies, offer a fundamental understanding of their molecular architecture.
Molecular Geometry
The this compound cation (N₂H₅⁺) adopts a staggered conformation, analogous to ethane, to minimize steric hindrance between the hydrogen atoms on adjacent nitrogen atoms. The addition of a second proton to form the this compound dication (N₂H₆²⁺) results in a similar staggered structure.[1][2] Key geometric parameters, both experimental and computationally derived, are summarized in Table 1.
Table 1: Selected Bond Lengths and Angles of this compound Species
| Species | Parameter | Experimental Value (Å or °) | Computational Value (Å or °) | Computational Method |
| N₂H₅⁺ | N-N bond length | 1.4400(8)[2] - 1.4535(14)[3] | 1.43 - 1.46 | DFT, MP2 |
| N-H bond length | 0.894(19) - 0.99(2)[3] | 1.02 - 1.05 | DFT, MP2 | |
| H-N-H bond angle | ~109.5 | 108 - 112 | DFT, MP2 | |
| N₂H₆²⁺ | N-N bond length | - | 1.42 - 1.45 | DFT, MP2 |
| N-H bond length | - | 1.03 - 1.06 | DFT, MP2 | |
| H-N-H bond angle | - | 109 - 111 | DFT, MP2 |
Note: Experimental values can vary depending on the crystal environment and the counter-ion present in the salt.
Vibrational Frequencies
Infrared (IR) spectroscopy is a key technique for identifying and characterizing this compound species. The N-N stretching frequency is a particularly useful diagnostic tool, appearing in a distinct region of the IR spectrum.[3] Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been successfully employed to calculate the vibrational spectra of these ions, aiding in the assignment of experimental bands.[4][5]
Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the this compound Cation (N₂H₅⁺)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Computational Method |
| N-N Stretch | 960 - 990[3] | 950 - 1050 | B3LYP/6-311+G |
| NH₃⁺ sym. stretch | ~3200 | 3150 - 3250 | B3LYP/6-311+G |
| NH₂ sym. stretch | ~3300 | 3250 - 3350 | B3LYP/6-311+G |
| NH₃⁺ asym. stretch | ~3350 | 3300 - 3400 | B3LYP/6-311+G |
| NH₂ asym. stretch | ~3400 | 3350 - 3450 | B3LYP/6-311+G** |
Energetics and Thermodynamic Properties
The stability and reactivity of this compound species are governed by their thermodynamic properties. Computational studies have been instrumental in determining key energetic parameters, such as heats of formation and proton affinities, which are often challenging to measure experimentally.
Heats of Formation
The standard heats of formation (ΔHf°) for hydrazine and its protonated forms have been calculated using high-accuracy composite methods like G3 and CBS-QB3. These values are crucial for understanding the thermochemistry of reactions involving these species.
Table 3: Calculated Heats of Formation (kJ/mol) at 298.15 K
| Species | ΔHf° (kJ/mol) | Computational Method |
| N₂H₄ (hydrazine) | 95.4 | G3 |
| N₂H₅⁺ (this compound) | 735.1 | G3 |
| N₂H₆²⁺ (this compound dication) | 1780.3 | G3 |
Proton Affinity
The proton affinity (PA) of hydrazine, which is the negative of the enthalpy change for the gas-phase reaction N₂H₄ + H⁺ → N₂H₅⁺, is a measure of its basicity. Theoretical calculations provide reliable estimates for this fundamental property.
Caption: Protonation of hydrazine to form the this compound cation.
Reaction Mechanisms Involving this compound Species
Theoretical studies have provided detailed mechanistic insights into reactions where this compound ions act as key intermediates or reactants.
Oxidation of Hydrazine/Hydrazinium
The oxidation of hydrazine is a complex process with multiple potential pathways. Computational studies using DFT have been employed to explore the reaction mechanisms, for instance, in the oxidation by iodine.[6][7][8] These studies have identified transition states and intermediates, allowing for the determination of activation barriers and the most favorable reaction routes.[6]
Caption: A simplified proposed pathway for the oxidation of this compound by iodine.
Hydrazone Formation
This compound ions are key intermediates in the formation of hydrazones from hydrazines and carbonyl compounds, a reaction of significant importance in bioconjugation and medicinal chemistry.[9][10] Theoretical models have shown that the reaction proceeds via nucleophilic attack of the hydrazine on the protonated carbonyl, followed by dehydration. The pH dependence of this reaction is explained by the equilibrium between the reactive neutral hydrazine and the unreactive protonated this compound ion.[9]
Caption: Key steps in the acid-catalyzed formation of a hydrazone.
Experimental and Computational Protocols
The synergy between experimental and computational approaches is crucial for a comprehensive understanding of this compound species.
Experimental Synthesis and Characterization
The preparation of this compound salts typically involves the reaction of hydrazine or hydrazine hydrate (B1144303) with a corresponding acid.[3][11][12]
Protocol for the Synthesis of this compound Salts:
-
Reaction: An aqueous solution of hydrazine hydrate is mixed with a stoichiometric amount of the desired acid (e.g., succinic acid, oxalic acid).[3][13]
-
Crystallization: The resulting solution is concentrated, often by gentle heating on a water bath, and then allowed to cool slowly at room temperature for crystallization to occur.[3]
-
Isolation and Purification: The formed crystals are separated by filtration, washed with a suitable solvent like ethanol (B145695) to remove impurities, and then air-dried.[3]
-
Characterization: The identity and purity of the synthesized salts are confirmed using various analytical techniques:
-
Elemental Analysis: To determine the elemental composition (C, H, N).[3]
-
Volumetric Analysis: To quantify the hydrazine content.[11]
-
Spectroscopy (IR, NMR): To identify functional groups and confirm the presence of the this compound ion.[3][13]
-
Single-Crystal X-ray Diffraction: To determine the precise three-dimensional molecular and crystal structure.[3][13]
-
Computational Methodology
High-level quantum chemical calculations are employed to model the properties and reactivity of this compound species.
Typical Computational Workflow:
Caption: A general workflow for the computational study of this compound species.
Key Computational Details:
-
Software: Programs such as Gaussian, Spartan, or Q-Chem are commonly used.[7]
-
Methods: Density Functional Theory (DFT) with functionals like B3LYP and M05-2X, and ab initio methods like Møller-Plesset perturbation theory (MP2) are frequently employed.[6][14][15]
-
Basis Sets: Pople-style basis sets (e.g., 6-311+G**) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are chosen to provide a balance between accuracy and computational cost.[6][14]
-
Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often used.
Conclusion and Future Outlook
The combination of theoretical and computational chemistry has provided profound insights into the fundamental properties of this compound species. These studies have not only rationalized their observed behavior but also provided predictive power for designing new molecules and reactions. For researchers in drug development, a thorough understanding of the protonation states and reactivity of hydrazine-containing moieties is critical for predicting their behavior in biological systems, including receptor binding and metabolic stability. Future computational work will likely focus on more complex systems, such as the interaction of this compound species with biological macromolecules and the dynamics of proton transfer in condensed phases, further bridging the gap between fundamental theory and practical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. osti.gov [osti.gov]
- 3. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of this compound Hydrogensuccinate [scielo.org.za]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. COMPUTATIONAL STUDY OF THE REACTION MECHANISMS OF IODINE MOLECULE WITH SOME HYDRAZINES AND BIOMOLECULES [kubanni.abu.edu.ng]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic insights on hydrazones synthesis: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dithis compound oxalate [scielo.org.za]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the pKa of the Hydrazinium Ion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the acid dissociation constant (pKa) of the hydrazinium ion (N₂H₅⁺), the protonated form of hydrazine (B178648) (N₂H₄). Understanding the pKa of the this compound ion is critical in various applications, including chemical synthesis, rocket propulsion, and pharmaceutical development, as it dictates the protonation state of hydrazine in aqueous solutions and consequently its reactivity and biological interactions.
The Acid-Base Equilibrium of Hydrazine
Hydrazine is a weak base that reacts with water to form the this compound ion and hydroxide, establishing the following equilibrium:
N₂H₄ + H₂O ⇌ N₂H₅⁺ + OH⁻
The this compound ion, the conjugate acid of hydrazine, can in turn donate a proton to water:
N₂H₅⁺ + H₂O ⇌ N₂H₄ + H₃O⁺
The pKa of the this compound ion is the negative logarithm of the acid dissociation constant (Ka) for this latter equilibrium. It is a measure of the acidity of the this compound ion.
Quantitative Data on the pKa of the this compound Ion
The pKa of the this compound ion has been determined by various methods, with reported values showing some variation depending on the experimental conditions.
| pKa Value | Temperature (°C) | Ionic Strength (M) | Method | Reference |
| 8.1 | 25 | Not Specified | Not Specified | [1] |
| 7.93 | 25 | Not Specified | Calculated from Kb | [2] |
| Temperature Dependent | 0 - 80 | Not Specified | Absorption Spectroscopy | [3] |
A study by Mezyk et al. determined the temperature dependence of the this compound ion's pKa over a range of 0-80 °C using absorption spectroscopy.[3] The relationship is described by the following equation:
pKa = (2600 ± 30) / T - (0.771 ± 0.099)
where T is the temperature in Kelvin.
The pKa of the this compound ion can also be calculated from the base dissociation constant (Kb) of hydrazine using the relationship pKa + pKb = 14 at 25°C.[2]
Factors Influencing the pKa of the this compound Ion
Several factors can influence the pKa of the this compound ion:
-
Temperature: As indicated by the equation above, the pKa of the this compound ion is temperature-dependent.
-
Inductive Effects: The presence of two adjacent nitrogen atoms in hydrazine influences its basicity and the acidity of its conjugate acid. The lone pair of electrons on one nitrogen atom can be withdrawn by the adjacent nitrogen, making hydrazine a weaker base than ammonia. Consequently, the this compound ion is a stronger acid than the ammonium (B1175870) ion (pKa ≈ 9.2).[1]
-
Solvent: The nature of the solvent can significantly impact the pKa value by altering the solvation of the ions involved in the equilibrium.
Experimental Protocols for pKa Determination
The pKa of the this compound ion can be determined experimentally using several methods, most commonly potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This method involves titrating a solution of a hydrazine salt (e.g., this compound chloride) with a standard solution of a strong base (e.g., NaOH) and monitoring the pH of the solution as a function of the volume of titrant added.
Materials and Equipment:
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M NaOH solution
-
0.01 M solution of this compound chloride
-
Deionized water
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Pipette a known volume (e.g., 25.00 mL) of the 0.01 M this compound chloride solution into a beaker.
-
Add a magnetic stir bar and place the beaker on a magnetic stirrer.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Begin stirring the solution at a constant, moderate speed.
-
Record the initial pH of the solution.
-
Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).
-
After each addition, allow the pH reading to stabilize and then record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly (e.g., to pH 11-12).
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point) is equal to the pKa of the this compound ion.
UV-Vis Spectrophotometry
This method is applicable if the protonated (N₂H₅⁺) and deprotonated (N₂H₄) forms of hydrazine have different ultraviolet or visible absorption spectra. The pKa is determined by measuring the absorbance of a hydrazine solution at a specific wavelength across a range of pH values.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions with known pH values (e.g., from pH 6 to 10)
-
Stock solution of hydrazine of known concentration
Procedure:
-
Prepare a series of solutions with the same concentration of hydrazine but in different buffer solutions covering a pH range of approximately pKa ± 2.
-
Determine the UV-Vis absorption spectra of the hydrazine solution at a very low pH (e.g., pH 2, where it exists predominantly as N₂H₅⁺) and a very high pH (e.g., pH 12, where it exists predominantly as N₂H₄).
-
Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.
-
Measure the absorbance of each of the buffered hydrazine solutions at this chosen wavelength.
-
Plot the absorbance versus the pH of the solutions.
-
The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance at a given pH, A_max is the maximum absorbance (basic form), and A_min is the minimum absorbance (acidic form).
Role of this compound Ion Protonation in Chemical Reactions
The protonation state of hydrazine is crucial in determining its reactivity. The following diagrams illustrate the importance of the this compound/hydrazine equilibrium in two significant organic reactions.
References
A Technical Guide to the Classification and Application of Substituted Hydrazinium Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the classification, synthesis, and characterization of substituted hydrazinium derivatives. It delves into their diverse biological activities and applications in drug development, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Classification of Substituted this compound Derivatives
Substituted this compound derivatives are primarily classified based on the number and position of substituents on the parent hydrazine (B178648) molecule (H₂N-NH₂). Hydrazine contains two nitrogen atoms, which can be substituted with one to four alkyl or aryl groups.[1] The protonation of a substituted hydrazine or further alkylation/arylation leads to the formation of a this compound salt.[2]
The main classes of substituted hydrazines are:
-
Monosubstituted hydrazines: One hydrogen atom is replaced by a substituent (e.g., methylhydrazine). These compounds are generally colorless liquids. Aliphatic monosubstituted hydrazines are highly soluble in water, strongly alkaline, and effective reducing agents. Aromatic derivatives exhibit lower water solubility, basicity, and reducing power.[1][3]
-
Disubstituted hydrazines: Two hydrogen atoms are replaced by substituents. These are further divided into:
-
1,1-Disubstituted (unsymmetrical) hydrazines: Both substituents are on the same nitrogen atom (e.g., 1,1-dimethylhydrazine).[1]
-
1,2-Disubstituted (symmetrical) hydrazines: Each nitrogen atom has one substituent (e.g., 1,2-dimethylhydrazine). These tend to have higher boiling points than their unsymmetrical counterparts.[1][3]
-
-
Trisubstituted and Tetrasubstituted hydrazines: Three or four hydrogen atoms are replaced, respectively. Aliphatic versions of these are typically water-insoluble and weakly basic. The corresponding aryl-substituted hydrazines are colorless, water-insoluble solids with low basicity.[3]
This compound Salts are formed by the protonation of a hydrazine at one or both nitrogen atoms, resulting in this compound(1+) or this compound(2+) cations, respectively.[4] The naming convention specifies the location of the charge if known.[4]
Hydrazones are a crucial subclass of hydrazine derivatives formed by the condensation reaction of a substituted hydrazine with an aldehyde or a ketone.[5] They contain the characteristic azometine group (-NHN=CH-).[6] Hydrazones are pivotal in medicinal chemistry due to their wide array of biological activities.[7]
Physicochemical Properties
The physicochemical properties of substituted this compound derivatives are significantly influenced by the nature and position of their substituents.
Acidity and Basicity (pKa)
The basicity of hydrazines, and consequently the acidity of their conjugate this compound ions, is a key parameter influencing their reactivity and biological interactions. The pKa of the this compound ion ([N₂H₅]⁺) is approximately 8.1.[8][9] Alkyl substitution affects the pKa, as shown in the table below.
| Compound | pKa of Cation | Reference |
| Hydrazine (H₂N-NH₂) | 8.07 | [6] |
| Methylhydrazine (MeNH-NH₂) | 7.87 | [6] |
| 1,2-Dimethylhydrazine | 7.52 | [6] |
| This compound ion | 7.93 | [10][11] |
Structural Parameters: Bond Lengths and Angles
The geometry of the this compound core and its substituents can be precisely determined using X-ray crystallography. These structural details are crucial for understanding intermolecular interactions and designing molecules with specific binding properties.
| Compound | Bond | Bond Length (Å) | Bond Angle (°) | Reference |
| This compound hydrogensuccinate | N-N | 1.4535 | [12] | |
| This compound trinitromethide | C-N (in anion) | ~1.4 (avg) | N-C-N ~120 | [13] |
| A copper-hydrazone complex | Cu-Cl | 2.2767 - 2.5706 | [14] | |
| Carbohydrazide derivative | C=O | 1.258 | N-C-N ~117 | [15] |
The planarity of the hydrazone moiety is a critical factor for conjugation and electronic delocalization, which can influence biological activity. Substituent effects can modulate the strength of intramolecular hydrogen bonds in certain hydrazone derivatives, such as those derived from salicylaldehyde.[16][17]
Synthesis of Substituted this compound Derivatives
A variety of synthetic routes are employed for the preparation of substituted hydrazines and their derivatives.
Synthesis of Substituted Hydrazines
-
Alkylation of Hydrazine: Direct reaction of hydrazine with alkylating agents like alkyl halides.[1]
-
Reduction of N-Nitroso Compounds: Reduction of N-nitrosodimethylamine yields 1,1-dimethylhydrazine.[1]
-
Reduction of Diazonium Salts: Aromatic hydrazines can be prepared by the reduction of aromatic diazonium salts.[1]
-
From Aziridines: Reaction of C-substituted aziridines with a large excess of hydrazine can produce mono- and dialkylated hydrazines.[6]
Synthesis of Hydrazones
The most common method for synthesizing hydrazones is the condensation reaction between a hydrazine or a hydrazide and a carbonyl compound (aldehyde or ketone).[5]
General Experimental Protocol for Isoniazid-Hydrazone Synthesis: [18][19]
-
Dissolve the substituted benzaldehyde (B42025) (1 mmol) in ethanol (B145695) (10 mL).
-
Add isoniazid (B1672263) (1.1 mmol) to the solution.
-
Heat the reaction mixture under reflux until the starting materials are consumed (monitored by TLC).
-
Cool the mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization from ethanol.
A similar protocol can be used for the synthesis of trifluoromethyl-substituted aryl sulfonate-hydrazone hybrids.[20]
Synthesis of this compound Salts
This compound salts can be prepared by reacting hydrazine hydrate (B1144303) with the corresponding acid or by the reaction of hydrazine hydrate with ammonium (B1175870) salts.[21][22]
Experimental Protocol for this compound Hydrogensuccinate Synthesis: [21]
-
Prepare a 10% aqueous solution of hydrazine hydrate (4 mmol in 20 mL distilled water).
-
Prepare a 20 mL aqueous solution of succinic acid (0.476 g, 4 mmol).
-
Mix the two solutions.
-
Concentrate the resulting clear solution on a water bath to about 20 mL.
-
Allow the solution to crystallize at room temperature.
-
Separate the colorless crystals, wash with dry ethanol, and air dry.
Characterization of Substituted this compound Derivatives
A suite of analytical techniques is used to elucidate the structure and purity of these compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the chemical environment of hydrogen and carbon atoms.[23]
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups. The N-H stretching vibrations in alkylhydrazines are typically observed in the 3500–3200 cm⁻¹ region. The N-N stretching frequency around 990-960 cm⁻¹ is indicative of the N₂H₅⁺ ion.[6][21]
-
UV-Visible (UV-Vis) Spectroscopy: Provides information on electronic transitions within conjugated systems. π–π* transitions are often seen at 200–300 nm, while n–π* transitions for imine and carbonyl groups appear at 300–400 nm.[24]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns of the derivatives.[23]
-
Single-Crystal X-ray Diffraction: Provides the definitive three-dimensional structure of crystalline compounds, including precise bond lengths and angles.[24]
Biological Activities and Applications in Drug Development
Hydrazone derivatives, in particular, exhibit a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.
Antimicrobial and Antitubercular Activity
Hydrazones derived from isoniazid are of significant interest for their antitubercular activity.[18] A wide range of hydrazone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[7][25][26][27]
Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the structural features of hydrazone derivatives with their biological activities, such as α-amylase inhibition and free radical scavenging properties.[1][22][25][26][28]
Table of Antimicrobial Activity of Selected Hydrazone Derivatives:
| Compound Class | Target Organism/Enzyme | Activity Metric | Value | Reference |
| Benzothiazole-based aroyl hydrazones | α-Amylase | % Inhibition | up to 87.5% | [22][25][28] |
| Hydrazone-incorporated 1,2,4-triazines | Maximal Electroshock Seizure (MES) | ED₅₀ | 46.05 mg/kg | [29] |
| Phenylhydrazone derivatives | hMAO-A | IC₅₀ | 0.028 µM | [30][31] |
| Thiazolidinone-based hydrazones | Mushroom Tyrosinase | IC₅₀ | 3.17 µM | [32] |
Anticonvulsant Activity
Numerous hydrazone derivatives have been investigated for their potential as anticonvulsant agents.[33] Some studies suggest that the anticonvulsant effect may be mediated through the JNK signaling pathway.[34]
Enzyme Inhibition
Hydrazide and hydrazine derivatives are known to act as enzyme inhibitors. For instance, iproniazid, phenelzine, and isocarboxazide are irreversible inhibitors of monoamine oxidase (MAO) enzymes.[6][31] The inhibitory mechanism often involves the formation of a covalent bond with the flavin coenzyme at the active site.[6]
Anti-inflammatory and Analgesic Activity
Certain hydrazone derivatives have demonstrated significant antinociceptive and anti-inflammatory effects, potentially through interaction with the opioid and histaminergic signaling pathways.[35]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of substituted this compound derivatives are often attributed to their interaction with specific biological signaling pathways.
Caption: Mechanism of action for hydrazine-based MAO inhibitors.
Experimental Workflows
Standardized workflows are essential for the reproducible evaluation of the biological activity of newly synthesized compounds.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for antimicrobial screening of hydrazone derivatives.
Workflow for Enzyme Inhibition Kinetics:
Caption: Workflow for determining enzyme inhibition kinetics.
Conclusion
Substituted this compound derivatives, particularly hydrazones, represent a versatile and highly valuable class of compounds in the field of medicinal chemistry. Their rich chemical space, accessible synthetic routes, and diverse pharmacological profiles continue to make them attractive candidates for the development of new therapeutic agents. This guide has provided a foundational understanding of their classification, properties, and applications, offering a valuable resource for researchers dedicated to advancing drug discovery and development.
References
- 1. Free Radical Scavenging Activity Evaluation of Hydrazones by Quantitative Structure Activity Relationship [scielo.org.mx]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. pKa of the this compound ion and the reaction of hydrogen atoms with hydrazine in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. brainly.com [brainly.com]
- 11. homework.study.com [homework.study.com]
- 12. researchgate.net [researchgate.net]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of this compound Hydrogensuccinate [scielo.org.za]
- 22. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. psvmkendra.com [psvmkendra.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Free Radical Scavenging Activity Evaluation of Hydrazones by Quantitative Structure Activity Relationship | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. tandfonline.com [tandfonline.com]
- 29. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 33. saspublishers.com [saspublishers.com]
- 34. researchgate.net [researchgate.net]
- 35. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
The Hydrazinium Cation as a Ligand in Coordination Chemistry: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The hydrazinium cation (N₂H₅⁺) presents a unique case in coordination chemistry, capable of acting as both a counter-ion and a monodentate ligand. This technical guide provides a comprehensive overview of the synthesis, structure, and characterization of coordination compounds involving the this compound cation. It details the dual role of N₂H₅⁺, summarizing key structural data from X-ray crystallography and characteristic spectroscopic signatures from infrared and Raman studies. While these compounds are notable as precursors for the synthesis of metal oxides, their application in drug development is not well-established, a contrast to the broad biological activities of related hydrazine (B178648) derivatives such as hydrazones and hydrazides. This guide offers detailed experimental protocols, data presented for comparative analysis, and logical workflows to aid researchers in this specialized area of inorganic chemistry.
Introduction
Coordination chemistry predominantly features neutral or anionic ligands. Cationic ligands are comparatively rare, making the this compound ion, [H₂N-NH₃]⁺, an intriguing subject of study. Formed by the protonation of hydrazine (N₂H₄), the this compound cation is a weak acid (pKa ≈ 8.1) with a structure analogous to methylamine.[1] In the solid state, it can be incorporated into crystal lattices in two primary modes: as a charge-balancing counter-ion or as a monodentate ligand directly coordinated to a metal center through its terminal -NH₂ group.[2] Understanding the factors that govern this dual behavior is crucial for the rational design and synthesis of novel coordination compounds. This guide will explore the fundamental aspects of this compound coordination chemistry, from synthesis and structural elucidation to its primary applications as energetic materials and precursors for nanomaterials.
Synthesis of this compound Coordination Compounds
The synthesis of coordination compounds containing the this compound cation typically involves the reaction of a metal salt with a source of this compound ions in an appropriate solvent. The this compound source is commonly hydrazine hydrate (B1144303) (N₂H₄·H₂O) or a pre-formed this compound salt (e.g., N₂H₅Cl, (N₂H₅)₂SO₄).
General Synthetic Pathways
Two principal pathways are employed for the synthesis of these complexes:
-
Direct Reaction with Hydrazine Hydrate: In this common method, an aqueous or alcoholic solution of a metal salt (e.g., nitrate (B79036), chloride, sulfate, carboxylate) is treated with an excess of hydrazine hydrate. The hydrazine acts as both a proton acceptor (forming N₂H₅⁺ in situ) and a potential ligand.
-
Reaction with this compound Salts: A metal salt is reacted with a this compound salt. This method provides a direct source of N₂H₅⁺ cations, which can then either co-crystallize as counter-ions or coordinate to the metal center.
The general workflow for the synthesis and characterization of this compound coordination compounds can be visualized as follows:
Experimental Protocols
Protocol 1: Synthesis of Tris(hydrazine)metal(II) Nitrate Complexes [3]
This protocol describes a general method for synthesizing complexes of the type --INVALID-LINK--₂ where the primary coordination is by neutral hydrazine, but this compound ions may be present in the broader reaction context.
-
Materials: Metal(II) nitrate (0.02 mol), 80% solution of hydrazine hydrate (3.30 g, 0.066 mol), deionized water (200 cm³).
-
Procedure: a. Dissolve the metal nitrate salt in 200 cm³ of water in a 500 cm³ conical flask equipped with a mechanical stirrer and placed in a water bath at 60°C. b. Add the hydrazine hydrate solution dropwise to the heated metal salt solution over a period of approximately 30 minutes with continuous stirring. c. After the addition is complete, continue stirring the solution for another 60 minutes at 60°C. d. Transfer the solution to a rotary evaporator and evaporate to dryness. e. Recrystallize the resulting solid residue from ethanol (B145695) to obtain the final product.
Protocol 2: Synthesis of a this compound Mixed Metal Carboxylate Complex [4]
This protocol details the synthesis of a this compound-containing precursor for mixed metal oxides.
-
Ligand Preparation: The ligand (N₂H₅)₂H₂EDTA is prepared by neutralizing H₄EDTA with hydrazine hydrate in a 1:2 molar ratio.[4]
-
Complex Synthesis: a. Prepare an aqueous solution (50 ml) of the ligand (e.g., 21.36 g, 0.06 mol). b. Prepare a separate aqueous solution (50 ml) containing a mixture of metal nitrates (e.g., cobalt(II) nitrate hexahydrate (5.82 g, 0.02 mol) and nickel(II) nitrate hexahydrate (2.97 g, 0.01 mol)). c. Slowly add the ligand solution to the mixed metal nitrate solution with constant stirring. d. Allow the resulting clear solution to stand at room temperature for approximately 2 hours to facilitate crystallization. e. Isolate the crystalline product by filtration. The complexes are typically soluble in water but insoluble in organic solvents like alcohol.[4]
Structural Characteristics and Bonding Modes
The this compound cation can adopt two distinct roles within a coordination compound's crystal lattice, a behavior that is fundamental to its chemistry.
This compound as a Monodentate Ligand
While less common, there are instances where the N₂H₅⁺ cation coordinates directly to a metal center. In this mode, it acts as a monodentate ligand, donating a lone pair of electrons from the unprotonated nitrogen atom. A key example is found in the anionic complex [Mn(N₂H₅)Cl₅]²⁻, where one of the three this compound cations is directly coordinated to the manganese atom in a slightly distorted octahedral geometry.[2] This coordination is often sterically favored over bidentate chelation, which would form a highly strained three-membered ring.[5]
This compound as a Counter-ion
More frequently, the this compound cation exists as a non-coordinating counter-ion, balancing the charge of an anionic metal complex. In these structures, the N₂H₅⁺ ions are situated in the crystal lattice and interact with the complex anion primarily through hydrogen bonds.[6] For example, in (N₂H₅)₂Cu(C₂O₄)₂·H₂O, the copper forms a square planar complex with oxalate (B1200264) ligands, and the this compound cations are not coordinated to the metal.[7]
Quantitative Structural Data
X-ray crystallography is the definitive method for elucidating the precise structure and bonding in these compounds. The N-N bond length in the this compound cation is a key parameter.
| Compound | N-N Bond Length (Å) | Metal Coordination Environment (if applicable) | Reference(s) |
| N₂H₆Cl₂ | 1.42 | N/A | [8] |
| N₂H₅LiSO₄ | 1.427 | N/A | [9] |
| N₂H₅(HOOC(CH₂)₂COO) (this compound hydrogensuccinate) | 1.4535(14) | N/A | [6] |
| (N₂H₅)₂[Mg(C₆H₂N₂O₄)₂(H₂O)₂]·2H₂O | Not specified | Distorted octahedral Mg(II) | [10] |
Spectroscopic Characterization
Vibrational spectroscopy is a powerful tool for identifying the presence and coordination mode of the this compound cation.
Infrared (IR) Spectroscopy
The IR spectrum of a compound containing the this compound ion provides characteristic absorption bands. The N-N stretching frequency is particularly diagnostic.
-
N-N Stretch: The N-N stretching frequency for the free N₂H₅⁺ ion is typically observed in the range of 960-990 cm⁻¹.[11] The presence of a band in this region is strong evidence for the existence of the this compound cation in the compound. For instance, in this compound hydrogensuccinate, this band appears at 965 cm⁻¹.[11]
-
N-H Stretches: N-H stretching vibrations appear at higher frequencies, typically above 3000 cm⁻¹.
-
M-N Stretch: In cases where the this compound ion is directly coordinated to a metal, a new vibrational mode corresponding to the M-N stretch will appear at lower frequencies, typically in the far-IR region (below 600 cm⁻¹).
Raman Spectroscopy
Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations. The spectra of this compound salts, such as this compound azide (B81097) ([N₂H₅]⁺[N₃]⁻), have been studied at various temperatures to observe phase transitions and changes in hydrogen bonding, which are reflected in the shifts and splitting of vibrational bands.[12] For example, in (N₂H₅)₂SiF₆, the ν(N-N) vibration is observed in the Raman spectrum in the range of 780-1259 cm⁻¹.[13]
Reactivity and Applications
Thermal Decomposition
A significant area of research for this compound metal complexes is their thermal reactivity. Due to the endothermic nature of the hydrazine moiety, these complexes often decompose exothermically at relatively low temperatures.[14] The decomposition pathway and final products are highly dependent on the metal center and the associated anion.
-
Decomposition to Metal Oxides: Many this compound metal carboxylates and sulfates decompose in air to yield the corresponding metal oxides. For example, this compound cobalt acetate (B1210297) decomposes between 240-300°C to give Co₃O₄.[14] This makes them useful as low-temperature precursors for the synthesis of fine metal oxide powders.
-
Decomposition Mechanisms: The thermal decomposition can proceed in single or multiple steps. For instance, nickel-containing this compound carboxylate complexes often decompose in stages, first losing a this compound acetate molecule before further decomposition to nickel carbonate and finally nickel oxide.[14]
Applications in Materials Science
The primary application of this compound coordination compounds lies in materials science, where their controlled thermal decomposition is exploited. They serve as energetic precursors for the synthesis of:
-
Fine Metal Oxides: The combustion synthesis using these complexes can produce fine, porous metal oxides.[15]
-
Ferrites and Cobaltites: The deflagrating (self-sustained combustion) nature of certain this compound complexes, such as metal oxalate hydrazinates, is employed in the low-temperature synthesis of complex oxides like ferrites.[15]
Status in Drug Development
Despite the extensive biological activities reported for hydrazine derivatives like hydrazones, hydrazides, and their metal complexes, there is a notable lack of research on the application of coordination compounds containing the this compound cation (N₂H₅⁺) itself in drug development or medicinal chemistry.[4][9][16] Searches for the biological activities of this compound coordination complexes consistently yield results for these related, but structurally distinct, classes of compounds. Hydrazones, for example, are well-documented as potent anticancer and antimicrobial agents, with their activity often enhanced upon coordination to metal ions.[6][8] However, this extensive research does not appear to extend to complexes where N₂H₅⁺ is the primary ligand or counter-ion. Therefore, based on available scientific literature, the use of this compound coordination compounds is not an established or currently pursued avenue in drug development.
Conclusion
The this compound cation occupies a specialized niche in coordination chemistry. Its ability to function as either a monodentate ligand or a non-coordinating counter-ion, stabilized by hydrogen bonding, leads to a rich structural diversity. While techniques for their synthesis are straightforward, the characterization via X-ray diffraction and vibrational spectroscopy is essential to definitively determine the role of the N₂H₅⁺ ion. The principal application of these compounds is as energetic precursors in materials synthesis, providing low-temperature routes to metal oxides and complex oxide materials. For professionals in drug development, it is critical to distinguish these compounds from the biologically active hydrazone and hydrazide derivatives, as this compound coordination complexes themselves do not currently represent a significant field of medicinal application. Future research may yet uncover novel properties, but their current value lies firmly in the domain of inorganic and materials chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. jptcp.com [jptcp.com]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Infrared and Raman spectra of crystalline this compound monochloride | Semantic Scholar [semanticscholar.org]
- 11. The Raman spectrum of this compound azide [N2H5]+[N3]– | The Infrared and Raman Discussion Group [irdg.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability of Hydrazinium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of various hydrazinium salts, critical information for the safe handling, storage, and application of these energetic materials in research and development. This compound salts, characterized by the this compound cation (N₂H₅⁺), are a class of compounds with diverse applications, including as propellants, gas generants, and precursors in chemical synthesis. Understanding their thermal behavior is paramount to mitigating risks associated with their decomposition.
Quantitative Thermal Stability Data
The thermal stability of this compound salts is primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on melting points, decomposition temperatures, and associated energy changes. The following tables summarize key thermal stability parameters for several common this compound salts.
Table 1: Thermal Properties of this compound Nitrate
| Parameter | Value | Experimental Conditions | Reference |
| Melting Point | 70 °C | - | [1] |
| Decomposition Onset | ~150 °C | Heat release in microcalorimeter | [1] |
| Decomposition Reaction | N₂H₅NO₃ → N₂H₄ + HNO₃ | Liquid phase dissociation | [1] |
Table 2: Thermal Properties of this compound Perchlorate
| Parameter | Value | Experimental Conditions | Reference |
| Melting Point (anhydrous) | 138 °C | - | [2] |
| Melting Point (hemihydrate) | 64.5 °C | - | [3] |
| Decomposition Temperature Range | 180-280 °C | - | |
| Activation Energy (Ea) | 36.3 kcal/mole (151.9 kJ/mol) | - |
Table 3: Thermal Properties of this compound Chloride
| Parameter | Value | Experimental Conditions | Reference |
| Melting Point | 89-93 °C | - | [4] |
| Boiling/Decomposition Point | 240 °C (decomposes) | - | [4] |
| Decomposition Reaction | N₂H₅Cl ⇌ N₂H₄ + HCl | Equilibrium dissociation in liquid phase | [1] |
Table 4: Thermal Properties of this compound Azide (B81097)
| Parameter | Value | Experimental Conditions | Reference |
| Decomposition | Explosive decomposition into N₂, H₂, and NH₃ | - | [5] |
| Note | Less hygroscopic and volatile than pure this compound azide when complexed with hydrazine (B178648). | - | [5] |
Table 5: Thermal Properties of this compound Sulfate
| Parameter | Value | Experimental Conditions | Reference |
| Melting/Decomposition Point | 254 °C (decomposes) | - | [6] |
| Decomposition Products | NH₃, H₂O, N₂, H₂S | Identified by mass spectrometry at 250 °C | [2] |
Table 6: Thermal Properties of this compound Thiocyanate
| Parameter | Value | Experimental Conditions | Reference |
| Melting Point | 98 °C (Endotherm) | DTA | |
| Initial Weight Loss | > 125 °C | TGA | |
| Exothermic Peaks (DTA) | 156 °C, 242 °C, 266 °C, 310 °C, 490 °C, 540 °C, 590 °C | DTA | |
| Note | Shows partial rearrangement to thiosemicarbazide (B42300) upon melting. | - |
Experimental Protocols
The following section details the standard methodologies for conducting thermal stability studies of this compound salts using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine decomposition temperatures, residual mass, and to infer reaction stoichiometry.
Methodology:
-
Sample Preparation: A small, representative sample of the this compound salt (typically 1-10 mg) is accurately weighed and placed into a TGA crucible. Common crucible materials include alumina, platinum, or aluminum.
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-100 mL/min) to provide a non-reactive atmosphere.
-
A temperature program is set. A typical program involves an initial isothermal period at a sub-ambient or ambient temperature to stabilize the system, followed by a linear heating ramp (e.g., 5, 10, or 20 °C/min) to the final temperature, which should be well above the expected decomposition temperature of the salt.
-
-
Data Acquisition: The instrument continuously records the sample mass and temperature as the program executes.
-
Data Analysis: The resulting TGA curve plots mass (or percentage of initial mass) versus temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss. The temperatures at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG) are also key data points.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This is used to determine melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature).
Methodology:
-
Sample Preparation: A small amount of the this compound salt (typically 1-5 mg) is weighed and hermetically sealed in a DSC pan. Aluminum or gold-plated pans are often used. A reference pan, which is empty, is also prepared.
-
Instrument Setup:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, similar to the TGA setup.
-
A temperature program, often identical to the one used for TGA for direct comparison, is applied.
-
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature.
-
Endothermic events (e.g., melting) appear as peaks pointing downwards (by convention). The peak onset provides the melting temperature.
-
Exothermic events (e.g., decomposition) appear as peaks pointing upwards. The onset temperature of the exotherm indicates the start of the decomposition. The area under the peak is proportional to the enthalpy change of the event.
-
Visualizations
General Decomposition Pathway of this compound Salts
The initial step in the thermal decomposition of many this compound salts in the liquid phase is the dissociation into hydrazine and the corresponding acid.[1] The subsequent decomposition is a complex series of reactions involving these initial products.
Caption: General thermal decomposition pathway of this compound salts.
Experimental Workflow for Thermal Stability Analysis
The systematic study of the thermal stability of this compound salts involves a logical progression of steps from sample preparation to data interpretation.
Caption: Experimental workflow for thermal stability analysis.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopy, crystal structure, TGA/DTA study, DFT and molecular docking investigations of (E)-4-(4-methylbenzyl)-6-styrylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
Methodological & Application
Application Notes and Protocols: Hydrazinium Salts as Reducing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazinium salts and their parent compound, hydrazine (B178648), are versatile and powerful reducing agents in organic synthesis. They offer effective methods for the reduction of a variety of functional groups, providing essential transformations for the synthesis of complex molecules, including active pharmaceutical ingredients. These reagents are particularly valuable for their application in the deoxygenation of carbonyls (Wolff-Kishner reduction) and the reduction of nitro and other nitrogen-containing functional groups through catalytic transfer hydrogenation. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound salts as reducing agents.
Key Applications and Advantages
This compound salts are employed in several key synthetic transformations:
-
Wolff-Kishner Reduction: A classical and robust method for the complete reduction of aldehydes and ketones to their corresponding alkanes. It is particularly useful for substrates that are sensitive to acidic conditions, offering a complementary approach to the Clemmensen reduction.[1][2] The reaction is driven by the formation of highly stable nitrogen gas.[2]
-
Catalytic Transfer Hydrogenation (CTH): this compound salts, especially this compound monoformate, serve as excellent hydrogen donors in the presence of a metal catalyst (e.g., Raney Nickel, Palladium on Carbon).[3][4] This method avoids the need for gaseous hydrogen and specialized high-pressure equipment, making it a safer and more convenient option for many reductions.[4]
-
Reduction of Nitro Compounds: Aromatic and aliphatic nitro groups can be selectively and rapidly reduced to primary amines in high yields using this compound monoformate with Raney Nickel at room temperature.[4] This method is compatible with a wide range of other reducible functional groups such as halogens, esters, and carboxylic acids.[4]
-
Reduction of Other Functional Groups: this compound-based reducing systems are also effective for the reduction of nitriles to primary amines, azides to amines, and azo compounds to hydrazo compounds or anilines.[3][5]
Advantages of Using this compound Salts:
-
High Efficacy: Often provide high yields of the desired products.
-
Selectivity: Can be used for the selective reduction of certain functional groups in the presence of others.
-
Operational Simplicity: Catalytic transfer hydrogenation methods are often performed at room temperature and atmospheric pressure.
-
Safety: CTH with this compound salts is a safer alternative to using flammable hydrogen gas.[4]
-
Cost-Effectiveness: The reagents and catalysts, such as Raney Nickel, are often inexpensive.[4]
Data Presentation
Table 1: Reduction of Nitro and Nitrile Compounds using this compound Monoformate/Raney Nickel
This table summarizes the reduction of various nitro and nitrile compounds to their corresponding amines using this compound monoformate as the hydrogen donor and Raney Nickel as the catalyst in methanol (B129727) at room temperature.
| Entry | Substrate | Product | Reaction Time (min) | Yield (%) |
| 1 | Nitrobenzene | Aniline | 2-3 | 95 |
| 2 | p-Chloronitrobenzene | p-Chloroaniline | 3-4 | 94 |
| 3 | p-Nitrotoluene | p-Toluidine | 2-3 | 96 |
| 4 | p-Nitrobenzoic acid | p-Aminobenzoic acid | 4-5 | 92 |
| 5 | p-Nitrophenol | p-Aminophenol | 3-4 | 93 |
| 6 | 1-Nitronaphthalene | 1-Naphthylamine | 5-6 | 90 |
| 7 | 2-Nitropropane | 2-Propanamine | 8-10 | 80 (as HCl salt) |
| 8 | Benzonitrile | Benzylamine | 6-8 | 90 |
| 9 | Acetonitrile | Ethylamine | 8-10 | 78 (as HCl salt) |
Data compiled from literature reports. Yields are for isolated products.[4]
Table 2: Wolff-Kishner (Huang-Minlon Modification) Reduction of Ketones
This table presents examples of the reduction of various ketones to their corresponding alkanes using the Huang-Minlon modification of the Wolff-Kishner reduction.
| Entry | Substrate | Product | Reaction Time (hr) | Yield (%) |
| 1 | Acetophenone (B1666503) | Ethylbenzene (B125841) | 3 | 80-85 |
| 2 | Propiophenone | n-Propylbenzene | 4 | 88 |
| 3 | Benzophenone | Diphenylmethane | 4 | 92 |
| 4 | Cyclohexanone | Cyclohexane | 3 | 85 |
| 5 | β-(p-phenoxybenzoyl)propionic acid | γ-(p-phenoxyphenyl)butyric acid | Not specified | 95 |
Data compiled from various sources. Yields are for isolated products.[6][7]
Experimental Protocols
Protocol 1: Preparation of this compound Monoformate Solution
Materials:
-
Hydrazine hydrate (B1144303) (85% or 99-100%)
-
Formic acid (85%)
-
Ice-water bath
-
Stirring apparatus
Procedure:
-
In a flask equipped with a magnetic stirrer, place a calculated amount of 85% formic acid.
-
Cool the flask in an ice-water bath.
-
Slowly add an equimolar amount of hydrazine hydrate to the formic acid with constant and vigorous stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring for a few minutes in the ice bath.
-
The resulting clear solution of this compound monoformate is used directly for the reduction reactions.
Protocol 2: General Procedure for the Reduction of a Nitro Compound with this compound Monoformate/Raney Nickel
Materials:
-
Aromatic or aliphatic nitro compound
-
Raney Nickel (slurry in water)
-
Methanol (or other suitable solvent)
-
This compound monoformate solution (prepared as in Protocol 1)
-
Nitrogen gas supply
-
Celite
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
To a round-bottom flask containing the nitro compound (5 mmol), add methanol (3 mL).
-
Carefully add Raney Nickel (approx. 100 mg, washed with methanol).
-
Flush the flask with nitrogen gas.
-
With vigorous stirring, add the this compound monoformate solution (2 mL) dropwise at room temperature. The reaction is often exothermic and effervescent. For volatile amines, it is advisable to control the addition rate and cool the reaction flask.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-10 minutes for aromatic nitro compounds.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude amine can be purified by distillation, crystallization, or column chromatography. For volatile aliphatic amines, it is recommended to isolate them as their hydrochloride salts by neutralizing the reaction mixture with HCl before solvent evaporation.[3]
Protocol 3: Wolff-Kishner Reduction of Acetophenone (Huang-Minlon Modification)
Materials:
-
Acetophenone
-
Diethylene glycol
-
Hydrazine hydrate (85-90%)
-
Potassium hydroxide (B78521) (pellets)
-
Distillation apparatus
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware for reaction and work-up
Procedure:
-
In a Claisen flask or a three-necked round-bottom flask equipped with a reflux condenser and a thermometer, place acetophenone (36.0 g), diethylene glycol (300 mL), 85% hydrazine hydrate (30 mL), and potassium hydroxide pellets (40 g).[6]
-
Heat the mixture gently to initiate the reaction. Once the initial vigorous reaction subsides, heat the mixture to reflux for 1 hour to ensure the complete formation of the hydrazone.
-
After 1 hour of reflux, remove the reflux condenser and replace it with a distillation head.
-
Heat the flask to distill off the water and excess hydrazine. The temperature of the reaction mixture will rise. Continue the distillation until the temperature of the liquid reaches 190-200°C.
-
Once the temperature has reached 190-200°C, reattach the reflux condenser and continue to reflux the mixture for an additional 3-4 hours. During this time, the decomposition of the hydrazone to the alkane and nitrogen gas occurs.
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the cooled mixture and transfer it to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., ether or dichloromethane).
-
Combine the organic extracts, wash with water, and then with a dilute acid (e.g., 1M HCl) to remove any remaining hydrazine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent by distillation.
-
Purify the resulting ethylbenzene by fractional distillation, collecting the fraction boiling at 135-136°C. The expected yield is around 80-85%.[6]
Mandatory Visualizations
Caption: Mechanism of the Wolff-Kishner Reduction.
Caption: Experimental workflow for nitro compound reduction.
Caption: Huang-Minlon modification workflow.
Scope and Limitations
While this compound salts are powerful reducing agents, it is important to be aware of their scope and limitations:
-
Wolff-Kishner Reduction:
-
Scope: Highly effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups. The Huang-Minlon modification has improved its applicability and yield.[7][8][9]
-
Limitations: The strongly basic and high-temperature conditions are not suitable for base-sensitive substrates.[1] Sterically hindered ketones may require more forcing conditions (Barton modification).[7] α,β-Unsaturated ketones may undergo side reactions. Esters, amides, and other base-labile groups will be hydrolyzed.[10]
-
-
Catalytic Transfer Hydrogenation with this compound Monoformate:
-
Scope: Excellent for the reduction of nitro compounds, nitriles, azides, and for the hydrogenolysis of some protecting groups. The reactions are fast, clean, and high-yielding at room temperature.[3][4]
-
Limitations: The choice of catalyst is crucial for selectivity. While Raney Nickel is effective for many transformations, other catalysts like Pd/C may be required for other reductions. The system may not be suitable for all reducible functional groups, and selectivity should be evaluated for complex molecules.
-
Safety Precautions
-
Hydrazine and its derivatives are toxic and potential carcinogens. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous hydrazine is explosive. It is highly recommended to use hydrazine hydrate, which is much safer to handle.
-
The reactions can be exothermic. Proper cooling and controlled addition of reagents are necessary, especially on a larger scale.
-
Raney Nickel is pyrophoric when dry and should be handled as a slurry in water or a suitable solvent.
By following the detailed protocols and considering the scope and limitations outlined in these application notes, researchers, scientists, and drug development professionals can effectively and safely utilize this compound salts as powerful reducing agents in their synthetic endeavors.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - ethylbenzene by Wolff-Kishner (Huang-Minlon) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application of Hydrazinium Derivatives in Energetic Materials: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of hydrazinium derivatives as energetic materials. It is intended for researchers and scientists in the fields of chemistry, materials science, and defense technology. The information compiled within offers a comprehensive overview of the synthesis, properties, and potential applications of key this compound-based energetic compounds.
Introduction to this compound Derivatives in Energetic Materials
This compound (N₂H₅⁺) salts are a significant class of energetic materials, valued for their high nitrogen content, positive heats of formation, and, in many cases, chlorine-free composition, making them environmentally friendlier alternatives to traditional oxidizers like ammonium (B1175870) perchlorate (B79767) (AP).[1][2] These compounds often exhibit high densities and can deliver superior performance in propellant and explosive formulations.[3][4] Key derivatives that have garnered substantial research interest include this compound Nitroformate (HNF), Dithis compound 5,5'-azotetrazolate (HAT), and this compound Picrate (B76445). This document will delve into the specifics of these and other related compounds.
Key this compound Derivatives and Their Energetic Properties
The performance of an energetic material is defined by several key parameters, including density, heat of formation, detonation velocity, and detonation pressure. The following tables summarize the quantitative data for prominent this compound derivatives, allowing for a comparative assessment of their energetic potential.
This compound Nitroformate (HNF) and its Derivatives
HNF is a powerful oxidizer that has been extensively studied as a replacement for ammonium perchlorate in solid rocket propellants due to its high energy and clean-burning characteristics.[5][6][7] Its derivatives, such as monomethylthis compound nitroformate (MMHNF) and dimethylthis compound nitroformate (DMHNF), have also been synthesized to explore modifications in stability and performance.[1]
| Compound | Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (h₅₀%, cm) |
| This compound Nitroformate (HNF) | N₂H₅C(NO₂)₃ | 1.8 - 1.9 | -71.1 | ~8800 | ~35 | 20 |
| Monomethylthis compound Nitroformate (MMHNF) | CH₃N₂H₄C(NO₂)₃ | - | - | - | - | 30 |
| Dimethylthis compound Nitroformate (DMHNF) | (CH₃)₂N₂H₃C(NO₂)₃ | - | - | - | - | 35 |
Data compiled from multiple sources.[1][3][7]
Nitrogen-Rich this compound Salts
This compound salts of nitrogen-rich heterocyclic anions, such as tetrazoles and pyrazoles, are sought after for their high heats of formation and gas-generating potential. Dithis compound 5,5'-azotetrazolate (HAT) is a notable example, recognized for its high nitrogen content.[8]
| Compound | Formula | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| Dithis compound 5,5'-azotetrazolate dihydrate (HAT) | [N₂H₅]₂[N₄CN=NCN₄]·2H₂O | 1.72 | - | - | - |
| This compound 5-nitro-3-dinitromethyl-2H-pyrazole | C₄H₅N₉O₆ | 1.83 | +194.8 | 8790 | 33.8 |
Data compiled from multiple sources.[8][9]
This compound Picrate
This compound picrate is an energetic salt formed from the reaction of hydrazine (B178648) with picric acid. It has been investigated for its thermal stability and explosive properties.[10][11]
| Compound | Formula | Melting Point (°C) | Decomposition Temperature (°C) | Activation Energy (kJ/mol) |
| Anhydrous this compound Picrate | C₆H₅N₅O₇ | ~140 | 179.8 - 200.9 | 146.76 |
Data compiled from multiple sources.[10][11]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of energetic materials. The following sections provide methodologies for the preparation of key this compound derivatives.
Synthesis of this compound Nitroformate (HNF)
The synthesis of HNF is a two-step process that involves the preparation of nitroform (trinitromethane) followed by its neutralization with hydrazine.[2]
Step 1: Synthesis of Nitroform (NF)
-
Reactants: Isopropyl alcohol, anhydrous nitric acid.
-
Procedure:
-
Cool anhydrous nitric acid in an ice-salt bath.
-
Slowly add isopropyl alcohol to the cooled nitric acid while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified duration.
-
Pour the reaction mixture over crushed ice to precipitate the nitroform.
-
Extract the nitroform using a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and remove the solvent by rotary evaporation to obtain crude nitroform.
-
Step 2: Neutralization to form HNF
-
Reactants: Nitroform, hydrazine hydrate (B1144303) (80%).
-
Procedure:
-
Dissolve the crude nitroform in a suitable solvent (e.g., ethanol).
-
Slowly add an equimolar amount of hydrazine hydrate to the nitroform solution with constant stirring.
-
The HNF salt will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to obtain pure HNF.[2]
-
Synthesis of this compound Picrate
This protocol describes the synthesis of anhydrous hydrazine picrate from picric acid and anhydrous hydrazine.[10][11]
-
Reactants: Picric acid, anhydrous hydrazine.
-
Procedure:
-
Dissolve picric acid in a suitable solvent (e.g., ethanol).
-
Slowly add an equimolar amount of anhydrous hydrazine to the picric acid solution with continuous stirring.
-
A precipitate of hydrazine picrate will form immediately.[12]
-
Filter the solid product, wash with a minimal amount of cold ethanol, and dry in a desiccator to yield anhydrous hydrazine picrate.
-
Synthesis of 1,1,1-Trimethylthis compound (B8733633) Salts
This procedure outlines a general method for synthesizing various energetic salts of the 1,1,1-trimethylthis compound cation.[13]
-
Reactants: 1,1,1-Trimethylthis compound iodide, various silver or barium salts (e.g., silver nitrate, barium dinitramide).
-
Procedure for Metathesis Reaction:
-
Dissolve 1,1,1-trimethylthis compound iodide in a suitable solvent (e.g., water or methanol).
-
In a separate container, dissolve the corresponding silver or barium salt in the same solvent.
-
Mix the two solutions. A precipitate of silver iodide or barium sulfate will form.
-
Stir the reaction mixture for a specified time to ensure complete reaction.
-
Filter off the precipitate.
-
Evaporate the solvent from the filtrate to obtain the desired 1,1,1-trimethylthis compound energetic salt.[13]
-
Visualization of Processes
Diagrams are provided to visually represent key experimental workflows and logical relationships in the study of this compound-based energetic materials.
Caption: Workflow for the two-step synthesis of this compound Nitroformate (HNF).
Caption: Thermal decomposition pathway of this compound Nitroformate (HNF).[5]
Caption: General workflow for the characterization of energetic this compound derivatives.[1][13]
Safety Precautions
Energetic materials, including this compound derivatives, are inherently hazardous and must be handled with extreme caution. All experimental work should be conducted in a certified laboratory with appropriate safety measures in place, including blast shields, remote handling equipment, and personal protective equipment. It is imperative to consult and adhere to all relevant safety data sheets (SDS) and institutional safety protocols before handling these materials. Hydrazine and its derivatives are toxic and should be handled in a well-ventilated fume hood.[14]
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. sid.ir [sid.ir]
- 3. arc.aiaa.org [arc.aiaa.org]
- 4. Structures and properties of energetic cations in energetic salts - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26032B [pubs.rsc.org]
- 5. Thermal decomposition of energetic materials 67. This compound nitroformate (HNF) rates and pathways under combustionlike conditions (Journal Article) | OSTI.GOV [osti.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. d-nb.info [d-nb.info]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis and Properties of Energetic this compound 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Properties of Hydrazine Picrate - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Complex Picrate Salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Energetic hydrazine-based salts with nitrogen-rich and oxidizing anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrazinium as a Ligand in the Synthesis of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the hydrazinium cation (N₂H₅⁺) as a ligand in the synthesis of coordination polymers. While neutral hydrazine (B178648) (N₂H₄) is a well-known bridging ligand, the cationic this compound species presents unique coordination behavior, influencing the resulting polymer's structure and properties. This document details the coordination modes of this compound, provides experimental protocols for the synthesis of this compound-containing coordination polymers, and summarizes key structural data.
Introduction to this compound in Coordination Chemistry
In aqueous solutions, hydrazine can exist in different protonated forms, including N₂H₄, N₂H₅⁺, and N₂H₆²⁺. The this compound cation, [H₂N-NH₃]⁺, is a weak acid with a pKa of 8.1.[1] While less common than its neutral counterpart, this compound can act as a monodentate ligand, coordinating to metal centers through one of its nitrogen atoms. The positive charge of the ligand can influence the overall charge of the coordination complex and the resulting crystal packing.
This compound metal complexes are often synthesized from aqueous solutions and can be isolated by crystallization. The coordination of the this compound cation has been confirmed in various transition metal and rare earth metal complexes, including sulfates, oxalates, and halides.[2]
Coordination Modes of the this compound Ligand
The primary coordination mode of the this compound cation is as a monodentate ligand. However, in some crystal structures, not all this compound cations present are directly coordinated to the metal center; some may act as counterions to balance the charge of an anionic metal complex.[2]
A notable example is the complex with the formula (N₂H₅)₃MnX₅ (where X = Cl or Br), in which only one of the three this compound cations is directly coordinated to the manganese atom.[2] In compounds of the formula M(N₂H₅)₂(SO₄)₂, the metal ions are in a distorted octahedral environment, coordinated by two trans N₂H₅⁺ ions and two bidentate bridging sulfate (B86663) anions.[3]
Applications of this compound-Based Coordination Polymers
Coordination polymers incorporating this compound ligands are of interest for their potential applications in various fields. The thermal decomposition of this compound-containing complexes can be a route to synthesizing pure metal oxides and mixed metal oxides at lower temperatures. The energetic nature of the N-N bond in hydrazine and its derivatives makes these compounds interesting as precursors for energetic materials.
Experimental Protocols
The synthesis of coordination polymers containing this compound ligands is often achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, which allows for the crystallization of the product under elevated temperature and pressure.[4][5]
General Solvothermal Synthesis Protocol
This protocol provides a general procedure for the solvothermal synthesis of coordination polymers. The specific reactants, solvents, and reaction conditions should be optimized for the target this compound-based polymer.[6][7]
Materials:
-
Metal salt (e.g., metal sulfate, nitrate, or chloride)
-
This compound salt (e.g., this compound sulfate, this compound chloride)
-
Co-ligand (optional, e.g., a dicarboxylic acid)
-
Solvent (e.g., deionized water, ethanol, DMF, or a mixture)
Procedure:
-
In a Teflon-lined stainless-steel autoclave, combine the metal salt and the this compound salt in a desired molar ratio (e.g., 1:2). If a co-ligand is used, add it at this stage.
-
Add the solvent or solvent mixture to the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature typically between 100 °C and 180 °C.
-
Maintain the temperature for a period of 24 to 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with the mother liquor or a suitable solvent and air-dry.
Data Presentation
The following table summarizes key structural and physical property data for selected this compound-containing compounds.
| Compound Formula | Crystal System | Space Group | N-N Bond Length (Å) | Metal Coordination Geometry | Thermal Decomposition Temp. (°C) | Reference |
| (N₂H₅)₃MnCl₅ | Orthorhombic | Pnma | - | Distorted Octahedral | - | [2] |
| (N₂H₅)₂Cu(C₂O₄)₂·H₂O | - | - | - | Square Planar | - | [2] |
| Zn(N₂H₅)₂(SO₄)₂ | Monoclinic | P2₁/c | - | Distorted Octahedral | - | [3] |
| (N₂H₅)LiSO₄ | Orthorhombic | Pna2₁ | 1.427 | - | - | [8] |
| [N₂H₅Ni₁/₃Co₂/₃(HEDTA)]·H₂O | - | - | - | - | - |
Note: Detailed bond lengths and angles are often specific to individual crystal structure determinations and may not be readily available in all publications.
Conclusion
The this compound cation, while less studied than neutral hydrazine, is a viable ligand for the construction of coordination polymers. Its monodentate coordination and positive charge offer unique avenues for designing novel materials with interesting structural and physical properties. The use of solvothermal and hydrothermal synthesis methods provides a robust platform for the exploration of new this compound-based coordination polymers. Further research into the synthesis and characterization of these materials is warranted to fully understand their potential applications in areas such as materials science and energetic materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry-chemists.com [chemistry-chemists.com]
Application Notes and Protocols for the Analytical Detection of Hydrazinium Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrazine (B178648) and its derivatives are utilized in various industrial and pharmaceutical applications. However, their potential toxicity and status as genotoxic impurities necessitate sensitive and reliable analytical methods for their detection and quantification.[1][2][3] This document provides detailed application notes and protocols for the most common and effective analytical techniques used to monitor hydrazinium compounds in diverse matrices, with a particular focus on pharmaceutical drug substances.
Spectrophotometric Methods
Spectrophotometric methods are widely employed for the determination of hydrazine due to their simplicity, cost-effectiveness, and sensitivity.[4] These methods typically involve a derivatization reaction to produce a colored product that can be quantified using a UV-Vis spectrophotometer.
Principle
The most common spectrophotometric method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium, which forms a yellow-colored azine compound.[2][5][6] The intensity of the color, measured at a specific wavelength, is directly proportional to the hydrazine concentration.[4]
Quantitative Data
| Parameter | Value | Reference |
| Wavelength (λmax) | 458 nm | [2][4] |
| Linear Range | 0.2 µg/g to 27 µg/g | [4] |
| Limit of Detection (LOD) | 0.2 µg/g | [4] |
| Limit of Quantification (LOQ) | 0.6 µg/g | [4] |
| Molar Absorptivity | 3.83 x 10⁴ L/mol/cm | [5] |
| Correlation Coefficient (r²) | 0.999 | [1][5] |
Experimental Protocol
1.3.1. Reagent Preparation
-
p-DAB Reagent Solution: Dissolve 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol (B145695) and 4 mL of concentrated hydrochloric acid.[4]
-
Standard Hydrazine Solution (5 µg/mL): Accurately weigh and transfer approximately 0.2041 g of hydrazine sulfate (B86663) into a 100 mL volumetric flask. Dissolve in and dilute to volume with water. Pipette 1 mL of this solution into another 100 mL volumetric flask and make up to volume with methanol (B129727).[4]
-
Working Standard Solution (0.5 µg/mL): Dilute 10 mL of the 5 µg/mL standard solution to 100 mL with the appropriate solvent.[4]
1.3.2. Sample Preparation
-
Accurately weigh a suitable amount of the drug substance and dissolve it in a known volume of an appropriate solvent (e.g., methanol or water). The concentration should be adjusted to fall within the linear range of the method.
1.3.3. Procedure
-
Pipette a known volume of the sample solution into a test tube or cuvette.
-
Add a specified volume of the p-DAB reagent solution.
-
Allow the color to develop at room temperature. The yellow color typically develops immediately and is stable for a period.[4]
-
Measure the absorbance of the solution at 458 nm against a reagent blank.
-
Construct a calibration curve using the working standard solutions and determine the concentration of hydrazine in the sample.
Experimental Workflow
Caption: Workflow for spectrophotometric determination of hydrazine.
Chromatographic Methods
Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offer high selectivity and sensitivity for the analysis of hydrazine.[7][8] These methods often require a derivatization step to improve the volatility and chromatographic behavior of hydrazine.[9]
Gas Chromatography (GC) with Derivatization
2.1.1. Principle
Hydrazine is a polar and reactive compound, making its direct analysis by GC challenging.[9] Derivatization with a carbonyl-containing reagent, such as acetone (B3395972), converts hydrazine into a more volatile and stable derivative (e.g., acetone azine) that is suitable for GC analysis.[9][10] Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7]
2.1.2. Quantitative Data
| Parameter | Value | Reference |
| Derivatizing Agent | Acetone | [9][10] |
| Detector | FID | [10] |
| LOD | 4.4 ng/L (with SPME-GC-MS) | [11] |
| LOQ | 8.3 ng/L (with SPME-GC-MS) | [11] |
| Linearity (r²) | 0.9999 | [10] |
2.1.3. Experimental Protocol (Headspace GC)
2.1.3.1. Reagent and Sample Preparation
-
Derivatizing Agent/Solvent: Acetone.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a known volume of acetone.[9]
2.1.3.2. Derivatization
-
Seal the headspace vial.
-
Allow the reaction to proceed at room temperature. The reaction to form acetone azine is typically rapid.[9]
2.1.3.3. GC Conditions
-
Column: DB-624 (or equivalent), 20 m x 0.18 mm i.d., 1 µm film thickness.[10]
-
Injector Temperature: 200°C.[10]
-
Detector (FID) Temperature: 280°C.[10]
-
Carrier Gas: Helium.
-
Oven Program: Initial temperature of 95°C.[10]
2.1.3.4. Analysis
-
Place the sealed vial in the headspace autosampler.
-
Equilibrate the vial at a specified temperature (e.g., 80-110°C) to allow the volatile derivative to partition into the headspace.
-
Inject a portion of the headspace into the GC for analysis.
High-Performance Liquid Chromatography (HPLC)
2.2.1. Principle
Direct analysis of hydrazine by reversed-phase HPLC is difficult due to its high polarity and poor retention.[12] Derivatization with reagents like p-anisaldehyde can be employed to form a derivative with better chromatographic properties for LC-MS/MS analysis.[9] Alternatively, mixed-mode chromatography can be used for the direct analysis of underivatized hydrazine.[12]
2.2.2. Quantitative Data (with Derivatization)
| Parameter | Value | Reference |
| Derivatizing Agent | p-Anisaldehyde | [9] |
| Detector | MS/MS | [9] |
| Column | C18 reversed-phase | [9] |
| Mobile Phase | Water and acetonitrile (B52724) with formic acid | [9] |
2.2.3. Experimental Protocol (with p-Anisaldehyde Derivatization)
2.2.3.1. Reagent and Sample Preparation
-
Derivatizing Solution: Prepare a solution of p-anisaldehyde in an appropriate solvent.
-
Sample Preparation: Dissolve the sample in a suitable solvent.
2.2.3.2. Derivatization
-
Add the p-anisaldehyde solution to the sample solution.
-
Incubate the reaction mixture under a stream of nitrogen at 60°C.[9]
2.2.3.3. HPLC Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing formic acid.
-
Detector: Tandem Mass Spectrometer (MS/MS).
2.2.3.4. Analysis
-
After the derivatization is complete, inject an aliquot of the reaction mixture directly into the LC-MS/MS system.
Chromatographic Workflow Diagram
Caption: General workflow for GC and HPLC analysis of hydrazine.
Electrochemical Methods
Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for the detection of hydrazine.[13] These methods are based on the electrochemical oxidation of hydrazine at the surface of a modified electrode.
Principle
The core of an electrochemical sensor for hydrazine is the working electrode, which is often modified with nanomaterials to enhance its electrocatalytic activity and sensitivity.[14][15] When a potential is applied, hydrazine is oxidized, generating a current that is proportional to its concentration.
Quantitative Data
| Parameter | Electrode Modification | Linear Range (µM) | LOD (µM) | Reference |
| DPV | ZnFe₂O₄/RGO | 0.03 - 610.0 | 0.01 | [14] |
| Voltammetry | Ferrocene/IL/CoS₂-CNT | 0.03 - 500.0 | 0.015 | [16] |
DPV: Differential Pulse Voltammetry
Experimental Protocol
3.3.1. Electrode Preparation
-
The working electrode (e.g., glassy carbon electrode, screen-printed electrode) is modified with a nanocomposite material (e.g., ZnFe₂O₄/RGO). This is typically done by drop-casting a suspension of the nanomaterial onto the electrode surface and allowing it to dry.
3.3.2. Electrochemical Measurement
-
The modified working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are immersed in a supporting electrolyte solution (e.g., phosphate (B84403) buffer solution, pH 7.0).
-
The sample containing hydrazine is added to the electrolyte solution.
-
An electrochemical technique, such as differential pulse voltammetry (DPV) or cyclic voltammetry (CV), is used to apply a potential sweep and measure the resulting current.
-
The peak current corresponding to the oxidation of hydrazine is recorded.
-
Quantification is achieved by comparing the peak current of the sample to a calibration curve prepared with known concentrations of hydrazine.
Logical Relationship Diagram
Caption: Logical steps in electrochemical detection of hydrazine.
Conclusion
The selection of an appropriate analytical method for the detection of this compound compounds depends on factors such as the required sensitivity, the sample matrix, available instrumentation, and the specific application. Spectrophotometric methods are suitable for routine analysis where high sensitivity is not the primary concern. Chromatographic methods, especially when coupled with mass spectrometry, provide high selectivity and sensitivity, making them ideal for trace-level quantification in complex matrices like pharmaceutical ingredients. Electrochemical sensors offer a promising alternative for rapid and on-site monitoring. Each method has its own advantages, and the detailed protocols provided herein should serve as a valuable resource for researchers and professionals in the field.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. sielc.com [sielc.com]
- 11. Determination of hydrazine in drinking water: Development and multivariate optimization of a rapid and simple solid phase microextraction-gas chromatography-triple quadrupole mass spectrometry protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. Recent developments in electrochemical sensors for detecting hydrazine with different modified electrodes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Electrochemical Sensor Based on ZnFe2O4/RGO Nanocomposite for Ultrasensitive Detection of Hydrazine in Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electroanalytical overview: the electroanalytical sensing of hydrazine - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hydrazinium-Based Ionic Liquids in Electrochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazinium-based ionic liquids (ILs), a unique subclass of protic ionic liquids (PILs), are gaining significant attention in various electrochemical applications. These ILs are formed by the proton transfer from a Brønsted acid to a this compound cation source. The presence of the energetic and reactive this compound cation imparts distinct properties, making them promising candidates for applications ranging from energy storage and conversion to advanced propellants. Their inherent ionic conductivity, wide electrochemical windows, and low volatility, characteristic of ionic liquids, combined with the energetic nature of the this compound moiety, offer a unique design space for novel electrochemical systems.
These application notes provide an overview of the current and potential uses of this compound-based ILs in electrochemistry, supported by quantitative data and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals exploring the frontiers of electrochemical science and technology.
High-Energy Propellants
This compound-based ionic liquids are being explored as safer, less toxic, and potentially higher-performing alternatives to traditional hydrazine (B178648) propellants. Their low vapor pressure significantly reduces handling hazards, while their high enthalpy of formation can lead to high specific impulses.
Quantitative Data
| Ionic Liquid Fuel Candidate | Oxidizer | Specific Impulse (Isp) (s) | Density-Specific Impulse (g·s/cm³) | Reference |
| [EMIM][SCN] + CuSCN | 95 wt% H₂O₂ | ~305 | 409 | [1] |
| MMH | NTO | ~325 | 379 | [1] |
| Various ILs | NTO | 3-12% lower than hydrazine | Superior to hydrazine | [2] |
| Various ILs | HAN | Comparable to hydrazine | Superior to hydrazine | [2] |
Note: [EMIM][SCN] is not a this compound-based IL but is included for comparison as a hypergolic IL fuel. MMH (Monomethylhydrazine) and NTO (Nitrogen Tetroxide) are traditional propellants. HAN is Hydroxylammonium Nitrate.
Experimental Protocol: Hypergolicity Drop Test
This protocol provides a simple method to screen for hypergolic ignition, a critical property for rocket propellants.
Materials:
-
This compound-based ionic liquid (fuel)
-
Oxidizer (e.g., Inhibited Red Fuming Nitric Acid - IRFNA, or Nitrogen Tetroxide - NTO)
-
Micropipette or syringe with a remote-controlled dispenser
-
Glass vial or petri dish
-
High-speed camera
-
Fume hood with appropriate safety shielding
Procedure:
-
Place a small, measured volume (e.g., 50 µL) of the oxidizer into a glass vial inside a fume hood.
-
Position the high-speed camera to have a clear view of the vial.
-
Using a micropipette, draw a precise volume (e.g., 20 µL) of the this compound-based IL.
-
Position the micropipette tip approximately 5 cm above the surface of the oxidizer.
-
Start the high-speed camera recording.
-
Dispense a single drop of the IL into the oxidizer.
-
Observe for spontaneous ignition. The time delay between contact and ignition is a key parameter.
-
Record the ignition delay, intensity, and duration of the flame.
-
Repeat the experiment multiple times for reproducibility.
Safety Precautions: This experiment involves highly energetic and potentially explosive materials. All work must be conducted in a properly functioning fume hood with a blast shield. Appropriate personal protective equipment (PPE), including safety glasses, face shield, and flame-retardant lab coat, is mandatory.
Workflow for Hypergolicity Drop Test
Electrochemical Sensors for Hydrazine Detection
Ionic liquids are increasingly used in the fabrication of electrochemical sensors due to their high ionic conductivity, wide potential windows, and ability to enhance electron transfer kinetics. While not always employing a this compound-based IL as the primary electrolyte, the principles are directly applicable. Modified electrodes incorporating ionic liquids can offer high sensitivity and selectivity for the detection of hydrazine, a toxic and environmentally hazardous compound.
Quantitative Data for Hydrazine Sensors
| Electrode Modification | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| ErGO/PEDOT:PSS/GCE | 0.2 - 100 | 0.01 | [3] |
| Ag@ZIF-8/SPE | Not specified | 0.1 | [4] |
| EFTA/IL/CoS₂-CNT/CPE | 0.03 - 500 | 0.015 | [1] |
ErGO: Electrochemically Reduced Graphene Oxide; PEDOT:PSS: Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate); GCE: Glassy Carbon Electrode; ZIF-8: Zeolitic Imidazolate Framework-8; SPE: Screen-Printed Electrode; EFTA: Ethyl-2-(4-ferrocenyl[1][2][5]triazol-1-yl)acetate; IL: n-hexyl-3-methylimidazolium hexafluorophosphate; CNT: Carbon Nanotube; CPE: Carbon Paste Electrode.
Experimental Protocol: Fabrication and Testing of a Hydrazine Sensor
This protocol outlines the general steps for creating and evaluating an electrochemical sensor for hydrazine detection using an ionic liquid-modified electrode.
Materials:
-
Working electrode (e.g., Glassy Carbon Electrode - GCE)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., Platinum wire)
-
This compound-based ionic liquid (or other suitable IL)
-
Electrode modifying material (e.g., graphene oxide, carbon nanotubes, metal nanoparticles)
-
Phosphate buffer solution (PBS) of desired pH
-
Hydrazine standard solutions
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry to a mirror finish.
-
Sonicate the electrode in deionized water and ethanol (B145695) to remove any residual particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrode Modification:
-
Prepare a stable dispersion of the modifying material (e.g., graphene oxide) in a suitable solvent, potentially containing the ionic liquid.
-
Drop-cast a small volume (e.g., 5-10 µL) of the dispersion onto the cleaned electrode surface.
-
Allow the solvent to evaporate at room temperature or in a low-temperature oven.
-
-
Electrochemical Characterization:
-
Assemble a three-electrode cell with the modified working electrode, reference electrode, and counter electrode in a deaerated PBS solution.
-
Perform cyclic voltammetry (CV) in the presence and absence of hydrazine to determine the electrocatalytic activity of the modified electrode towards hydrazine oxidation.
-
Use differential pulse voltammetry (DPV) or amperometry for quantitative analysis.
-
-
Calibration and Analysis:
-
Record the DPV or amperometric response of the sensor to successive additions of known concentrations of hydrazine.
-
Plot the peak current versus hydrazine concentration to obtain a calibration curve.
-
Determine the linear range, sensitivity (slope of the calibration curve), and limit of detection (LOD).
-
-
Selectivity and Stability Studies:
-
Investigate the sensor's response to common interfering species to assess its selectivity.
-
Monitor the sensor's response over several days or multiple measurement cycles to evaluate its stability.
-
Fabrication and Testing of a Hydrazine Sensor
Direct Hydrazine Fuel Cells (DHFCs)
Protic ionic liquids, including this compound-based ILs, are promising electrolytes for fuel cells due to their intrinsic proton conductivity, high thermal stability, and low volatility. In a direct hydrazine fuel cell, hydrazine is directly oxidized at the anode, offering the potential for high power densities.
Quantitative Data for Direct Hydrazine Fuel Cells
| Anode Catalyst | Peak Power Density (mW/cm²) | Open Circuit Voltage (V) | Reference |
| Non-noble carbon-supported polypyrrole cobalt hydroxide (B78521) | 60 | 1.201 | [6] |
| Nanostructured Copper | ~75 (at 0.45V) | Not specified | [7] |
| Ni-based catalysts | up to 450 (in air) | Not specified | [8] |
Experimental Protocol: Assembly and Testing of a Direct Hydrazine Fuel Cell
This protocol describes the basic steps for assembling and evaluating the performance of a direct hydrazine fuel cell using an ionic liquid-based membrane electrode assembly (MEA).
Materials:
-
Anode and cathode gas diffusion electrodes (GDEs)
-
Anode catalyst (e.g., Ni-based, Co-based) and cathode catalyst (e.g., Pt/C for air cathode)
-
Proton exchange membrane (PEM) or anion exchange membrane (AEM)
-
This compound-based ionic liquid (for incorporation into the MEA or as a liquid electrolyte)
-
Hydrazine hydrate (B1144303) solution (fuel)
-
Humidified air or oxygen (oxidant)
-
Fuel cell test station with temperature and flow controllers
-
Potentiostat/Galvanostat or electronic load
Procedure:
-
Catalyst Ink Preparation:
-
Prepare a catalyst ink by dispersing the anode or cathode catalyst powder in a solution of a suitable ionomer (e.g., Nafion® for PEM, or a suitable AEM ionomer), water, and isopropanol.
-
If using a this compound-based IL as an additive, it can be incorporated into the ink at this stage.
-
Sonciate the mixture to ensure a homogeneous dispersion.
-
-
Membrane Electrode Assembly (MEA) Fabrication:
-
Apply the catalyst ink onto the gas diffusion layer of the GDEs using a method such as spray coating, screen printing, or doctor-blading.
-
Dry the catalyst-coated GDEs in an oven.
-
Place the anode and cathode GDEs on either side of the ion-exchange membrane.
-
Hot-press the assembly at a specific temperature and pressure to ensure good adhesion and ionic contact.
-
-
Fuel Cell Assembly and Testing:
-
Install the MEA into a single-cell fuel cell hardware with appropriate gaskets and flow fields.
-
Connect the fuel cell to the test station.
-
Heat the cell to the desired operating temperature.
-
Supply the hydrazine hydrate solution to the anode and humidified air/oxygen to the cathode at controlled flow rates.
-
Record the open-circuit voltage (OCV).
-
Measure the polarization curve by sweeping the current or voltage and recording the corresponding cell potential.
-
Plot the cell voltage and power density as a function of current density to evaluate the fuel cell's performance.
-
Assembly and Testing of a Direct Hydrazine Fuel Cell
Supercapacitors and Batteries
The wide electrochemical stability window of ionic liquids makes them highly suitable as electrolytes in high-voltage supercapacitors and high-energy-density batteries.[9][10] While specific data for this compound-based ILs in these applications is still emerging, their potential as high-voltage electrolytes is significant. Aprotic ionic liquids are generally preferred for these applications.[10]
General Performance of Ionic Liquid-Based Supercapacitors
| Ionic Liquid Electrolyte | Operating Voltage (V) | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Reference | | :--- | :--- | :--- | :--- | | [EMIM][BF₄] | up to 3.5 | 198.15 | 82.93 |[11] | | [EMIM][TFSI] | 3.0 | Not specified | Not specified |[10] |
Experimental Protocol: Fabrication and Characterization of a Supercapacitor with a this compound-Based Ionic Liquid Electrolyte
This protocol outlines the general procedure for constructing and testing a symmetric supercapacitor.
Materials:
-
High-surface-area carbon material (e.g., activated carbon, graphene)
-
Conductive additive (e.g., carbon black)
-
Binder (e.g., PVDF)
-
Solvent (e.g., NMP)
-
Current collectors (e.g., aluminum foil)
-
Separator (e.g., Celgard®)
-
This compound-based aprotic ionic liquid electrolyte
-
Coin cell components (casings, spacers, springs)
-
Potentiostat/Galvanostat with frequency response analyzer
Procedure:
-
Electrode Slurry Preparation:
-
Mix the active material, conductive additive, and binder in a specific weight ratio (e.g., 80:10:10).
-
Add the solvent and mix thoroughly to form a homogeneous slurry.
-
-
Electrode Fabrication:
-
Coat the slurry onto the current collectors using a doctor blade.
-
Dry the coated electrodes in a vacuum oven to remove the solvent.
-
Cut the electrodes into desired dimensions.
-
-
Supercapacitor Assembly:
-
In an argon-filled glovebox, assemble a coin cell in the following order: casing, spacer, electrode, separator, a few drops of the ionic liquid electrolyte, second electrode, spring, and casing cap.
-
Crimp the coin cell to ensure it is well-sealed.
-
-
Electrochemical Characterization:
-
Perform cyclic voltammetry (CV) at various scan rates to determine the capacitive behavior and the stable voltage window.
-
Conduct galvanostatic charge-discharge (GCD) tests at different current densities to calculate the specific capacitance, energy density, and power density.
-
Use electrochemical impedance spectroscopy (EIS) to analyze the internal resistance and ion transport properties.
-
Perform long-term cycling tests to evaluate the stability and coulombic efficiency of the supercapacitor.
-
Electrodeposition
Ionic liquids are excellent media for the electrodeposition of metals, alloys, and semiconductors that are difficult or impossible to deposit from aqueous solutions due to their reactivity with water.[12] While specific protocols for this compound-based ILs in electrodeposition are not widely reported, the general principles apply.
Experimental Protocol: Electrodeposition of a Metal from a this compound-Based Ionic Liquid
This protocol provides a general framework for electrodepositing a metal onto a substrate.
Materials:
-
This compound-based ionic liquid
-
Metal salt precursor (soluble in the ionic liquid)
-
Substrate to be coated (working electrode)
-
Counter electrode (e.g., a high-purity plate of the metal to be deposited)
-
Reference electrode (e.g., Ag/AgCl or a quasi-reference electrode)
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
Inert atmosphere glovebox (if materials are air or moisture sensitive)
Procedure:
-
Electrolyte Preparation:
-
Dissolve the metal salt precursor in the this compound-based ionic liquid. This may require gentle heating and stirring.
-
The process should be carried out in an inert atmosphere if the components are sensitive to air or moisture.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Ensure the substrate (working electrode) is clean and properly positioned.
-
-
Electrochemical Deposition:
-
Perform cyclic voltammetry to determine the reduction potential of the metal ion in the ionic liquid.
-
Carry out the electrodeposition at a constant potential (potentiostatic) or constant current (galvanostatic) based on the CV results.
-
The deposition time will determine the thickness of the coating.
-
-
Deposit Characterization:
-
After deposition, rinse the coated substrate with a suitable solvent to remove the ionic liquid.
-
Characterize the morphology, composition, and crystal structure of the deposit using techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and X-ray Diffraction (XRD).
-
Conclusion
This compound-based ionic liquids represent a versatile and promising class of materials for a wide range of electrochemical applications. Their unique combination of properties, including high energy content, good ionic conductivity, and wide electrochemical windows, makes them attractive for next-generation energy storage and conversion devices, as well as for safer and more efficient propellants. The protocols and data presented in these application notes are intended to provide a foundation for further research and development in this exciting field. As research progresses, it is anticipated that the full potential of this compound-based ionic liquids in electrochemistry will be realized, leading to significant technological advancements.
References
- 1. mdpi.com [mdpi.com]
- 2. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Construction of a hydrazine electrochemical sensor using Ag@ZIF as the electrode material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 6. Direct hydrazine borane fuel cells using non-noble carbon-supported polypyrrole cobalt hydroxide as an anode catalyst - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. Anode catalysts for direct hydrazine fuel cells: from laboratory test to an electric vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recognition of Ionic Liquids as High-Voltage Electrolytes for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Ionic Liquids for Batteries and Supercapacitors [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Progress on Electrodeposition of Metals and Alloys Using Ionic Liquids as Electrolytes [mdpi.com]
Application Notes and Protocols for Employing Hydrazinium Sulfate in Gravimetric Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazinium sulfate (B86663) ((N₂H₅)₂SO₄) is a versatile and valuable reagent in the field of analytical chemistry, particularly in gravimetric analysis. Its strong reducing properties make it an effective agent for the selective precipitation of certain metal ions from solution, allowing for their accurate quantitative determination. This document provides detailed application notes and experimental protocols for the use of this compound sulfate in the gravimetric analysis of tellurium, and discusses its role in the determination of nickel, cobalt, and cadmium.
This compound sulfate is a white crystalline solid, soluble in water, and acts as a powerful reducing agent in acidic solutions.[1] It is preferred in many applications over hydrazine (B178648) hydrate (B1144303) due to its solid, non-volatile nature, which makes it easier and safer to handle.[2]
General Principles of Gravimetric Analysis
Gravimetric analysis is a quantitative method that relies on the measurement of mass. The analyte is selectively converted into an insoluble precipitate, which is then filtered, washed, dried, and weighed. The mass of the precipitate is used to calculate the concentration of the analyte in the original sample.
A generalized workflow for gravimetric analysis is depicted below:
Application 1: Gravimetric Determination of Tellurium
This compound sulfate is a key reagent for the quantitative precipitation of elemental tellurium from acidic solutions. This method is highly selective and provides accurate results.
Principle
In a hydrochloric acid medium, tellurium (IV) ions are reduced by this compound sulfate to elemental tellurium, which precipitates out of the solution. The reaction is as follows:
Te⁴⁺ + N₂H₅⁺ + 2H₂O → Te(s) + N₂(g) + 5H⁺ + H₂O
For complete precipitation, especially in the presence of interfering ions, a combination of this compound sulfate and sulfur dioxide is often used.
Experimental Protocol
Reagents:
-
Hydrochloric acid (HCl), concentrated
-
This compound sulfate ((N₂H₅)₂SO₄)
-
Sulfur dioxide (SO₂) gas or a saturated aqueous solution
-
Nitric acid (HNO₃), concentrated
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a sample containing 0.1-0.2 g of tellurium into a 400 mL beaker.
-
Dissolution: Add 20 mL of concentrated HCl and 5 mL of concentrated HNO₃. Heat gently to dissolve the sample.
-
Evaporation: Evaporate the solution to a volume of about 10 mL to remove the nitric acid.
-
Dilution and Acidification: Add 20 mL of concentrated HCl and dilute to 150 mL with deionized water.
-
First Reduction: Heat the solution to boiling and add 15 mL of a saturated sulfur dioxide solution. This will initially precipitate some of the tellurium.
-
Second Reduction with this compound Sulfate: To the hot solution, add 10 mL of a 15% (w/v) this compound sulfate solution.
-
Digestion: Continue to boil the solution gently for a few minutes until the precipitate coagulates and the supernatant liquid is clear.
-
Filtration: Filter the hot solution through a pre-weighed Gooch or sintered glass crucible of medium porosity.
-
Washing: Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution). Finally, wash with ethanol (B145695) or methanol (B129727) to facilitate drying.
-
Drying: Dry the crucible and precipitate in an oven at 105-110°C to a constant weight.
-
Calculation: The weight of the precipitate is the weight of elemental tellurium.
Quantitative Data
| Analyte | Precipitating Agent(s) | Weighing Form | Gravimetric Factor | Typical Accuracy |
| Tellurium (Te) | This compound sulfate & Sulfur dioxide | Te | 1.0000 | ± 0.1% |
Gravimetric factor is the ratio of the molar mass of the analyte to the molar mass of the weighing form.
References
Synthesis of Alkylated Hydrazinium Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylated hydrazinium salts are a class of organic compounds with a growing range of applications in pharmaceuticals, energetic materials, and as precursors for the synthesis of complex heterocyclic structures. Their unique chemical properties, stemming from the quaternized nitrogen-nitrogen bond, make them valuable building blocks in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of alkylated this compound salts, focusing on methods that offer control over the degree and position of alkylation.
Core Synthesis Strategies
The synthesis of alkylated this compound salts typically involves a two-stage process:
-
Synthesis of Alkylated Hydrazines: This initial stage focuses on the controlled introduction of alkyl groups onto one or both nitrogen atoms of a hydrazine (B178648) derivative. Key methods include the alkylation of protected hydrazines and the Mitsunobu reaction.
-
Quaternization: The final step involves the alkylation of the more nucleophilic nitrogen atom of the substituted hydrazine to form the desired this compound salt.
Protocol 1: Synthesis of Mono- and Di-alkylated Hydrazines via Alkylation of a Protected Hydrazine
This protocol describes the selective mono- and di-alkylation of a Boc-protected hydrazine, which can then be deprotected and quaternized. The use of a protecting group is crucial for controlling the regioselectivity of the alkylation.
Experimental Protocol
Materials:
-
tert-Butyl hydrazinecarboxylate (Boc-NHNH₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure for Monoalkylation:
-
Dissolve tert-butyl hydrazinecarboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the solution. The formation of the anion may be indicated by a color change.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkyl halide (1.0 eq) dropwise at -78 °C. For more reactive electrophiles, maintain a low temperature to prevent over-alkylation.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the monoalkylated product.
Procedure for Symmetrical Dialkylation:
-
Follow steps 1 and 2 from the monoalkylation procedure.
-
Slowly add n-butyllithium (2.0 eq) dropwise to the solution to form the dianion.[2][3]
-
Stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature.
-
Add the alkyl halide (2.0 eq) at room temperature. The reaction time can vary from 3 hours to 4 days depending on the reactivity of the alkyl halide.[2]
-
Follow steps 7-11 from the monoalkylation procedure to work up and purify the dialkylated product.
Data Presentation
| Entry | Alkylating Agent | Product | Yield (%) | Reference |
| 1 | Methyl Iodide | 1-Boc-1-methylhydrazine | >50 | [4] |
| 2 | Benzyl Bromide | 1-Boc-1-benzylhydrazine | >50 | [4] |
| 3 | Methyl Iodide | 1-Boc-2,2-dimethylhydrazine | >50 | [4] |
| 4 | Benzyl Bromide | 1-Boc-2,2-dibenzylhydrazine | >50 | [4] |
Synthesis Workflow
References
Application Notes and Protocols for the Preparation of Heterocyclic Compounds Using Hydrazinium Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydrazinium salts and their parent compounds, hydrazines, are versatile and fundamental reagents in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These heterocycles form the core scaffolds of numerous pharmaceuticals, agrochemicals, and materials. The high reactivity of the hydrazine (B178648) moiety, coupled with the ease of handling its salt forms, makes it an invaluable tool in synthetic organic chemistry. This document provides detailed application notes and protocols for the preparation of three key classes of heterocyclic compounds using this compound salts and hydrazine hydrate (B1144303): pyrazoles, 1,2,4-triazoles, and pyridazines. The protocols are designed to be reproducible and are supported by quantitative data and visual diagrams to facilitate their implementation in a research and development setting.
Synthesis of Pyrazoles
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized classically via the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2] Variations of this method, including multicomponent reactions, offer access to a diverse range of substituted pyrazoles.
Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a rapid, microwave-assisted synthesis of 1,3,5-trisubstituted pyrazoles from phenylhydrazine (B124118) hydrochloride and a metal-dibenzylideneacetone complex.[3][4] This method is notable for its speed and high yields without the need for a base or other additives.[3]
Quantitative Data:
| Entry | Hydrazine Derivative | Dicarbonyl Source | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Phenylhydrazine hydrochloride | Pd₂(dba)₃ | DMSO | 5 | 92 | [3][4] |
| 2 | 4-Fluorophenylhydrazine hydrochloride | Pd₂(dba)₃ | DMSO | 5 | 89 | [3][4] |
| 3 | 4-Chlorophenylhydrazine hydrochloride | Pd₂(dba)₃ | DMSO | 5 | 91 | [3][4] |
| 4 | 4-Bromophenylhydrazine hydrochloride | Pd₂(dba)₃ | DMSO | 5 | 88 | [3][4] |
| 5 | 4-Nitrophenylhydrazine hydrochloride | Pd₂(dba)₃ | DMSO | 5 | 85 | [3][4] |
Experimental Protocol: Synthesis of 1-phenyl-3,5-distyryl-1H-pyrazole [3][4]
-
To a microwave reactor vial, add phenylhydrazine hydrochloride (1.0 mmol, 144.6 mg) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (0.5 equiv., 0.5 mmol, 457.8 mg).
-
Add dimethyl sulfoxide (B87167) (DMSO, 1 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C and 50 watts for 5 minutes.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 1-phenyl-3,5-distyryl-1H-pyrazole.
Reaction Scheme:
Caption: Microwave-assisted synthesis of 1,3,5-trisubstituted pyrazoles.
Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol details a one-pot, four-component reaction for the synthesis of pyrano[2,3-c]pyrazole derivatives using hydrazine hydrate, ethyl acetoacetate (B1235776), an aromatic aldehyde, and malononitrile (B47326) in water, catalyzed by glycine (B1666218).[5][6][7] This method is environmentally friendly and proceeds with high efficiency at room temperature.[5]
Quantitative Data:
| Entry | Aldehyde | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Glycine (2 mol%) | 10 | 95 | [5] |
| 2 | 4-Chlorobenzaldehyde | Glycine (2 mol%) | 5 | 94 | [5] |
| 3 | 4-Methoxybenzaldehyde | Glycine (2 mol%) | 15 | 92 | [5] |
| 4 | 4-Nitrobenzaldehyde | Glycine (2 mol%) | 5 | 93 | [5] |
| 5 | 2-Thiophenecarboxaldehyde | Glycine (2 mol%) | 20 | 88 | [5] |
Experimental Protocol: General Procedure for the Synthesis of Pyrano[2,3-c]pyrazoles [5]
-
In a round-bottom flask, prepare a mixture of ethyl acetoacetate (2 mmol, 0.260 g), hydrazine hydrate (2 mmol, 0.107 g), malononitrile (2 mmol, 0.132 g), the corresponding aromatic aldehyde (2 mmol), and glycine (2 mol%, 0.04 mmol, 3 mg).
-
Add water (5 mL) to the mixture.
-
Stir the reaction mixture vigorously at 25 °C for 5–20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the solid product and wash it with a mixture of ethyl acetate/light petroleum (2:8, 2 x 10 mL) to obtain a nearly pure product.
-
Further purify the product by column chromatography on silica gel using an ethyl acetate/light petroleum eluent system or by recrystallization from ethanol.
Experimental Workflow:
Caption: Workflow for the four-component synthesis of pyranopyrazoles.
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are important scaffolds in medicinal chemistry. A common synthetic route involves the reaction of a hydrazine derivative with a formamide (B127407) or other one-carbon sources.
Direct Preparation of 1,2,4-Triazole (B32235) from Hydrazine and Formamide
This protocol describes a high-yield synthesis of the parent 1,2,4-triazole from hydrazine and an excess of formamide at elevated temperatures.[8][9][10]
Quantitative Data:
| Entry | Hydrazine Source | Formamide (molar eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Hydrazine hydrate (64%) | >2.5 | 160-180 | 2-4 (addition) + 1.5 (hold) | 95-98 | 93-95 | [9][10] |
| 2 | Anhydrous Hydrazine | >2.5 | 140-210 | Not specified | 92-98 | 94-98 | [8] |
Experimental Protocol: Synthesis of 1,2,4-Triazole [9][10]
-
Preheat formamide (4 molar equivalents) to approximately 170 °C in a reaction vessel equipped with a stirrer, a dropping funnel, and a distillation setup.
-
Slowly add aqueous hydrazine (64%) dropwise to the hot formamide over a period of 2-4 hours. It is preferable to introduce the hydrazine below the surface of the liquid formamide.
-
During the addition, co-distill ammonia, water, and formic acid from the reaction vessel.
-
After the addition is complete, maintain the reaction mixture at 170 °C for an additional 1.5 hours.
-
Cool the reaction mixture to room temperature. The product will be a light yellow solution that crystallizes upon standing.
-
Isolate the 1,2,4-triazole by distillation of the excess formamide under reduced pressure. The residue is the 1,2,4-triazole product.
-
Alternatively, the product can be crystallized from the excess formamide after distilling off the water. The precipitate can be washed with a suitable organic solvent like methyl ethyl ketone to remove residual formamide.
Logical Relationship Diagram:
References
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04550J [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]
- 9. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Hydrazinium-Based Propellants in Aerospace
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of hydrazinium-based propellants, focusing on their synthesis, performance characteristics, and safety protocols. The information is intended to guide researchers in the aerospace and energetic materials fields.
Introduction to this compound-Based Propellants
This compound-based compounds are a class of energetic materials being explored as high-performance and, in some cases, environmentally friendlier alternatives to traditional propellants like ammonium (B1175870) perchlorate (B79767) (AP).[1][2] AP, a widely used oxidizer in solid rocket motors, produces hydrogen chloride upon combustion, which contributes to ozone depletion and acid rain.[2] this compound-based propellants, such as this compound Nitroformate (HNF) and Ammonium Dinitramide (ADN), offer the potential for chlorine-free formulations.[1][2] These materials are characterized by their high heats of formation and oxygen content, which can lead to superior specific impulse and burn rates compared to conventional propellants.
Performance Characteristics
The performance of a propellant is determined by several key parameters, including specific impulse (Isp), density (ρ), and sensitivity to stimuli like impact and friction. The following table summarizes the key performance data for selected this compound-based propellants in comparison to traditional energetic materials.
| Propellant/Oxidizer | Chemical Formula | Density (g/cm³) | Decomposition Temp. (°C) | Impact Sensitivity (h₅₀, cm) | Specific Impulse (Isp, s) |
| This compound Nitroformate (HNF) | [N₂H₅]⁺[C(NO₂)₃]⁻ | ~1.85-1.9 | 120-122 | 20 | Up to 265-301 |
| Monomethylthis compound Nitroformate (MMHNF) | [CH₃N₂H₄]⁺[C(NO₂)₃]⁻ | - | 128-130 | 30 | - |
| Dimethylthis compound Nitroformate (DMHNF) | [(CH₃)₂N₂H₃]⁺[C(NO₂)₃]⁻ | - | 137-140 | 35 | - |
| Ammonium Dinitramide (ADN) | [NH₄]⁺[N(NO₂)₂]⁻ | 1.81 | ~127 | Low | - |
| Ammonium Perchlorate (AP) | NH₄ClO₄ | 1.95 | ~200 | - | ~240-260 |
Experimental Protocols
Synthesis of this compound Nitroformate (HNF)
The synthesis of HNF is a two-step process involving the preparation of nitroform (trinitromethane) followed by its neutralization with hydrazine (B178648).[2][3]
Step 1: Synthesis of Nitroform (NF)
The nitration of isopropanol (B130326) using fuming nitric acid and sulfuric acid is a common method for producing nitroform.[3]
-
Materials: Isopropanol, fuming nitric acid, sulfuric acid.
-
Procedure:
-
Carefully add fuming nitric acid to a reaction vessel cooled in an ice bath.
-
Slowly add sulfuric acid to the nitric acid while maintaining a low temperature.
-
Gradually add isopropanol to the mixed acid solution, ensuring the temperature does not exceed the recommended limit.
-
After the addition is complete, allow the reaction to proceed for a specified time with continuous stirring.
-
Extract the nitroform from the reaction mixture using a suitable organic solvent.
-
Step 2: Neutralization to form HNF
-
Materials: Nitroform, hydrazine hydrate (B1144303), xylene (or another suitable solvent).
-
Procedure:
-
Dissolve the synthesized nitroform in a solvent such as xylene.
-
Slowly add an equimolar amount of hydrazine hydrate to the nitroform solution while stirring vigorously in an inert atmosphere.
-
Control the temperature during the addition to prevent excessive heat generation.
-
The HNF product will precipitate out of the solution.
-
Filter the precipitate, wash with a non-polar solvent, and dry under vacuum.
-
Synthesis of Ammonium Dinitramide (ADN) from Guanylurea (B105422) Dinitramide (GUDN)
A common route to ADN involves the synthesis of GUDN as a precursor, followed by conversion to potassium dinitramide (KDN) and finally to ADN.[4]
-
Step 1: Synthesis of Guanylurea Dinitramide (GUDN): This involves the nitration of an ammonium salt of sulphamic acid with a mixture of concentrated nitric and sulfuric acids, followed by treatment with an aqueous suspension of guanylurea sulfate (B86663).[4]
-
Step 2: Synthesis of Potassium Dinitramide (KDN): KDN is prepared by reacting GUDN with alcoholic potassium hydroxide.[4]
-
Step 3: Synthesis of Ammonium Dinitramide (ADN): ADN is synthesized by treating KDN with ammonium sulfate in isopropanol.[4]
Performance Characterization Protocols
DSC is used to determine the thermal stability and decomposition characteristics of energetic materials.
-
Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the this compound-based propellant is hermetically sealed in an aluminum pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The resulting thermogram is analyzed to determine the onset of decomposition, the peak exothermic temperature, and the total heat of decomposition.
The drop weight impact test measures the sensitivity of an energetic material to impact.
-
Sample Preparation: A small, measured amount of the propellant is placed on a standardized anvil.
-
Instrumentation: A calibrated drop weight impact tester.
-
Procedure:
-
A weight is dropped from a known height onto a striker that impacts the sample.
-
The outcome (ignition or no ignition) is observed.
-
The "up-and-down" method is typically used, where the drop height is increased after a "no-go" and decreased after a "go" to determine the 50% probability of ignition height (h₅₀).
-
-
Data Analysis: The h₅₀ value is calculated statistically from the series of trials and is a measure of the material's impact sensitivity. A lower h₅₀ value indicates higher sensitivity.
Safety and Handling Protocols
This compound-based propellants are energetic materials and require strict safety protocols. Hydrazine and its derivatives are toxic and potentially carcinogenic.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles and a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or nitrile).[6]
-
Body Protection: Flame-retardant lab coat and chemical-resistant apron.[6]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. For emergencies or situations with potential for vapor exposure, a self-contained breathing apparatus (SCBA) is required.[5]
Handling and Storage
-
Handle this compound-based propellants in a well-ventilated area, preferably within a fume hood.[7]
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and metal oxides.[8]
-
Store in tightly sealed, properly labeled containers in a cool, dry, and well-ventilated area away from heat and ignition sources.[9]
-
Ground all equipment to prevent static discharge.[10]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Secure the area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If safe to do so, contain the spill using inert absorbent materials (e.g., sand, vermiculite). Do not use combustible materials like sawdust.
-
Neutralize: For small spills of hydrazine solutions, dilution with a large amount of water followed by treatment with a neutralizing agent like calcium hypochlorite (B82951) solution can be effective.[8]
-
Cleanup: Trained personnel wearing appropriate PPE should clean up the spill.
Exposure Response:
-
Inhalation: Move the person to fresh air immediately. Seek medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal
-
All waste containing this compound-based propellants must be treated as hazardous waste.
-
Consult local, state, and federal regulations for proper disposal procedures.
-
Do not dispose of down the drain unless neutralized and permitted by local authorities.[8]
-
One method for the disposal of hydrazine involves hydrogenation to convert it into ammonia (B1221849) and corresponding amines.[11] Another approach for neutralizing hydrazine spills is the use of alpha-ketoglutaric acid (AKGA), which reacts with hydrazine to form a harmless byproduct.
Conclusion
This compound-based propellants, particularly HNF and ADN, represent a promising area of research for advanced aerospace applications. Their high performance and potential for reduced environmental impact make them attractive alternatives to traditional propellants. However, their energetic and toxic nature necessitates a thorough understanding and strict adherence to safety and handling protocols. The experimental procedures outlined in these notes provide a foundation for the synthesis and characterization of these materials in a research setting.
References
- 1. Ammonium dinitramide - Wikipedia [en.wikipedia.org]
- 2. sid.ir [sid.ir]
- 3. sciencemadness.org [sciencemadness.org]
- 4. jes.or.jp [jes.or.jp]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. arxada.com [arxada.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Pure Anhydrous Hydrazine from Hydrazinium Salts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anhydrous hydrazine (B178648) (N₂H₄) is a powerful reducing agent and a versatile building block in the synthesis of various pharmaceuticals and agrochemicals. However, it is highly reactive, toxic, and often prepared and handled as aqueous solutions (hydrazine hydrate) to mitigate its hazardous nature. For many applications, particularly in non-aqueous systems or where water would interfere with subsequent reactions, the anhydrous form is essential. Hydrazinium salts, such as this compound sulfate (B86663) or chloride, are stable, crystalline solids that are safer to handle and store than hydrazine hydrate (B1144303) or anhydrous hydrazine itself. These salts serve as convenient precursors for the in-situ generation or preparation of anhydrous hydrazine.
This document provides detailed protocols for two primary methods of preparing pure anhydrous hydrazine from this compound salts: the direct ammonolysis of this compound sulfate and a two-step process involving the generation of hydrazine hydrate followed by chemical dehydration.
Critical Safety Precautions:
-
Toxicity and Carcinogenicity: Hydrazine is highly toxic, corrosive, and a suspected human carcinogen.[1] All manipulations must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Explosion Hazard: Anhydrous hydrazine is flammable and can decompose explosively, especially during distillation in the presence of air.[2] Distillations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Incompatible Materials: Hydrazine reacts vigorously with oxidizing agents, halogens, and certain metal oxides.[3] It can also erode glass, rubber, and cork.[3]
Method 1: Direct Preparation by Ammonolysis of this compound Sulfate
This method produces anhydrous hydrazine directly from this compound sulfate by reaction with ammonia (B1221849) in a low-boiling organic solvent. The process relies on the precipitation of ammonium (B1175870) sulfate, leaving anhydrous hydrazine in solution.[4]
Experimental Protocol
Materials:
-
Anhydrous this compound Sulfate (N₂H₄·H₂SO₄)
-
Anhydrous Methanol (B129727) (or other suitable low-boiling alcohol or ether)[4]
-
Ammonia gas (anhydrous)
-
Three-neck round-bottom flask
-
Gas inlet tube
-
Mechanical stirrer
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel)
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a condenser protected by a drying tube or inert gas outlet.
-
Slurry Preparation: Charge the flask with anhydrous methanol (e.g., 90.4 parts by weight) and anhydrous this compound sulfate (e.g., 48 parts by weight) to create a slurry.[4]
-
Ammonolysis: While stirring the slurry vigorously, pass a steady stream of anhydrous ammonia gas into the mixture. The reaction is exothermic, and the temperature may rise to approximately 50°C due to the heat of solution of ammonia in methanol.[4] Continue the ammonia addition for about 30-60 minutes to ensure complete reaction.
-
Filtration: After the reaction is complete, filter the mixture to remove the precipitated ammonium sulfate. Wash the solid precipitate with a small amount of anhydrous methanol to recover any entrained product.
-
Fractional Distillation: Combine the filtrate and the washings. The resulting solution contains anhydrous hydrazine in methanol. Carefully perform a fractional distillation under an inert atmosphere to separate the lower-boiling methanol from the anhydrous hydrazine (B.P. 113.5°C).[5] The concentration of hydrazine in the initial filtrate can be around 10-20% by weight.[4]
Workflow Diagram
Method 2: Preparation via Hydrazine Hydrate Intermediate
This is a two-step process. First, the this compound salt is treated with a strong base to generate hydrazine hydrate. Second, the resulting hydrazine hydrate is dehydrated to yield anhydrous hydrazine. This method avoids the use of gaseous ammonia.
Step 1: Generation of Hydrazine Hydrate from this compound Sulfate
Protocol:
-
Dissolution: In a beaker, dissolve this compound sulfate in a minimal amount of distilled water.
-
Basification: Cool the solution in an ice bath. Slowly add a concentrated solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), with constant stirring.[1] The hydrazine hydrate is liberated from its salt.
-
Extraction/Separation: The resulting mixture contains hydrazine hydrate and the sulfate salt of the base (e.g., Na₂SO₄). The hydrazine hydrate can be separated by distillation or used directly in the next dehydration step.
Step 2: Dehydration of Hydrazine Hydrate
This protocol describes the dehydration of the previously formed hydrazine hydrate using a strong solid base followed by distillation.
Materials:
-
Hydrazine Hydrate (from Step 1 or commercial source)
-
Sodium Hydroxide (NaOH) pellets or Potassium Hydroxide (KOH) pellets[2][5]
-
Distillation apparatus with a capillary leak for inert gas introduction
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
Protocol:
-
Reaction Setup: In a round-bottom flask suitable for distillation, place hydrazine hydrate and an equal weight of sodium hydroxide pellets (e.g., 100 g of hydrazine hydrate and 100 g of NaOH).[5]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture under reflux for approximately 2 hours.[2] This allows the NaOH to dissolve and bind the water.
-
Distillation: After refluxing, rearrange the apparatus for distillation. It is critical to introduce a slow stream of an inert gas (e.g., nitrogen) through a capillary leak to prevent an explosive decomposition of hydrazine vapor in the presence of air.[2]
-
Heating: Heat the flask slowly using an oil bath or heating mantle. The temperature of the heating bath will need to reach approximately 120-150°C.[5]
-
Collection: Collect the distillate, which is pure anhydrous hydrazine, boiling at ~114-116°C.[2] The yield is typically high (95-97%).[2]
Workflow Diagram
Data Summary
The following table summarizes key quantitative data for the described methods.
| Parameter | Method 1: Ammonolysis | Method 2: Dehydration of Hydrate | Reference(s) |
| Starting Material | This compound Sulfate | Hydrazine Hydrate | [4],[2] |
| Key Reagents | Ammonia, Methanol | Sodium Hydroxide | [4],[2] |
| Reaction Temperature | ~50°C (exothermic) | Reflux, then distillation (~120-150°C bath) | [4],[5] |
| Atmosphere | Ambient (initially) | Inert (Nitrogen/Argon) for distillation | [4],[2] |
| Reported Yield | Good yield (not quantified) | 95-97% | [4],[2] |
| Product Purity | Anhydrous | Anhydrous | [4],[2] |
| Product Boiling Point | 113.5°C | 114-116°C | [5],[2] |
References
Application Notes and Protocols: Synthesis of Hydrazinium Hydrogensuccinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of hydrazinium hydrogensuccinate, a molecular salt formed from the reaction of hydrazine (B178648) hydrate (B1144303) and succinic acid.[1][2][3][4][5] The following sections detail the reaction, experimental procedure, and key analytical data for the synthesized compound.
Introduction
This compound hydrogensuccinate (N₂H₅⁺·C₄H₅O₄⁻) is a salt composed of discrete this compound cations and hydrogen succinate (B1194679) anions.[1][2][3] The synthesis involves a straightforward acid-base reaction between hydrazine hydrate and succinic acid. This compound is of interest for its potential applications in various fields, including as an additive in propellants and as a ligand in the preparation of metal complexes.[6] The crystal structure is stabilized by a network of hydrogen bonds.[1][2]
Synthesis Reaction
The synthesis of this compound hydrogensuccinate is achieved by reacting equimolar amounts of hydrazine hydrate and succinic acid in an aqueous solution.[2]
Reaction: N₂H₄·H₂O + HOOC(CH₂)₂COOH → N₂H₅⁺·⁻OOC(CH₂)₂COOH + H₂O
Experimental Protocol
This protocol is based on the method described by Premkumar et al.[2]
Materials:
-
Succinic acid (0.476 g, 4 mmol)
-
10% Hydrazine hydrate solution (2 mL, 4 mmol)
-
Distilled water
-
Dry ethanol
Equipment:
-
Beakers
-
Water bath
-
Filtration apparatus
-
Drying oven or desiccator
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 20 mL aqueous solution containing 0.476 g (4 mmol) of succinic acid.
-
Prepare a 20 mL aqueous solution of 10% hydrazine hydrate (2 mL, 4 mmol).
-
-
Reaction:
-
Mix the aqueous solutions of succinic acid and hydrazine hydrate.
-
-
Concentration:
-
Concentrate the resulting clear solution on a water bath to a volume of approximately 20 mL.
-
-
Crystallization:
-
Allow the concentrated solution to stand at room temperature for crystallization. Colorless crystals should form within two days.[2]
-
-
Isolation and Purification:
-
Separate the obtained crystals by filtration.
-
Wash the crystals with dry ethanol.
-
Air dry the purified crystals.
-
Data Presentation
The following tables summarize the key quantitative data for the synthesized this compound hydrogensuccinate.
Table 1: Physicochemical Properties
| Property | Value |
| Appearance | Colorless crystals |
| Yield | 85%[2][3] |
| Melting Point | 137-138 °C[2][6] |
| Solubility | Soluble in water[2][6] |
| Stability | Stable in air[2][6] |
Table 2: Elemental Analysis
| Element | Experimental (%) | Calculated (%) |
| Carbon (C) | 31.28[2] | 31.97[2] |
| Hydrogen (H) | 5.90[2] | 6.66[2] |
| Nitrogen (N) | 17.93[2] | 18.65[2] |
| Hydrazine | 21.08[2][3] | 21.31[2][3] |
Table 3: Thermal Analysis (TG-DTA)
| Temperature (°C) | Observation |
| ~135 | Sharp endotherm corresponding to melting (no mass loss observed in TG).[2] |
| ~168 | Endotherm indicating the initiation of decomposition (dehydrazination).[2] |
| 168 - 600 | Continuous decomposition with a 99.9% mass loss observed by 600 °C.[2] |
Visualizations
Experimental Workflow for this compound Hydrogensuccinate Synthesis
References
- 1. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of this compound Hydrogensuccinate [scielo.org.za]
- 2. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of this compound Hydrogensuccinate [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. pure.skku.edu [pure.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. journals.co.za [journals.co.za]
Application Notes and Protocols: Utilization of Hydrazinium in the Synthesis of Photographic Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of hydrazinium and its derivatives in the synthesis of key photographic chemicals. The information is intended to guide researchers in the preparation of developing agents and high-contrast solutions, with a focus on reproducible and reliable methodologies.
Synthesis of Phenidone (1-Phenyl-3-pyrazolidinone): A Photographic Developing Agent
Phenidone is a widely used developing agent in black-and-white photography, often used in combination with hydroquinone. It is synthesized from phenylhydrazine (B124118), a derivative of hydrazine (B178648).
Reaction Scheme
The synthesis involves the reaction of phenylhydrazine with an α,β-unsaturated ester, such as ethyl acrylate (B77674), followed by cyclization.
Caption: Synthesis of Phenidone from Phenylhydrazine.
Experimental Protocol
This protocol details the synthesis of Phenidone from phenylhydrazine and ethyl acrylate.
Materials:
-
Phenylhydrazine hydrochloride
-
Sodium methoxide (B1231860)
-
Anhydrous methanol (B129727)
-
Ethyl acrylate
-
Water
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a mixture of sodium methoxide (0.05 mol) in anhydrous methanol (6 mL) and toluene (21 mL) in a round-bottom flask, add phenylhydrazine hydrochloride (0.02 mol).
-
With stirring, add a solution of ethyl acrylate (0.06 mol) in anhydrous methanol (6 mL) dropwise over 30 minutes, maintaining the temperature at 30-35°C.
-
After the addition is complete, heat the mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.
-
To the residue, add water (20 mL) and adjust the pH to 6.5.
-
Cool the solution to 1°C and allow it to stand for crystallization to occur.
-
Collect the solid product by filtration and recrystallize from ethyl acetate to obtain pure Phenidone.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 75% | [1] |
| Melting Point | 121°C | [2] |
Preparation of a High-Contrast Photographic Developer
This compound salts, such as hydrazine dihydrochloride (B599025), can be added to developer formulations to significantly increase contrast and film speed.[3] This section provides a protocol for preparing a high-contrast developer based on the Kodak D-8 formula, with the optional addition of hydrazine dihydrochloride for enhanced performance.
Developer Formulation (Kodak D-8)
| Component | Amount per 1 Liter of Stock Solution |
| Sodium Sulfite (B76179) (anhydrous) | 90.0 g |
| Hydroquinone | 45.0 g |
| Sodium Hydroxide (B78521) | 37.5 g |
| Potassium Bromide | 30.0 g |
| Water to make | 1.0 L |
Experimental Protocol: Preparation of Kodak D-8 Developer
Materials:
-
Sodium sulfite (anhydrous)
-
Hydroquinone
-
Sodium hydroxide
-
Potassium bromide
-
Distilled water
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer
-
Storage bottles (amber glass recommended)
Procedure for Preparing Stock Solution:
-
Start with 750 mL of warm water (approximately 50°C).
-
With continuous stirring, dissolve the sodium sulfite.
-
Once the sodium sulfite is fully dissolved, add and dissolve the hydroquinone.
-
In a separate container, carefully dissolve the sodium hydroxide in a small amount of cold water (caution: the reaction is exothermic) and then add it to the main solution.
-
Add and dissolve the potassium bromide.
-
Add cold water to make a final volume of 1 liter.
-
Store the stock solution in a tightly sealed, full amber bottle.
Procedure for Preparing Working Solution:
For general use, dilute the stock solution 2:1 with water (2 parts stock solution to 1 part water). The diluted solution should be used promptly as it does not keep well.[4]
Enhancing Contrast with Hydrazine Dihydrochloride
To increase the contrast (gamma) and speed of the developer, hydrazine dihydrochloride can be added to the working solution.
Workflow for High-Contrast Development:
Caption: Workflow for high-contrast development.
Protocol Modification:
Add hydrazine dihydrochloride to the Kodak D-8 working solution at a concentration of 0.06 grams per liter .
Performance Data
The addition of hydrazine dihydrochloride to the Kodak D-8 developer has a significant impact on the sensitometric properties of photographic emulsions.
| Developer | Speed (relative) | Gamma | Fog |
| Kodak D-8 (control) | 9.55 | 2.3 | 0.07 |
| Kodak D-8 + 0.06 g/L Hydrazine Dihydrochloride | 25.0 | 9.4 | 0.06 |
Data obtained from development of a normal speed gelatino-silver bromide emulsion for 1.5 minutes.
Synthesis of a Cyanine (B1664457) Photographic Dye Precursor
Cyanine dyes are used as spectral sensitizers in photographic emulsions. Their synthesis often involves the condensation of heterocyclic quaternary salts. Phenylhydrazine can be used as a precursor to synthesize the necessary heterocyclic intermediates. This protocol outlines the synthesis of a precursor that can be used to produce 1,1'-diethyl-2,2'-cyanine (B8074920) iodide.
General Reaction Pathway
Caption: General pathway for cyanine dye synthesis.
Safety and Handling of this compound Compounds
This compound salts are toxic and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste in accordance with local regulations.
These protocols and data provide a foundation for the synthesis and application of this compound-based compounds in photographic chemistry. Researchers should always consult the relevant Safety Data Sheets (SDS) for all chemicals and adhere to standard laboratory safety practices.
References
Application Notes and Protocols: The Role of Hydrazinium Salts in Agricultural Fungicide Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazinium salts and their derivatives, such as hydrazides and hydrazones, are pivotal precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Notably, they are instrumental in the manufacturing of several classes of agricultural fungicides, particularly triazoles and pyrazoles. These fungicides are critical in managing a broad spectrum of fungal diseases that threaten crop yield and quality. The fungicidal activity of many of these compounds stems from their ability to disrupt essential fungal-specific biochemical pathways, such as the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. This document provides detailed application notes, experimental protocols, and an overview of the significance of this compound salts in the development of modern agricultural fungicides.
I. Role of this compound Salts in Fungicide Synthesis
This compound salts, such as this compound sulfate (B86663) and this compound chloride, serve as stable and reactive sources of the hydrazine (B178648) moiety, which is a key building block for various heterocyclic ring systems. In the synthesis of agricultural fungicides, these salts are frequently used to introduce the N-N bond characteristic of pyrazole (B372694) and triazole rings.
Synthesis of Triazole Fungicides
Triazole fungicides, a major class of agricultural chemicals, function primarily as demethylation inhibitors (DMIs) in the ergosterol biosynthesis pathway. The synthesis of the 1,2,4-triazole (B32235) ring often involves the reaction of a hydrazine derivative with a suitable carbon source. For instance, the industrial synthesis of fungicides like Fluconazole involves steps where a hydrazine derivative undergoes annulation.[1]
Synthesis of Pyrazole Fungicides
Pyrazole-based fungicides have also demonstrated significant efficacy against various plant pathogens. The synthesis of the pyrazole ring is classically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[2][3] Industrial processes for fungicides like Pyraclostrobin (B128455) utilize substituted phenylhydrazine (B124118) hydrochloride as a key starting material to construct the pyrazole core.[4][5][6]
II. Quantitative Data on Fungicide Efficacy
The following tables summarize the in vitro antifungal activity of various fungicides synthesized using hydrazine derivatives. The data is presented as EC50 (Effective Concentration to inhibit 50% of growth) or MIC (Minimum Inhibitory Concentration) values against several phytopathogenic fungi.
Table 1: Antifungal Activity of 1,2,3-Triazole Hydrazide Derivatives [7]
| Compound | Rhizoctonia solani (EC50, μg/mL) | Sclerotinia sclerotiorum (EC50, μg/mL) | Fusarium graminearum (EC50, μg/mL) | Magnaporthe oryzae (EC50, μg/mL) |
| 6ad | 0.18 | 0.35 | 0.37 | 2.25 |
Table 2: Antifungal Activity of 2-Ar-1,2,3-Triazole Hydrazide Derivatives against Rhizoctonia solani [8]
| Compound | EC50 (μg/mL) |
| 7y | 0.47 |
| Hymexazol (Control) | 12.80 |
| Tebuconazole (Control) | 0.87 |
Table 3: Antifungal Activity of Thiazolyl Hydrazine Derivatives [9]
| Compound | Botryosphaeria dothidea (EC50, μg/mL) | Gibberella sanbinetti (EC50, μg/mL) |
| 3l | 0.59 | 0.69 |
| Fluopyram (Control) | > 50 | > 50 |
| Boscalid (Control) | > 50 | > 50 |
| Hymexazol (Control) | > 50 | > 50 |
| Carbendazim (Control) | 0.55 | 0.61 |
Table 4: Antifungal Activity of Hydrazide-Containing L-Perillaldehyde Derivatives [10]
| Compound | Rhizoctonia solani (EC50, μg/mL) | Fusarium graminearum (EC50, μg/mL) | Sclerotinia sclerotiorum (EC50, μg/mL) | Valsa mali (EC50, μg/mL) |
| C4 | 0.260 | 0.480 | 0.240 | 0.512 |
| Carbendazim (Control) | 0.651 | 0.804 | 0.520 | 0.898 |
III. Experimental Protocols
General Protocol for the Synthesis of Pyrazole Fungicide Precursors using this compound Salts
This protocol is a generalized procedure based on the synthesis of pyraclostrobin intermediates.[4][5]
Step 1: Synthesis of p-Chlorophenylhydrazine Hydrochloride
-
To a reaction vessel, add p-bromochlorobenzene and hydrazine hydrate.
-
Add a phase transfer catalyst (e.g., PEG400, tetrabutylammonium (B224687) bromide), a solvent (e.g., propylene (B89431) glycol, ethylene (B1197577) glycol), and a catalyst (e.g., copper sulfate, cobalt chloride).[4]
-
Heat the reaction mixture and stir for a specified duration to facilitate the reaction.
-
Upon completion, cool the mixture and precipitate the p-chlorophenylhydrazine hydrochloride.
-
Filter and dry the product.
Step 2: Cyclization to form the Pyrazole Ring
-
React the p-chlorophenylhydrazine hydrochloride with an alkali (e.g., sodium hydroxide), sodium alkoxide, and an acrylate (B77674) in the presence of a solvent like toluene (B28343).[5]
-
This reaction will yield the intermediate pyrazolone (B3327878) in a toluene solution.
-
Further reactions, such as oxidation, can be carried out to obtain the desired 1-(4-chlorophenyl)-3-hydroxy-1-H-pyrazole, a key precursor for pyraclostrobin.[5]
Protocol for In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is a standard method for assessing the efficacy of fungicidal compounds.
-
Preparation of Fungal Cultures: Culture the desired phytopathogenic fungi on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is observed.
-
Preparation of Fungicide Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions of known concentrations.
-
Preparation of Amended Media: Add appropriate volumes of the fungicide stock solutions to molten PDA to achieve a series of final concentrations. Ensure the solvent concentration is consistent across all plates, including the control.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each fungicide-amended PDA plate. A control plate containing only the solvent should also be prepared.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium on the control plate reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] × 100
-
Where 'dc' is the average diameter of the fungal colony on the control plate, and 'dt' is the average diameter of the fungal colony on the treated plate.
-
-
Determination of EC50: Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the EC50 value from the resulting dose-response curve.
IV. Visualizations
Signaling Pathway: Ergosterol Biosynthesis in Fungi
The ergosterol biosynthesis pathway is a primary target for triazole fungicides. These compounds specifically inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is a crucial step in the conversion of lanosterol to ergosterol.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Triazole Fungicides.
Experimental Workflow: Synthesis of a Pyrazole Fungicide Precursor
This diagram illustrates a generalized workflow for the synthesis of a pyrazole fungicide precursor, starting from a this compound salt.
Caption: Workflow for Pyrazole Fungicide Precursor Synthesis.
Logical Relationship: Structure-Activity Relationship (SAR) of Hydrazide-Triazole Fungicides
This diagram illustrates the general structure-activity relationships for a class of hydrazide-triazole fungicides, indicating how different chemical groups at various positions can influence antifungal activity.
Caption: Structure-Activity Relationship of Hydrazide-Triazole Fungicides.
References
- 1. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106008348A - Method for synthesizing pyraclostrobin intermediate - Google Patents [patents.google.com]
- 5. CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole - Google Patents [patents.google.com]
- 6. CN110105287B - Synthesis process of pyraclostrobin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Hydrazinium Pentazolate Through Cocrystallization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the cocrystallization of hydrazinium pentazolate (N₂H₅N₅) to enhance its stability.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of cocrystallizing this compound pentazolate?
A1: The primary purpose of cocrystallizing this compound pentazolate is to improve its stability and handling characteristics. Pure this compound pentazolate is known for its high sensitivity to impact and friction, as well as its significant hygroscopicity (tendency to absorb moisture from the air).[1][2] Cocrystallization with a suitable coformer, such as pyrazine-1,4-dioxide (PDO), can significantly reduce these sensitivities and decrease moisture absorption, making the energetic material safer to handle and store.[1][2][3]
Q2: What is the reported stoichiometry of the this compound pentazolate and pyrazine-1,4-dioxide (PDO) cocrystal?
A2: The reported energetic cocrystal of this compound pentazolate and pyrazine-1,4-dioxide (PDO) has a stoichiometric ratio of 2:1, denoted as N₂H₅N₅/PDO.[1][2][3]
Q3: What are the key benefits of the N₂H₅N₅/PDO cocrystal over pure this compound pentazolate?
A3: The N₂H₅N₅/PDO cocrystal exhibits several key advantages over pure this compound pentazolate, including:
-
Higher Density: Which can contribute to improved detonation performance.[2][3]
-
Lower Sensitivity: The cocrystal is significantly less sensitive to impact and friction.[2]
-
Reduced Hygroscopicity: The cocrystal shows a marked decrease in moisture absorption.[1][3]
Q4: Does cocrystallization with PDO compromise the energetic performance of this compound pentazolate?
A4: While the cocrystal exhibits slightly lower exothermic and endothermic peak temperatures, its calculated detonation velocity is comparable to that of RDX, indicating that it remains a high-performance energetic material.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Cocrystal Formation (Only Starting Materials Crystallize) | - Incorrect stoichiometry of starting materials.- Inappropriate solvent system.- Insufficient supersaturation. | - Ensure a precise 2:1 molar ratio of this compound pentazolate to PDO.- Use a mixed solvent system of ethanol/acetonitrile and water as reported to be effective.[3]- Experiment with slow evaporation of the solvent to achieve the necessary supersaturation for cocrystal nucleation. |
| Poor Crystal Quality (Small, Needle-like, or Agglomerated Crystals) | - Rapid crystallization due to high supersaturation.- Impurities in the starting materials or solvent. | - Slow down the crystallization process by reducing the rate of solvent evaporation (e.g., cover the crystallization vessel with a perforated lid).- Ensure high purity of both this compound pentazolate and PDO. Use analytical grade solvents. |
| Cocrystal is Hygroscopic (Absorbs Moisture) | - Incomplete cocrystallization, leaving residual pure this compound pentazolate.- High humidity environment during handling and storage. | - Verify the phase purity of the product using Powder X-ray Diffraction (PXRD) to ensure complete conversion to the cocrystal.- Handle and store the cocrystal under controlled, low-humidity conditions. |
| Unexpected Thermal Behavior (Decomposition at Lower Temperatures) | - Presence of residual solvents in the crystal lattice.- Contamination with impurities. | - Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent molecules.- Recrystallize the product to remove impurities. |
| Difficulty in Reproducing Results | - Variations in experimental conditions such as temperature, solvent ratios, and evaporation rates. | - Maintain consistent and well-documented experimental parameters for each batch.- A controlled temperature environment (e.g., 2-8 °C) has been mentioned as a suitable condition for crystallization. |
Quantitative Data Summary
The following tables summarize the key quantitative data comparing pure this compound pentazolate with its 2:1 cocrystal with pyrazine-1,4-dioxide (PDO).
Table 1: Physicochemical Properties
| Property | This compound Pentazolate (N₂H₅N₅) | N₂H₅N₅/PDO Cocrystal (2:1) |
| Hygroscopicity | 45% moisture absorption | 15% moisture absorption |
Table 2: Sensitivity Data
| Sensitivity Type | This compound Pentazolate (N₂H₅N₅) | N₂H₅N₅/PDO Cocrystal (2:1) | RDX (for comparison) |
| Impact Sensitivity (IS) | 7.4 J | 35 J | 7.5 J |
| Friction Sensitivity (FS) | 120 N | 300 N | 120 N |
Table 3: Thermal Stability
| Thermal Property | This compound Pentazolate (N₂H₅N₅) | N₂H₅N₅/PDO Cocrystal (2:1) |
| Exothermic Peak Temperature | 106 °C | 104 °C |
| Endothermic Peak Temperature | 120 °C | 113 °C |
Experimental Protocols
Synthesis of N₂H₅N₅/PDO Cocrystal (2:1)
Materials:
-
This compound Pentazolate (N₂H₅N₅)
-
Pyrazine-1,4-dioxide (PDO)
-
Ethanol (analytical grade)
-
Acetonitrile (analytical grade)
-
Deionized Water
Procedure:
-
Preparation of the Solution:
-
In a clean crystallization dish, dissolve this compound pentazolate and pyrazine-1,4-dioxide in a 2:1 molar ratio.
-
Use a mixed solvent system of ethanol, acetonitrile, and water. The exact ratios may require optimization, but a good starting point is a mixture that readily dissolves both components with gentle warming.
-
-
Crystallization:
-
Allow the solution to stand at a controlled temperature, for instance, between 2-8 °C, for slow evaporation.
-
Cover the crystallization dish with a perforated lid to control the rate of evaporation. This promotes the growth of larger, higher-quality single crystals.
-
-
Crystal Harvesting and Drying:
-
Once a suitable amount of crystalline material has formed, carefully decant the mother liquor.
-
Gently wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Dry the harvested crystals under vacuum at room temperature.
-
-
Characterization:
-
Confirm the formation of the cocrystal and its phase purity using techniques such as Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), Infrared (IR) Spectroscopy, and Raman Spectroscopy.
-
Perform elemental analysis to verify the 2:1 stoichiometric ratio.
-
Visualizations
Caption: Workflow for the cocrystallization of this compound pentazolate with PDO.
References
Technical Support Center: Optimizing the Synthesis of Hydrazinium Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of hydrazinium salts.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of this compound salts.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in this compound salt synthesis can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Consider extending the reaction time or increasing the temperature, but be mindful of potential side reactions or product decomposition at higher temperatures.
-
-
Side Reactions: Competing reactions can consume starting materials or the desired product.
-
Solution: Adjusting the stoichiometry of reactants can minimize side reactions. For instance, in direct alkylation of hydrazine (B178648), using a large excess of hydrazine can reduce overalkylation.[1] The choice of solvent and temperature can also influence the selectivity of the reaction.
-
-
Product Decomposition: this compound salts can be unstable under certain conditions.
-
Solution: Ensure the workup and purification conditions are appropriate for your specific salt. Some salts may be sensitive to heat, light, or pH.
-
-
Losses during Workup and Purification: Significant amounts of product can be lost during extraction, washing, and crystallization steps.
-
Solution: Optimize your purification procedure. For example, when purifying hydrazine sulfate (B86663) from sodium sulfate, fractional crystallization at a controlled temperature can improve recovery.[2]
-
Q2: I am observing the formation of multiple products, particularly overalkylation in my direct alkylation reaction. How can I control the selectivity?
A2: Overalkylation is a common issue in the direct alkylation of hydrazine, leading to di- and tri-substituted products.[1] Here’s how you can enhance the selectivity for mono-alkylation:
-
Molar Ratio of Reactants: Use a large excess of hydrazine compared to the alkylating agent. This statistically favors the mono-substituted product as the alkylating agent is more likely to react with an unreacted hydrazine molecule.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second and third alkylation steps.
-
Use of Protecting Groups: A more controlled approach involves the use of protecting groups. For instance, one nitrogen atom of hydrazine can be protected (e.g., with a Boc group), followed by alkylation of the unprotected nitrogen. Subsequent deprotection yields the desired mono-alkylated hydrazine, which can then be converted to the corresponding this compound salt.[3]
-
Formation of a Nitrogen Dianion: A specialized method involves the formation of a nitrogen dianion from a protected hydrazine using a strong base like n-butyllithium. This allows for sequential and selective alkylation of each nitrogen atom.
Q3: My final product is contaminated with inorganic salts, such as sodium sulfate. How can I effectively purify my this compound salt?
A3: Contamination with inorganic salts is a frequent problem, especially in syntheses involving sodium hypochlorite (B82951) and subsequent acidification with sulfuric acid.
-
Fractional Crystallization: This is a highly effective method that leverages the different solubilities of the this compound salt and the inorganic contaminant in a particular solvent. For example, hydrazine sulfate is significantly less soluble in water at 30°C compared to sodium sulfate.[2] By carefully controlling the temperature and concentration, you can selectively crystallize the desired product.
-
Washing: Washing the crude product with a solvent in which the this compound salt is sparingly soluble, but the inorganic salt is soluble, can be a simple and effective purification step.
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent system can further enhance purity.
Q4: How do I choose the appropriate synthesis method for my target this compound salt?
A4: The choice of synthesis method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the reaction.
-
Direct Alkylation: This is a straightforward method for preparing simple alkyl this compound salts. However, it can be difficult to control and may lead to a mixture of products.
-
Reaction of Ammonium Salts with Hydrazine Hydrate (B1144303): This method is suitable for preparing a variety of simple and complex this compound salts and is generally considered a safe and simple procedure.[2][4]
-
Amination of Tertiary Amines: This method can be used to synthesize 1,1,1-trialkylthis compound salts with good yields.
-
Synthesis from Substituted Hydrazines: If you have a pre-existing substituted hydrazine, you can convert it to the corresponding this compound salt by reacting it with an appropriate acid.
II. Quantitative Data on Synthesis Yields
The following tables summarize reported yields for various this compound salt synthesis methods. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Synthesis Method | Reactants | Product | Yield (%) | Reference |
| Amination of Tertiary Amines | Trimethylamine (B31210), Hydroxylamine-O-sulfonic acid | 1,1,1-Trimethylthis compound (B8733633) chloride | 72 | [5] |
| Reaction with Ammonium Salts | Ammonium Salt, Hydrazine Hydrate | This compound Salt | Quantitative | [2] |
| Reduction of Diazonium Salt | Diazonium Salt, Sodium Sulfite | Hydrazine Salt | 90 | [6][7] |
| Synthesis from Hydrazone | Benzil hydrazone, Mercuric oxide | Azibenzil | 87-94 | [8] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Synthesis of this compound Hydrogensuccinate
This protocol describes the synthesis of a this compound salt by the reaction of a dicarboxylic acid with hydrazine hydrate.[9]
Materials:
-
Succinic acid (0.476 g, 4 mmol)
-
10% Hydrazine hydrate solution (2 mL, 4 mmol)
-
Distilled water
Procedure:
-
Dissolve succinic acid in 20 mL of distilled water.
-
In a separate beaker, dilute the 10% hydrazine hydrate solution in 20 mL of distilled water.
-
Mix the two solutions.
-
Concentrate the resulting clear solution on a water bath to approximately 20 mL.
-
Allow the solution to stand at room temperature for crystallization.
-
After two days, separate the colorless crystals by filtration.
-
Wash the crystals with dry ethanol and air dry.
-
The expected yield is approximately 85%.
Characterization:
-
Elemental Analysis: C, H, N analysis to confirm the empirical formula.
-
Hydrazine Content: Determined by volumetric titration with a standard potassium iodate (B108269) solution.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Protocol 2: Synthesis of 1,1,1-Trimethylthis compound Iodide (from a Tertiary Amine)
This protocol is a general representation of the amination of a tertiary amine.
Materials:
-
Trimethylamine
-
Hydroxylamine-O-sulfonic acid
-
Potassium carbonate
-
Hydrochloric acid
-
Sodium hydroxide
-
Methyl iodide
Procedure:
-
Chloramine (B81541) Formation (Illustrative Step): In a controlled setting, a chlorinating agent would be reacted with an amine source to generate chloramine.
-
Reaction with Tertiary Amine: The generated chloramine is then reacted with trimethylamine to form 1,1,1-trimethylthis compound chloride. This reaction is typically carried out at low temperatures.
-
Anion Exchange (if necessary): If a different counter-ion is desired (e.g., iodide), an anion exchange reaction can be performed. For example, the chloride salt can be treated with a source of iodide ions.
-
Purification: The resulting this compound salt is purified by recrystallization from a suitable solvent.
IV. Visualizing Workflows and Pathways
Workflow for this compound Salt Synthesis via Amination of a Tertiary Amine
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. ias.ac.in [ias.ac.in]
- 3. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of this compound Hydrogensuccinate [scielo.org.za]
safe handling and storage procedures for hydrazinium derivatives
Technical Support Center: Hydrazinium Derivatives
This guide provides essential safety information, troubleshooting advice, and standardized protocols for researchers, scientists, and drug development professionals working with this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound derivatives?
A1: this compound derivatives are classified as highly hazardous materials. The primary risks include:
-
Toxicity: They are highly toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] Exposure can cause severe damage to the mucous membranes, upper respiratory tract, eyes, and skin.[3] Systemic effects may include damage to the liver, kidneys, and central nervous system.[3][4]
-
Carcinogenicity: Hydrazine (B178648) is listed as a possible human carcinogen.[3]
-
Corrosivity: These compounds are corrosive and can cause severe skin and eye burns upon contact.[5]
-
Flammability and Reactivity: Hydrazine vapors have an extremely wide flammability range in air (approximately 4.7% to 100%).[6] They are highly reactive reducing agents that can ignite spontaneously when in contact with porous materials like cloth, wood, or earth.[7][8] They react violently with oxidizing agents, strong acids, and certain metals and metal oxides.[6][7]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound derivatives?
A2: A comprehensive PPE strategy is the first line of defense. The following equipment is required:
-
Hand Protection: Chemical-resistant gloves are essential. Butyl rubber is the material of choice, with Neoprene or nitrile gloves also being recommended.[1][9] Always consult the glove manufacturer's resistance guide.
-
Eye and Face Protection: Wear chemical splash-proof safety goggles and a full-face shield to protect against splashes and vapors.[1][9]
-
Body Protection: A fire/flame-resistant lab coat and a chemical splash apron should be worn to prevent skin contact.[1][10] Full-length pants are required.[1]
-
Footwear: Closed-toe shoes, preferably made of rubber or leather, are mandatory.[1]
-
Respiratory Protection: All handling of this compound derivatives must be performed in a certified chemical fume hood.[5] If ventilation is inadequate or during a large spill, a NIOSH-approved full-face positive-pressure supplied-air respirator or a self-contained breathing apparatus (SCBA) is necessary.[1][9]
Q3: What are the correct storage procedures for this compound derivatives?
A3: Proper storage is critical to prevent decomposition and hazardous reactions.
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight, heat, sparks, and open flames.[8][9][11]
-
Atmosphere: Storage under an inert nitrogen blanket is recommended to prevent contact with air and subsequent oxidation or decomposition.[1]
-
Containment: Always use tightly sealed, properly labeled containers. Secondary containment (e.g., a tray or tub) is mandatory to contain potential leaks.[1]
-
Segregation: Isolate this compound derivatives from all incompatible materials, particularly strong oxidizing agents, acids, metal oxides, and porous organic materials.[1][8]
Q4: My experiment is giving inconsistent results. Could the stability of my this compound derivative in an aqueous solution be the cause?
A4: Yes, instability is a common issue. Hydrazine derivatives can degrade in aqueous solutions, especially when exposed to air (oxygen). To improve consistency:
-
Use Fresh Solutions: Prepare solutions immediately before your experiment to minimize degradation.[12]
-
Degas Solvents: Purge your aqueous solvent with an inert gas, such as nitrogen or argon, for at least 30 minutes before use to remove dissolved oxygen.[12]
-
Control pH: Hydrazine solutions tend to be more stable under acidic conditions.[12] If your protocol allows, maintaining a lower pH can reduce the rate of degradation.
-
Avoid Catalysts: Ensure your glassware is scrupulously clean and free of metal contaminants (especially copper and iron oxides), which can catalyze decomposition.[6][13]
Troubleshooting Guide: Spills and Exposures
Issue: A small spill of a this compound derivative solution has occurred inside the chemical fume hood.
Solution:
-
Alert Personnel: Inform others in the lab immediately.
-
Ensure PPE: Confirm you are wearing the full, appropriate PPE.
-
Containment: Use an available spill kit with an inert absorbent material (like sand) to contain the spill.[14] Do not use combustible materials like paper towels or sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.[7][11]
-
Decontamination: Wipe the spill area with a 5% calcium hypochlorite (B82951) aqueous solution for neutralization, followed by a thorough water rinse.[9] Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of the waste container according to your institution's hazardous waste procedures.[1]
Issue: A large spill has occurred outside the fume hood, or a researcher has been exposed.
Solution:
-
Evacuate: Immediately evacuate the affected area.[14]
-
Call for Help: Activate the nearest fire alarm and call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EHS) department.[5] Report the nature and location of the chemical spill/exposure.
-
Address Exposure (if applicable):
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[9]
-
Eye Contact: Use an emergency eyewash station to flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
-
Cleanup: Do not attempt to clean up a large spill yourself.[5] Only trained emergency responders with the proper equipment should manage the cleanup.[14]
Data Presentation
Table 1: Exposure Limits and Flammability Data for Hydrazine
| Parameter | Value | Reference |
| OSHA PEL (8-hr TWA) | 1.0 ppm | [9] |
| ACGIH TLV (8-hr TWA) | 0.01 ppm (Skin Designation) | [9] |
| Odor Threshold | 3-5 ppm | [9] |
| Flammable Range in Air | 4.7% - 100% by volume | [6] |
| Flash Point (Anhydrous) | 38 °C (100 °F) | [13] |
Experimental Protocols
Protocol: Preparation of a Dilute Aqueous Solution of a Hydrazine Derivative
This protocol outlines a general procedure for safely diluting a concentrated stock of a this compound derivative. Note: Always consult your specific experimental protocol for exact quantities and concentrations.
Materials:
-
This compound derivative (e.g., Hydrazine Sulfate)
-
Deionized water (or appropriate buffer), degassed with nitrogen for 30 minutes
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate height.
-
Weighing: Accurately weigh the required amount of the solid this compound derivative in a tared container inside the fume hood.
-
Initial Dilution: Add the weighed solid to a beaker containing a magnetic stir bar and a portion of the degassed solvent.
-
Dissolution: Place the beaker on a magnetic stirrer and stir until the solid is fully dissolved. Gentle heating may be required for some derivatives, but this must be done with extreme caution to avoid decomposition.
-
Transfer and Dilution: Carefully transfer the dissolved solution to a volumetric flask of the appropriate size. Rinse the beaker with small portions of the degassed solvent and add the rinsings to the flask to ensure a complete transfer.
-
Final Volume: Add the degassed solvent to the flask until the liquid level reaches the calibration mark.
-
Mixing: Cap the flask securely and invert it several times to ensure the solution is homogeneous.
-
Storage and Labeling: If not for immediate use, transfer the solution to a clearly labeled, sealed storage bottle. The label should include the chemical name, concentration, date of preparation, and appropriate hazard warnings. Store in a designated cool, dark location.
-
Decontamination: Rinse all glassware that came into contact with the hydrazine derivative with copious amounts of water.[15] Collect the initial rinse water as hazardous waste.[15]
Visual Workflow and Logic Diagrams
Caption: Workflow for Safe Handling of this compound Derivatives.
Caption: Troubleshooting Decision Tree for a Chemical Spill.
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Hydrazine-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. arxada.com [arxada.com]
- 10. benchchem.com [benchchem.com]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Emergency treatment of hydrazine hydrate leakage - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Hydrazinium-Based Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during hydrazinium-based reactions. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound-based reactions in drug development?
A1: this compound salts and hydrazine (B178648) derivatives are versatile reagents in medicinal chemistry. They are commonly used in the synthesis of nitrogen-containing heterocycles like pyrazoles and pyridazines, which are prevalent scaffolds in many pharmaceutical agents. Hydrazones, formed from the reaction of hydrazines with aldehydes or ketones, are used as key intermediates in reactions such as the Wolff-Kishner reduction and are also employed in bioconjugation strategies to link drugs to antibodies or other biomolecules due to the bond's stability at neutral pH and lability in acidic environments like lysosomes.[1]
Q2: My hydrazone formation is slow or incomplete. What are the critical factors to consider for optimization?
A2: The rate of hydrazone formation is highly dependent on pH, with the optimal range typically being around 4.5.[2] At a very low pH (below 3), the hydrazine becomes protonated and non-nucleophilic, slowing the reaction.[2] For reactions at or near neutral pH, which are often required for biological applications, the use of a nucleophilic catalyst is crucial.[2] Aniline (B41778) and its derivatives are common catalysts that can significantly accelerate the reaction.[2]
Q3: I am performing a Wolff-Kishner reduction and the reaction is taking a very long time with low yield. How can I improve this?
A3: The traditional Wolff-Kishner reduction often suffers from long reaction times (50-100 hours) and the need for high temperatures.[3] This is often due to the water generated during the in-situ formation of the hydrazone, which lowers the reaction temperature.[3] The Huang-Minlon modification is a widely adopted improvement that involves distilling off the water and excess hydrazine after the hydrazone has formed, allowing the temperature to rise to around 200°C.[3] This modification can dramatically shorten reaction times to 3-6 hours and significantly increase yields.[3]
Q4: What are the primary safety concerns when working with hydrazine and its derivatives?
A4: Hydrazine and its derivatives are toxic, corrosive, and potentially carcinogenic.[4][5] Anhydrous hydrazine can be explosive at elevated temperatures, and its decomposition can be catalyzed by metallic ions.[2] It is crucial to handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, and a lab coat.[5] For reactions with a high potential for splashing, a face shield is recommended.[5] Always consult the Safety Data Sheet (SDS) before use and be aware of your institution's specific safety protocols.
Troubleshooting Guides
Issue 1: Slow or Low-Yielding Hydrazone Formation
Question: I am trying to synthesize a hydrazone, but the reaction is sluggish and the yield is poor. What can I do to improve the outcome?
Answer: Several factors can be optimized to enhance the rate and yield of hydrazone formation. The key parameters to investigate are pH, catalysis, and reactant structure.
Troubleshooting Steps:
-
Optimize Reaction pH: The reaction rate is highly pH-dependent. The optimal pH is generally around 4.5.[2] If your reaction medium is neutral or basic, consider adding a catalytic amount of a mild acid, such as acetic acid.[6]
-
Employ a Catalyst: At neutral pH, the uncatalyzed reaction is often slow. The addition of a nucleophilic catalyst can provide significant rate enhancement. Aniline is a classic choice, but other derivatives have shown superior performance.[7]
-
Consider Reactant Structure: Aliphatic aldehydes generally react faster than aromatic aldehydes and ketones.[2][8] If possible, using an aldehyde over a ketone will lead to a faster reaction.
-
Increase Reactant Concentration: For slow reactions, especially at low concentrations typical in biological settings, increasing the concentration of one or both reactants can help drive the equilibrium towards the product.[2]
Data Presentation: Comparison of Catalysts for Hydrazone Formation
The following table summarizes the catalytic efficiency of various aniline derivatives compared to the uncatalyzed reaction at neutral pH. This data can guide your choice of catalyst for optimizing hydrazone synthesis.
| Catalyst (1 mM) | Substrate | pH | Rate Enhancement (vs. Uncatalyzed) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| None | p-Nitrobenzaldehyde + Hydrazine 1 | 7.4 | 1x | - | |
| Aniline | p-Nitrobenzaldehyde + Hydrazine 1 | 7.4 | 15x | - | [9] |
| Anthranilic Acid | p-Nitrobenzaldehyde + Hydrazine 1 | 7.4 | 29x | - | [9] |
| 5-Methoxyanthranilic Acid | p-Nitrobenzaldehyde + Hydrazine 1 | 7.4 | 84x | - | [9] |
| 2-Aminophenol | Benzaldehyde + Phenylhydrazine | 7.4 | ~4.8x (vs. aniline) | - | |
| 2-(Aminomethyl)benzimidazole | Benzaldehyde + Phenylhydrazine | 7.4 | ~9.0x (vs. aniline) | - | [8] |
| Aniline (10 mM) | Peptide 1 + Peptide 2 | 4.5 | ~20x | 0.49 ± 0.02 | [10] |
Experimental Workflow: Optimizing Hydrazone Formation
Caption: Troubleshooting workflow for optimizing hydrazone formation.
Issue 2: Inefficient Wolff-Kishner Reduction
Question: My Wolff-Kishner reduction is giving me a low yield of the desired alkane, and I'm observing side products. How can I troubleshoot this?
Answer: The harsh conditions of the Wolff-Kishner reduction can lead to side reactions and incomplete conversion. Optimizing the reaction conditions and considering milder alternatives are key troubleshooting strategies.
Troubleshooting Steps:
-
Implement the Huang-Minlon Modification: If you are not already doing so, this is the most common and effective modification. After forming the hydrazone in a high-boiling solvent like diethylene glycol, distill off the water and excess hydrazine to allow the reaction temperature to reach ~200°C.[11][12] This significantly improves reaction rate and yield.[11]
-
Control Azine Formation: A common side reaction is the formation of an azine from the reaction of the hydrazone with unreacted carbonyl starting material.[11] This can be minimized by ensuring the complete conversion of the carbonyl compound to the hydrazone before raising the temperature for the reduction step. Vigorous exclusion of water during the reaction can also suppress azine formation.[11]
-
Consider Milder Modifications for Sensitive Substrates: If your substrate is sensitive to high temperatures and strong bases, consider alternative, milder procedures.
-
Cram Modification: Uses potassium tert-butoxide in DMSO, allowing the reaction to proceed at room temperature.[13]
-
Myers Modification: Involves the use of a sterically hindered N-tert-butyldimethylsilylhydrazone, which can be reduced under milder conditions.[11]
-
Caglioti Reaction: Reduction of tosylhydrazones with a hydride source like NaBH₄ provides a much gentler alternative to the traditional Wolff-Kishner conditions.[3]
-
Data Presentation: Comparison of Wolff-Kishner Reduction Modifications
| Method | Base/Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Yield (Example) | Advantages/Disadvantages | Reference(s) |
| Traditional Wolff-Kishner | NaOEt | Ethanol (sealed tube) | ~180 | 50-100 h | 48% | Harsh conditions, long reaction times | [11][12] |
| Huang-Minlon Modification | KOH or NaOH | Diethylene Glycol | ~200 | 3-6 h | 95% | Higher yield, shorter time, safer (uses hydrazine hydrate) | [6][11][12] |
| Barton Modification | Sodium | Diethylene Glycol | Higher Temp. | Longer Time | - | Good for sterically hindered ketones | [13] |
| Cram Modification | K-tert-butoxide | DMSO | 23 | - | - | Very mild temperature | [13] |
| Myers Modification (via silyl (B83357) hydrazone) | KHMDS or NaHMDS | Toluene/DMSO | 25-100 | 1-3 h | 91% | Mild conditions, high yields, good for hindered ketones | [11] |
Logical Relationship: Choosing a Wolff-Kishner Modification
Caption: Decision tree for selecting a Wolff-Kishner reduction method.
Experimental Protocols
Protocol 1: General Procedure for Aniline-Catalyzed Hydrazone Formation
This protocol is a general guideline for the synthesis of hydrazones from an aldehyde or ketone using aniline as a catalyst, particularly useful for reactions at or near neutral pH.
Materials:
-
Aldehyde or ketone (1 equivalent)
-
Hydrazine derivative (1.0 - 1.1 equivalents)
-
Aniline (10-100 mM)
-
Buffer solution (e.g., 0.1 M ammonium (B1175870) acetate, pH 4.5 or sodium phosphate, pH 7)
-
Suitable organic co-solvent if needed (e.g., DMSO, ethanol)
Procedure:
-
Dissolve the aldehyde or ketone in the chosen buffer solution. If solubility is an issue, a minimal amount of an organic co-solvent can be added.
-
Add the aniline catalyst to the solution.
-
Initiate the reaction by adding the hydrazine derivative.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by a suitable analytical technique such as HPLC or TLC.
-
Upon completion, the product can be isolated by precipitation and filtration, or by extraction with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction
This protocol describes a general procedure for the reduction of a ketone to an alkane using the Huang-Minlon modification.
Materials:
-
Ketone (1 equivalent)
-
Hydrazine hydrate (B1144303) (85% solution, 10 equivalents)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) (4 equivalents)
-
Diethylene glycol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a distillation head and a reflux condenser, add the ketone, diethylene glycol, hydrazine hydrate, and KOH pellets.
-
Heat the mixture to reflux (approximately 130-140°C) for 1-2 hours to ensure the complete formation of the hydrazone.
-
After the initial reflux, change the setup for distillation and slowly raise the temperature to distill off water and excess hydrazine hydrate.
-
Once the temperature of the reaction mixture reaches 190-200°C, switch the setup back to reflux and maintain this temperature for an additional 3-5 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice and water.
-
Acidify the aqueous mixture with dilute HCl to neutralize the excess base.
-
Isolate the product by filtration (if solid) or by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by distillation, recrystallization, or column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 13. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Optimization of Hydrazinium Salt Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis and optimization of hydrazinium salts.
Frequently Asked Questions (FAQs)
Q1: What is a this compound salt and why is it preferable to its free hydrazine (B178648) base?
A1: A this compound salt is formed when a hydrazine derivative is protonated by an acid, forming a cationic this compound ion (e.g., R-NH-NH₃⁺) paired with an anionic counter-ion (e.g., Cl⁻, SO₄²⁻). Many free hydrazines are oily, thermally unstable, or susceptible to oxidation. Converting them into their salt form often results in a stable, crystalline solid that is easier to handle, purify, and store.[1][2]
Q2: What are the primary synthetic routes to form this compound salts?
A2: The most common methods include:
-
Acid Neutralization: Direct reaction of a hydrazine base with a corresponding acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the salt.[3]
-
Alkylation of Hydrazine: Reacting hydrazine with an alkylating agent like an alkyl halide. The resulting alkylhydrazine is often converted to a salt in situ or in a subsequent step for purification.[1]
-
Metathesis from Ammonium (B1175870) Salts: A simple and often quantitative method involves reacting an ammonium salt with hydrazine hydrate (B1144303), which displaces the ammonia (B1221849).[3][4]
Q3: What are the critical safety precautions when working with hydrazine and its derivatives?
A3: Hydrazine and its derivatives require careful handling due to their potential hazards:
-
Toxicity and Carcinogenicity: Hydrazine is considered a potential human carcinogen and is toxic upon inhalation, ingestion, or skin contact. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).[5][6]
-
Explosivity: Anhydrous hydrazine can be explosive, especially in contact with metals or oxidizers. It is recommended to use hydrazine hydrate (a solution in water).[2][6]
-
Reactivity: Hydrazine is a powerful reducing agent and should not be stored near organic materials, oxidizing agents (e.g., peroxides, halogens), or acids.[2] Contact with metal oxides can lead to ignition.[2]
Q4: How should I purify and store the final this compound salt product?
A4: Recrystallization is the most common method for purifying this compound salts.[7][8] The purified salt should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.[9][10] Some salts can be hygroscopic, so storage in a desiccator may be necessary.
Troubleshooting Guide
Problem Area 1: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the common causes?
A: Low yield can stem from several factors. A systematic approach to troubleshooting is often effective.
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. However, be cautious as higher temperatures can also promote decomposition.[11]
-
Reagent Purity: Impurities in the starting materials, particularly the hydrazine or the alkylating/acidic agent, can interfere with the reaction.[12]
-
Decomposition: Hydrazine and its derivatives can be unstable at elevated temperatures.[1] If the reaction mixture darkens significantly (e.g., turns brown or black), decomposition is likely occurring.[7][12] Ensure strict temperature control, especially during exothermic additions.[12]
-
Sub-optimal pH: For salt formation via neutralization, the pH is critical. Insufficient acid will lead to incomplete protonation and precipitation.[7]
-
Poor Precipitation/Isolation: The chosen solvent may not be ideal for precipitating the salt. If the product is too soluble, it will remain in the mother liquor.
Problem Area 2: Impurity Formation
Q: My product contains significant impurities. How can I improve its purity?
A: The type of impurity points to the specific side reaction occurring.
-
Overalkylation: When preparing substituted hydrazines, a common issue is the formation of di- and tri-substituted products.[8] This happens when the newly formed mono-substituted hydrazine reacts again with the alkylating agent.
-
Solution: Use a large excess of hydrazine (e.g., 10 equivalents) and add the alkylating agent slowly and with vigorous stirring.[1] This ensures the alkylating agent is more likely to react with hydrazine itself rather than the mono-substituted product.
-
-
Discoloration: A brown or otherwise discolored product often indicates decomposition or oxidation.[7]
-
Solution: Maintain low temperatures throughout the reaction, especially during reagent addition.[7] Ensure the solution is thoroughly cooled before adding acid to precipitate the salt.[7] If the crude product is discolored, recrystallization, sometimes with a small amount of activated charcoal, can yield a pure white product.[7]
-
Problem Area 3: Reaction Control & Product Isolation
Q: The reaction is highly exothermic and hard to control. What should I do?
A: Many reactions involving hydrazine are exothermic.
-
Solution: Always perform the reaction in a flask equipped with efficient stirring and submerged in a cooling bath (e.g., ice-salt).[7] Add reagents dropwise via a dropping funnel to control the rate of reaction and heat generation.[1]
Q: I am struggling to isolate my product from the reaction mixture.
A: Product isolation, especially crystallization, can be challenging.
-
Solution:
-
Solvent Choice: The product must be insoluble in the chosen solvent at low temperatures. If it remains dissolved, try adding a co-solvent in which the salt is insoluble (an "anti-solvent").
-
Induce Crystallization: If the product oils out or fails to crystallize, try scratching the inside of the flask with a glass rod at the solvent line.[13] Seeding with a small crystal of the pure product can also be effective.
-
Complete Precipitation: Allow the mixture to stand in the cold for several hours to ensure maximum precipitation before filtering.[7]
-
Data on Reaction Parameters
Quantitative data is crucial for optimization. The following tables summarize key parameters from established protocols.
Table 1: Influence of Reactant Ratio on Selectivity in Hydrazine Alkylation
| Ratio (Hydrazine : Alkyl Halide) | Expected Primary Product | Common Side Products | Reference |
| 1 : 1 | Mono-alkylhydrazine | Di- and Tri-alkylhydrazines | [1][8] |
| >10 : 1 | Mono-alkylhydrazine (Improved Selectivity) | Significantly reduced polyalkylation | [1] |
Table 2: Optimized Conditions for this compound Sulfate (B86663) Precipitation
| Parameter | Condition | Rationale | Reference |
| Temperature | Cool to 0°C with ice-salt bath | Minimizes decomposition and side reactions | [7] |
| Reagent Addition | Add concentrated H₂SO₄ slowly with constant stirring | Prevents localized heating and formation of impurities | [7] |
| Final State | Allow to stand in the cold for several hours | Ensures complete precipitation for maximum yield | [7] |
| Washing | Wash final precipitate with cold alcohol | Removes soluble impurities without dissolving the product | [7] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound Sulfate via Neutralization
This protocol is adapted from Organic Syntheses.[7]
-
Preparation: Prepare a solution of hydrazine by boiling a mixture of aqueous ammonia, sodium hypochlorite (B82951) solution, and a gelatin solution. Safety Note: This step generates a dilute hydrazine solution and must be done in a well-ventilated fume hood.
-
Cooling: After boiling to reduce the volume, thoroughly cool the resulting hydrazine solution to 0°C in an ice-salt bath. Filter the cold solution to remove any solid impurities.[7]
-
Precipitation: To the cold, stirred solution, slowly add concentrated sulfuric acid (approx. 10 mL per 100 mL of solution). A white precipitate of this compound sulfate will form.[7]
-
Isolation: Allow the mixture to stand in the cooling bath for at least one hour to complete precipitation.
-
Purification: Collect the precipitate by suction filtration and wash the filter cake with cold alcohol. The product can be further purified by recrystallizing from hot water.[7]
Protocol 2: Synthesis of a this compound Salt from an Ammonium Salt
This method is noted for being simple, safe, and quantitative.[3]
-
Reaction Setup: In a flask, mix stoichiometric quantities of the desired ammonium salt (e.g., ammonium chloride) and hydrazine hydrate (99-100%).
-
Reaction: Stir the mixture. The ammonium salt will dissolve as ammonia gas evolves. The reaction can be performed at room temperature.
-
Crystallization: Place the resulting solution in a vacuum desiccator over a drying agent (e.g., P₂O₅) to allow for slow evaporation and crystallization.
-
Isolation: Collect the resulting crystals by filtration. The conversion is typically quantitative.[3]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. arxada.com [arxada.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Hydrazine Safety & Handling Questions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Hydrazine Sulfate or this compound Hydrogensulfate Manufacturers, SDS [mubychem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
strategies for preventing the decomposition of hydrazinium solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of hydrazinium solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition in my this compound solution?
A1: Decomposition of this compound solutions is primarily caused by several factors:
-
Elevated Temperatures: Hydrazine (B178648) will slowly decompose at increased temperatures, yielding nitrogen and ammonia.[1]
-
Contact with Air (Oxygen): Hydrazine can be oxidized by atmospheric oxygen, leading to a loss of the compound. The primary mechanism of degradation in aqueous systems is a four-electron oxidation to nitrogen gas by oxygen.[2][3]
-
Presence of Catalysts: Certain materials and ions can catalyze decomposition. These include:
-
Metal Ions and Oxides: Copper (Cu(II)), cobalt, molybdenum, iridium, and their oxides, as well as iron oxides, are particularly effective catalysts.[3][4][5] Even contact with metals like iron can cause decomposition.[6]
-
Other Impurities: Contact with oxidizing agents, organic materials, and acids should be avoided.[2]
-
Q2: I've noticed a change in the appearance of my solution. How can I test for hydrazine decomposition?
A2: Several analytical methods can be used to detect and quantify hydrazine, indicating potential decomposition. A common and straightforward method is colorimetric analysis.
-
Colorimetric Method: This technique is simple, rapid, and effective for detecting low concentrations of hydrazine.[7] One such method involves the reaction of hydrazine with p-dimethylaminobenzaldehyde to form a yellow azine complex, which can be measured spectrophotometrically.[7] Other derivatizing agents include salicylaldehyde (B1680747) and vanillin.[8][9]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be used for more specific and quantitative analysis.[10][11]
Q3: What are the best practices for storing this compound solutions to ensure stability?
A3: To ensure the stability of this compound solutions during storage, the following practices are recommended:
-
Material Selection: Use containers made of compatible materials. While glass vessels can be used, prolonged storage may lead to the leaching of silica.[2] Certain plastics may also be unsuitable. It is crucial to test materials for compatibility at the specific concentration of hydrazine being used.[2][4]
-
Inert Atmosphere: To prevent air oxidation, store solutions under an inert nitrogen blanket.[1]
-
Temperature Control: Store solutions in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2][12]
-
Avoid Contaminants: Keep solutions away from incompatible substances such as acids, oxidizing agents, and metal oxides.[2][12]
Troubleshooting Guide
Issue: My experimental results are inconsistent, and I suspect my this compound solution is degrading.
| Potential Cause | Troubleshooting Steps |
| Contamination of Glassware | Ensure all glassware is scrupulously clean and free of any catalytic residues, such as metal oxides.[4] |
| Air Exposure During Handling | Minimize the exposure of the solution to air. Handle the solution under an inert atmosphere (e.g., nitrogen or argon) whenever possible. |
| Incompatible Equipment | Verify that all components of your experimental setup (e.g., tubing, stir bars, septa) are made of materials compatible with hydrazine. Avoid rubber and cork.[2] |
| Elevated Reaction Temperature | If your protocol allows, consider running the reaction at a lower temperature to minimize thermal decomposition.[1] |
| pH of the Solution | The stability of hydrazine solutions can be pH-dependent. They are generally more stable under strongly acidic conditions and unstable in alkaline or neutral conditions, especially in the presence of oxygen.[3] |
Experimental Protocols
Protocol 1: Colorimetric Determination of Hydrazine Concentration
This protocol outlines a method for determining the concentration of hydrazine in a solution using a colorimetric assay with p-dimethylaminobenzaldehyde.[7][11]
Materials:
-
Hydrazine solution (sample)
-
p-dimethylaminobenzaldehyde (reagent grade)
-
Methyl alcohol (reagent grade)
-
Glacial acetic acid (ACS grade)
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes
Procedure:
-
Prepare the Color Reagent: Dissolve 1.5 g of p-dimethylaminobenzaldehyde in 100 mL of methyl alcohol.
-
Prepare Standards: Prepare a series of hydrazine standards of known concentrations by diluting a stock solution.
-
Sample Preparation: Dilute your hydrazine solution sample to a concentration within the range of your standards.
-
Reaction: To a specific volume of your diluted sample or standard, add the color reagent and a small amount of glacial acetic acid. Mix well.
-
Measurement: Allow the reaction to proceed for a set amount of time until the yellow color develops and stabilizes. Measure the absorbance of the solution at the wavelength of maximum absorption (around 455-465 nm) using a spectrophotometer.[7][11]
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the concentration of hydrazine in your sample.
Data Presentation
Table 1: Influence of Catalysts on Hydrazine Decomposition
| Catalyst | Conditions | Decomposition Rate | Reference |
| None (Blank) | Room Temperature | Slow | [5] |
| Fe³⁺ ions (100 ppb) | Room Temperature | No significant increase compared to blank | [5] |
| Cu²⁺ ions | Room Temperature | Rapid and quantitative within 60 days | [5] |
| CuO film | 45°C | Significantly enhanced decomposition | [5] |
| Rusted Carbon Steel | 45°C | Significant effect on decomposition kinetics | [5] |
Visualizations
Caption: Factors leading to the decomposition of this compound solutions and the resulting products.
Caption: Workflow for the colorimetric determination of hydrazine decomposition.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. arxada.com [arxada.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. steamforum.com [steamforum.com]
- 6. US2680066A - Process of stabilizing hydrazine and hydrazine hydrate and mixtures of either of them with alcohols or water - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. osha.gov [osha.gov]
- 12. Hydrazine hydrate(7803-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Selective Synthesis of Monosubstituted Hydrazinium Salts
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the selective synthesis of monosubstituted hydrazinium salts. It is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of monosubstituted this compound salts.
1. Alkylation Reactions
-
Q1: I am observing significant amounts of di- and tri-substituted hydrazine (B178648) byproducts in my alkylation reaction. How can I improve the selectivity for the monosubstituted product?
A1: Over-alkylation is a common problem in the direct alkylation of hydrazine.[1][2] To enhance the selectivity for monosubstitution, consider the following strategies:
-
Use of Protecting Groups: The most effective strategy is to use a protecting group on one of the nitrogen atoms. The tert-butoxycarbonyl (Boc) group is widely used for this purpose. By protecting one nitrogen, you can selectively alkylate the other.[3][4]
-
Slow Addition of Alkylating Agent: A slow, dropwise addition of the alkylating agent to a solution of the protected hydrazine can help maintain a low concentration of the electrophile, thus minimizing the chances of multiple alkylations.
-
Low Reaction Temperature: Performing the alkylation at a lower temperature can help control the reaction rate and reduce the formation of undesired byproducts.[5]
-
Steric Hindrance: Utilizing a bulky alkylating agent can disfavor di-substitution due to steric hindrance.[2]
-
-
Q2: My alkylation reaction is very slow or not proceeding to completion. What could be the issue?
A2: Several factors can contribute to a sluggish alkylation reaction:
-
Leaving Group: The nature of the leaving group on your alkylating agent is crucial. The reactivity generally follows the trend: Iodide > Bromide > Chloride.[3] If you are using an alkyl chloride, consider switching to a bromide or iodide.
-
Steric Hindrance: Highly branched or bulky alkylating agents will react slower than less hindered ones like methyl or benzyl (B1604629) halides.[3] Longer reaction times or slightly elevated temperatures may be necessary.
-
Incomplete Deprotonation: If you are using a protected hydrazine that requires deprotonation before alkylation (e.g., using n-BuLi), ensure that the deprotonation step is complete. The formation of a dianion can be visually confirmed by a color change in the solution.[3]
-
2. Arylation Reactions
-
Q1: I am attempting a copper-catalyzed arylation of a hydrazine derivative with an aryl halide, but the yield is low and I see several side products. How can I optimize this reaction?
A1: Copper-catalyzed N-arylation reactions can be sensitive to reaction conditions. Here are some troubleshooting tips:
-
Ligand Choice: The choice of ligand is critical for stabilizing the copper catalyst and promoting the desired C-N bond formation. Phenanthroline-based ligands are often effective.
-
Base: The base used can significantly influence the reaction outcome. Common bases include cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄). You may need to screen different bases to find the optimal one for your specific substrate.
-
Solvent: Solvents like DMF and DMPU are commonly used. In some cases, a mixture of solvents (e.g., DMF/xylenes) can be beneficial.
-
Side Reactions: Be aware of potential side reactions, such as the formation of tert-butyl aryl ether if you are using a t-butoxide base with an aryl iodide.[6] If this is an issue, consider using a different base.
-
-
Q2: My palladium-catalyzed arylation of hydrazine is giving a complex mixture of products. What are the likely side reactions and how can I avoid them?
A2: Palladium-catalyzed arylations of hydrazine can be challenging due to the multiple reactive N-H bonds and the potential for catalyst deactivation.
-
Polyarylation: Similar to alkylation, multiple arylations can occur. Using a protected hydrazine is a common strategy to achieve mono-arylation.
-
N-N Bond Cleavage: The hydrazine N-N bond can sometimes be cleaved under the reaction conditions, leading to the formation of aniline (B41778) byproducts. Careful selection of the ligand and reaction conditions can help minimize this side reaction.
-
Catalyst Deactivation: Hydrazine can act as a reductant and may reduce the active palladium catalyst, leading to the formation of inactive palladium black. Using robust ligands and carefully controlling the reaction temperature can help mitigate this issue.
-
3. Reductive Amination
-
Q1: I am trying to synthesize a monosubstituted hydrazine via reductive amination of an aldehyde with hydrazine, but I am getting a low yield of the desired product.
A1: Reductive amination with hydrazine can be tricky. Here are some points to consider:
-
Imine/Hydrazone Formation: The first step is the formation of a hydrazone intermediate. This equilibrium can be influenced by pH. A slightly acidic medium often favors hydrazone formation.
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often effective as it selectively reduces the iminium ion/hydrazone in the presence of the carbonyl starting material. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a safer alternative.[7]
-
Stepwise vs. One-Pot: In cases where dialkylation is a problem, a stepwise procedure can be beneficial. First, form the hydrazone in a suitable solvent like methanol, and then add the reducing agent in a separate step.[1]
-
4. Purification
-
Q1: I am having difficulty purifying my monosubstituted hydrazine product. It is an oil and streaks on TLC.
A1: The basic nature of hydrazines can sometimes lead to issues with silica (B1680970) gel chromatography.
-
Base-Treated Silica: Using silica gel that has been treated with a base, such as triethylamine (B128534), can help to prevent streaking and improve separation. You can also add a small amount of triethylamine (e.g., 1%) to your eluent.
-
Salt Formation and Crystallization: A highly effective purification method is to convert the hydrazine product into a salt, such as a hydrochloride or sulfate (B86663) salt. These salts are often crystalline solids that can be purified by recrystallization.[8][9] To do this, dissolve your crude hydrazine in a suitable solvent (e.g., ether or isopropanol) and add a solution of the corresponding acid (e.g., HCl in ether or sulfuric acid in ethanol). The salt will precipitate and can be collected by filtration.
-
-
Q2: How do I perform a recrystallization of my this compound salt?
A2: Recrystallization is an excellent technique for purifying solid this compound salts.[10]
-
Solvent Selection: The key is to find a solvent (or solvent mixture) in which your salt is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for recrystallization include ethanol, methanol, isopropanol, and water.
-
Procedure:
-
Dissolve the crude salt in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for different methods of synthesizing monosubstituted hydrazines.
Table 1: Alkylation of Protected Hydrazines
| Protecting Group | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc | Benzyl bromide | n-BuLi | THF | -78 to RT | 2 | 95 | [3] |
| Boc | Methyl iodide | n-BuLi | THF | -78 to RT | 2 | 92 | [3] |
| Boc | Allyl bromide | n-BuLi | THF | -78 to RT | 2 | 96 | [3] |
| Di-Boc | Propargyl bromide | K₂CO₃ | DMF | RT | 0.5 | 85 | [4] |
| Di-Boc | Benzyl bromide | K₂CO₃ | DMF | RT | 1 | 92 | [4] |
Table 2: Arylation of Hydrazine Derivatives
| Hydrazine Derivative | Arylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine | 4-Chlorotoluene | Pd[P(o-tolyl)₃]₂ / CyPF-tBu | KOH | Dioxane | 100 | 12 | 91 | [11] |
| Hydrazine | 4-Bromotoluene | Pd[P(o-tolyl)₃]₂ / CyPF-tBu | KOH | Dioxane | 100 | 12 | 93 | [11] |
| Arylhydrazine | Aryl tosylate | Pd(TFA)₂ / L1 | K₃PO₄ | Toluene | 110 | 24 | up to 95 | [12] |
Table 3: Reductive Amination
| Carbonyl Compound | Hydrazine Derivative | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | Hydrazine hydrate (B1144303) | α-picoline-borane | MeOH | RT | 1 | 85 |[7][13] | | Cyclohexanone | Hydrazine hydrate | α-picoline-borane | MeOH | RT | 1.5 | 82 |[7][13] | | Various aldehydes/ketones | Hydrazine hydrate | Ni/Al₂O₃, H₂ (from hydrazine) | Ethanol | 80 | 12 | 61-99 |[5] |
Experimental Protocols
Protocol 1: Boc-Protection of Hydrazine (Solventless)
This protocol is adapted from a solventless method for Boc-protection.[11][14]
-
In a round-bottom flask, gently melt di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.0-1.1 equivalents).
-
To the molten Boc₂O, slowly add hydrazine hydrate (1.0 equivalent) with magnetic stirring. The addition should be gradual to control the evolution of gas.
-
Continue stirring at room temperature. The reaction is typically fast and may be exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) or by removing any volatiles under vacuum.
Protocol 2: Selective Alkylation of Boc-Protected Hydrazine
This protocol is a general procedure based on the alkylation of a dianion intermediate.[3]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the Boc-protected hydrazine (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (2.0 equivalents) dropwise. A color change should be observed, indicating the formation of the dianion.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add the alkyl halide (1.0 equivalent) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Arylation of tert-Butyl Carbazate (B1233558)
This is a general protocol for the copper-catalyzed arylation of tert-butyl carbazate with aryl halides.
-
To a flame-dried Schlenk tube, add CuI (5-10 mol%), a suitable ligand (e.g., a phenanthroline derivative, 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Add tert-butyl carbazate (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the copper salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of monosubstituted this compound salts.
Caption: Troubleshooting flowchart for low yield in hydrazine alkylation.
Caption: Signaling pathway for the selective mono-alkylation of a Boc-protected hydrazine.
References
- 1. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]
- 4. Facile synthesis of mono-, di-, and trisubstituted alpha-unbranched hydrazines [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. | Semantic Scholar [semanticscholar.org]
- 6. EP0294100B1 - A process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
- 7. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates [organic-chemistry.org]
- 13. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 14. escholarship.org [escholarship.org]
overcoming challenges in the characterization of hydrazinium compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazinium compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis, purification, and characterization of these materials.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the handling and analysis of this compound compounds.
General Handling and Storage
Q1: My analytical results for the same batch of this compound salt are inconsistent. What could be the cause?
A1: Inconsistent results often stem from the inherent instability of this compound compounds.[1][2] Several factors could be at play:
-
Decomposition: this compound salts can be sensitive to elevated temperatures, air (oxygen), and catalytic surfaces like certain metals (iron, copper, molybdenum) or their oxides.[1][3] Decomposition can lead to the formation of nitrogen, ammonia, and hydrogen, altering the sample's composition over time.[1][3]
-
Hygroscopicity: Some this compound compounds readily absorb moisture from the atmosphere, which can affect weight-based measurements and introduce water signals into spectroscopic analyses.
-
Storage Conditions: Storing samples in improperly sealed containers, in the light, or at ambient temperature can accelerate degradation.[4] Hydrazine (B178648) solutions are known to slowly leach silica (B1680970) from glass vessels over long periods.[1]
Best Practices:
-
Store this compound compounds in tightly sealed, clearly labeled containers in a cool, dry, dark, and well-ventilated area.[4]
-
Avoid contact with oxidizing agents, strong acids, and metal oxides.[1][3]
-
Use a dry, inert atmosphere (like nitrogen or argon) for handling and storage, especially for sensitive compounds.[3]
Spectroscopic Characterization
Q2: I am having trouble interpreting the ¹H NMR spectrum of my this compound compound. The N-H protons are showing very broad signals or are not visible.
A2: This is a common issue. The protons on the nitrogen atoms (N-H) are acidic and can undergo rapid chemical exchange with each other or with trace amounts of water in the NMR solvent.[5] This exchange process occurs on the NMR timescale, leading to signal broadening or disappearance. To confirm the presence of these exchangeable protons, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing their signal to disappear.[5]
Q3: How can I confirm the presence of the this compound (N₂H₅⁺) cation using FTIR spectroscopy?
A3: The presence of the N₂H₅⁺ ion can be confirmed by looking for a characteristic N-N stretching frequency. This band typically appears in the 960-990 cm⁻¹ region of the infrared spectrum.[6]
Mass Spectrometry
Q4: I am unable to get a good signal for my this compound compound using mass spectrometry (LC-MS or GC-MS). Why is this happening?
A4: Direct analysis of this compound compounds by mass spectrometry is often challenging due to their high polarity, low volatility, and poor ionization efficiency.[7] To overcome this, chemical derivatization is a widely used strategy.[7] Derivatization converts the analyte into a less polar, more volatile, and more easily ionizable derivative, significantly improving its detection by MS.[7][8]
Q5: What are some common derivatization reagents for analyzing this compound compounds with mass spectrometry?
A5: The choice of reagent depends on the specific compound, the sample matrix, and the analytical instrumentation available.[7] Common reagents include aldehydes and ketones, which react with the hydrazine moiety to form stable hydrazones.[8] Examples include p-tolualdehyde, p-anisaldehyde, and 2-hydrazinoquinoline, which are particularly effective for LC-MS analysis by enhancing ionization efficiency.[7][9][10] For GC-MS, volatile reagents like acetone (B3395972) can be used.[7]
Crystallography
Q6: I am finding it difficult to grow high-quality single crystals of my this compound salt for X-ray diffraction.
A6: Crystal growth of pharmaceutical salts, including this compound compounds, can be notoriously difficult.[11] These compounds can often form multiple crystalline forms (polymorphs), solvates, or hydrates, and may sometimes yield oils or poor-quality crystals.[11][12] Solvated forms can be unstable and may lose the solvent upon isolation, causing the crystal to decompose into a powder.[12]
Tips for Crystal Growth:
-
Screen a wide range of solvents and solvent mixtures.
-
Try various crystallization techniques: slow evaporation, vapor diffusion (solvent/anti-solvent), and cooling crystallization.
-
Carefully control conditions: Temperature, concentration, and evaporation rate are critical.[11]
-
Address impurities: Even small amounts of impurities from the synthesis can inhibit crystal growth. Ensure your material is highly pure before attempting crystallization.[13][14]
Troubleshooting Guides
Use these guides to diagnose and solve specific experimental problems.
Guide 1: Inconsistent Analytical Results
If you are observing variability in your characterization data (e.g., NMR, LC-MS, elemental analysis), follow this workflow to identify the potential source of the error.
Caption: Troubleshooting workflow for inconsistent analytical results.
Guide 2: Poor Signal in Mass Spectrometry
A weak or nonexistent signal in mass spectrometry is a common hurdle. The primary solution is chemical derivatization.[7]
| Parameter | p-Tolualdehyde | p-Anisaldehyde | 2-Hydrazinoquinoline (HQ) | Acetone |
| Primary Use | LC-MS[9] | LC-MS[15] | LC-MS[10] | GC-MS[7] |
| Reaction Product | Hydrazone | Hydrazone | Hydrazone | Azine[7] |
| Ionization | ESI | ESI | ESI | EI |
| Sensitivity | High (LOQ ~0.005 ng/mL for hydrazine)[9] | High (On-column LOD ~0.25 pg)[15] | High | Moderate |
| Reaction Time | ~15 minutes[9] | ~60 minutes[7] | Varies | Rapid (at room temp)[7] |
| Reaction Temp. | 40°C[9] | 60°C[7] | Room Temperature | Room Temperature[7] |
| Key Advantage | Excellent sensitivity and established protocols.[9] | Forms stable derivative for robust analysis.[15] | Effective for a range of carbonyls and acids.[10] | Simple, rapid, uses a common solvent as reagent.[7] |
Caption: Comparison of common derivatization reagents for MS analysis of this compound compounds.
Key Experimental Protocols
Protocol 1: ¹H NMR with D₂O Exchange for N-H Proton Identification
This protocol is used to definitively identify labile N-H protons in a this compound compound's NMR spectrum.[5]
-
Initial Spectrum: Prepare the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and acquire a standard ¹H NMR spectrum. Identify potential N-H signals, which may be broad.
-
D₂O Addition: Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube containing the sample.
-
Mixing: Cap the tube securely and shake vigorously for 1-2 minutes to ensure thorough mixing and facilitate proton-deuterium exchange.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters as the initial scan.
-
Analysis: Compare the two spectra. The signals corresponding to the N-H protons will have disappeared or significantly diminished in the spectrum acquired after D₂O addition.
Protocol 2: Derivatization with p-Tolualdehyde for LC-MS/MS Analysis
This method is adapted for the sensitive quantification of trace levels of hydrazine or its derivatives in plasma samples and can be modified for other matrices.[9]
-
Sample Preparation: To 100 µL of the sample solution, add an internal standard and 50 µL of a 10% trichloroacetic acid solution to precipitate proteins. Vortex and centrifuge.
-
Derivatization: Transfer the supernatant to a clean tube. Add 50 µL of a p-tolualdehyde solution (e.g., 20 mmol/L in acetonitrile).
-
Incubation: Vortex the mixture and incubate at 40°C for approximately 15 minutes to allow the derivatization reaction to complete.
-
Analysis: After incubation, the sample is ready for injection into the LC-MS/MS system. The resulting hydrazone derivative is significantly more responsive for MS detection.
Caption: Experimental workflow for LC-MS analysis via derivatization.
Data Summary and Visualization
Table 2: Key Spectroscopic Data for this compound Characterization
| Technique | Feature | Typical Value / Region | Significance | Reference |
| FTIR | N-N Stretch (N₂H₅⁺) | 960 - 990 cm⁻¹ | Confirms presence of the this compound cation. | [6] |
| ¹H NMR | N-H Protons | Highly variable, often broad | Labile protons, confirm with D₂O exchange. | [5] |
| ¹³C NMR | C atoms | Varies with structure | Provides carbon skeleton information. | [8] |
| Mass Spec. | Fragmentation | Loss of N₂, H₂O, alkyl groups | Provides structural information on substituents. | [8] |
Caption: Summary of key spectroscopic features for this compound compound characterization.
This compound Compound Decomposition Pathways
This compound compounds can decompose through several pathways depending on the conditions. Understanding these pathways is crucial for safe handling and for interpreting analytical data where degradation may have occurred.[1][3][16]
Caption: Common decomposition pathways for this compound compounds.
References
- 1. arxada.com [arxada.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of this compound Hydrogensuccinate [scielo.org.za]
- 7. benchchem.com [benchchem.com]
- 8. psvmkendra.com [psvmkendra.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. DE4329599C1 - Process for removing impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 14. CN1036576C - A process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 15. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Enhancing the Thermal Stability of Energetic Hydrazinium Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the thermal stability of energetic hydrazinium salts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and thermal analysis of energetic this compound salts.
Issue 1: Low Yield of this compound Salt During Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Ensure stoichiometric amounts of hydrazine (B178648) hydrate (B1144303) and the corresponding acid are used. Monitor the reaction progress using techniques like titration or spectroscopy. Consider extending the reaction time or moderately increasing the temperature. | Increased conversion of reactants to the desired this compound salt. |
| Loss of Product During Workup | If the salt is highly soluble in the reaction solvent, precipitation may be incomplete. Try cooling the solution to a lower temperature or using an anti-solvent to induce precipitation. Minimize the number of transfer steps to reduce mechanical losses. | Improved recovery of the synthesized salt. |
| Side Reactions | Impurities in starting materials can lead to unwanted side reactions.[1] Ensure high-purity reactants are used.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1] | A cleaner reaction profile with fewer byproducts and a higher yield of the target compound. |
| Decomposition of Product | Some this compound salts can be sensitive to heat. Avoid excessive heating during synthesis and drying. Use vacuum drying at a moderate temperature. | Minimized degradation of the final product, leading to a higher isolated yield. |
Issue 2: Lower than Expected Thermal Decomposition Temperature
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Impurities | Residual solvents, starting materials, or byproducts can significantly lower the decomposition temperature. Purify the salt by recrystallization from a suitable solvent.[2] Wash the crystals with a solvent in which the impurities are soluble but the product is not. | An increase in the onset of thermal decomposition as measured by DSC or TGA. |
| Crystal Defects | Imperfections in the crystal lattice can create high-energy sites that initiate decomposition at lower temperatures. Optimize the crystallization process by controlling the rate of cooling and solvent evaporation to obtain well-formed, high-quality crystals. | A sharper decomposition peak at a higher temperature in the thermal analysis. |
| Incorrect Salt Formation | Incomplete proton transfer from the acid to the hydrazine can result in a mixture of the salt and the neutral starting materials, leading to lower thermal stability. Verify salt formation using techniques like FT-IR or single-crystal X-ray diffraction. | Confirmation of the desired ionic structure, which generally exhibits higher thermal stability. |
| Hygroscopicity | Absorption of moisture from the atmosphere can impact thermal stability. Dry the sample thoroughly under vacuum before thermal analysis and store it in a desiccator. | A more accurate and reproducible measurement of the decomposition temperature. |
Issue 3: Failure to Form a Cocrystal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Co-former Selection | The co-former may not have complementary functional groups for strong intermolecular interactions (e.g., hydrogen bonding) with the this compound salt.[3][4] Use co-former selection strategies based on supramolecular synthons, Hansen solubility parameters, or computational screening.[3][5] | Successful formation of a cocrystal with the desired properties. |
| Unsuitable Cocrystallization Method | The chosen method (e.g., solvent evaporation, grinding, slurry) may not be optimal for the specific system.[6][7] Experiment with different techniques. For example, if solvent evaporation fails, try liquid-assisted grinding or slurry crystallization.[7] | Identification of a suitable method that yields the desired cocrystal. |
| Solvent Effects | In solution-based methods, the solvent plays a crucial role. The salt and co-former should have similar solubilities in the chosen solvent.[6] If solubilities are vastly different, the less soluble component may precipitate out alone.[6] Screen a variety of solvents with different polarities. | Formation of a homogeneous solution that allows for the co-assembly of the salt and co-former into a cocrystal. |
| Thermodynamically Unfavorable | In some cases, the physical mixture of the two components may be more thermodynamically stable than the cocrystal. In such instances, cocrystal formation will not occur.[8] | Understanding that for the selected components, cocrystallization is not a viable strategy. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the thermal stability of energetic this compound salts?
A1: The two primary methods are:
-
Salt Formation: Reacting hydrazine with different acids to form this compound salts. The choice of the anion can significantly influence the thermal stability of the resulting salt.[9][10] Generally, anions that can form extensive hydrogen-bonding networks with the this compound cation lead to more stable salts.[10]
-
Cocrystallization: Combining the this compound salt with a neutral co-former to create a new crystalline structure with improved properties.[11] The co-former is chosen based on its ability to form strong intermolecular interactions, such as hydrogen bonds or π-stacking, with the salt, which can enhance thermal stability.
Q2: How does the choice of anion in a this compound salt affect its thermal stability?
A2: The anion plays a crucial role in the thermal stability of this compound salts. Anions that are good hydrogen bond acceptors can interact strongly with the this compound cation, leading to a more stable crystal lattice and a higher decomposition temperature.[10] For instance, salts with anions like dinitramide or perchlorate (B79767) often exhibit different thermal stabilities.[9] The size, shape, and charge distribution of the anion all contribute to the overall stability of the salt.
Q3: What is the role of hydrogen bonding in the thermal stability of these materials?
A3: Hydrogen bonding is a key factor in enhancing the thermal stability of energetic this compound salts and their cocrystals.[3][9][12] Extensive and strong hydrogen bonding networks within the crystal lattice help to hold the molecules and ions in a more rigid and stable arrangement.[3] This increased lattice energy means that more energy is required to break these bonds and initiate decomposition, thus leading to a higher thermal decomposition temperature.[10][12]
Q4: My cocrystallization experiment resulted in a physical mixture. What went wrong?
A4: The formation of a physical mixture instead of a cocrystal can be due to several factors. The most common reason is the lack of strong, favorable intermolecular interactions between the this compound salt and the chosen co-former. It is also possible that the chosen crystallization method or solvent was not appropriate for your system.[13] It is recommended to re-evaluate your co-former selection based on principles of crystal engineering and to screen different cocrystallization techniques and solvents.[13] In some cases, the physical mixture may be the thermodynamically preferred state.
Q5: What are the key safety precautions to consider when working with energetic this compound salts?
A5: Energetic this compound salts are energetic materials and should be handled with care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid friction, impact, and electrostatic discharge, as these can initiate decomposition. When performing thermal analysis, use small sample sizes. It is crucial to consult the safety data sheet (SDS) for each specific compound before handling.
Data Presentation
Table 1: Thermal Decomposition Temperatures of Selected this compound Salts and Cocrystals
| Compound | Abbreviation | Decomposition Temp (°C, Onset) | Method of Enhancement | Reference |
| This compound Nitrate (B79036) | HN | ~200 | Salt Formation | [14] |
| This compound Perchlorate | HP | ~142-143 | Salt Formation | [12] |
| 1,1,1-Trimethylthis compound Nitrate | - | 195 | Salt Formation | [9] |
| 1,1,1-Trimethylthis compound Perchlorate | - | 243 | Salt Formation | [9] |
| 1,1,1-Trimethylthis compound Dinitramide | - | 126 | Salt Formation | [9] |
| This compound cyclo-Pentazolate / Pyrazine-1,4-dioxide Cocrystal | N₂H₅N₅/PDO | Higher than N₂H₅N₅ | Cocrystallization | [13] |
| Hydroxylammonium 3-dinitromethanide-1,2,4-triazolone | - | Improved | Salt Formation | [9][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nitrate
-
Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add a known concentration of nitric acid.
-
Addition of Hydrazine: Slowly add a stoichiometric amount of hydrazine hydrate dropwise to the nitric acid solution while stirring continuously. Maintain the temperature below 10 °C during the addition.
-
Crystallization: After the addition is complete, continue stirring for 30 minutes. Slowly allow the solution to warm to room temperature. The this compound nitrate will crystallize out of the solution.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol (B145695) to remove any unreacted starting materials.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 40 °C.
Protocol 2: Cocrystallization by Solvent Evaporation
-
Dissolution: Dissolve stoichiometric amounts of the this compound salt and the selected co-former in a suitable solvent in which both are soluble. Gentle heating may be applied to aid dissolution.
-
Evaporation: Allow the solvent to evaporate slowly at room temperature in a fume hood. Covering the container with a perforated film can slow down the evaporation rate, which often leads to better quality crystals.
-
Isolation: Once the crystals have formed and the solvent has evaporated, collect the solid product.
-
Characterization: Analyze the product using techniques such as Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase and Differential Scanning Calorimetry (DSC) to determine its thermal stability.
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 0.5-2 mg of the dried this compound salt or cocrystal into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan to prevent any loss of volatile decomposition products.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Program the instrument to heat the sample at a constant rate, typically 5 or 10 °C/min, under an inert nitrogen atmosphere. The temperature range should be sufficient to observe the decomposition of the material.
-
Data Analysis: The output thermogram will show heat flow as a function of temperature. The onset temperature of the first major exothermic peak is typically reported as the decomposition temperature.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. erpublications.com [erpublications.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Energetic hydrazine-based salts with nitrogen-rich and oxidizing anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. tsijournals.com [tsijournals.com]
- 13. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Mitigating Hygroscopicity in Hydrazinium-Based Materials
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with hygroscopic hydrazinium-based materials.
Troubleshooting Guide
Encountering issues with hygroscopic materials can compromise experimental results and sample integrity. This guide provides solutions to common problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Sample "clumping" or "caking" | Exposure to ambient moisture. | Immediately transfer the sample to a desiccator or a glove box with a dry atmosphere. Gently break up clumps with a spatula before use. For future prevention, handle the material exclusively under an inert, dry atmosphere.[1] |
| Inconsistent weighing results | Rapid moisture absorption from the atmosphere during weighing. | Weigh the sample in a closed container or use a weighing vessel with a lid. Alternatively, perform the weighing inside a glove box with controlled low humidity.[1] |
| Material turning into a liquid or slurry (deliquescence) | High hygroscopicity of the material and exposure to high relative humidity. | The material has absorbed a significant amount of atmospheric water. Recovery may be possible by drying under high vacuum, potentially with gentle heating, but this depends on the thermal stability of the compound.[2] For future prevention, stringent moisture control is necessary, including storage in hermetically sealed containers with desiccants and handling in a dry box. |
| Poor performance or unexpected reaction outcomes | The presence of water from moisture absorption can alter the reactivity, stability, or physical properties of the this compound-based material. | Characterize the water content of your material using techniques like Karl Fischer titration before use. If the water content is high, consider drying the material under vacuum or recrystallizing it from an anhydrous solvent. |
| Coating is ineffective or peels off | Poor adhesion of the coating material to the this compound salt. Improper application of the coating. The coating material is not sufficiently hydrophobic. | Ensure the substrate is clean and dry before coating. Optimize the coating parameters such as concentration, temperature, and curing time. Select a coating material with known strong adhesion to crystalline surfaces and low water vapor permeability.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What makes this compound-based materials hygroscopic?
A1: Hygroscopicity in this compound-based materials, as with other salts, is primarily due to the strong affinity of the this compound cation ([N₂H₅]⁺) and the corresponding anion for water molecules.[5] The ions can form strong hydrogen bonds with water, leading to the absorption of moisture from the atmosphere. The degree of hygroscopicity can vary significantly depending on the specific anion present in the salt.
Q2: How can I quantify the hygroscopicity of my this compound-based material?
A2: The most common method is to measure the moisture sorption isotherm of the material.[3][6] This involves exposing the sample to controlled levels of relative humidity (RH) at a constant temperature and measuring the change in mass.[3] This data allows for the classification of the material's hygroscopicity. Techniques like Dynamic Vapor Sorption (DVS) are specifically designed for these measurements.
Q3: What are the primary strategies for mitigating hygroscopicity in this compound-based materials?
A3: The main strategies can be categorized as follows:
-
Surface Coating: Applying a thin layer of a hydrophobic material to create a physical barrier against moisture.[3][4][7]
-
Recrystallization/Co-crystallization: Modifying the crystal structure to be less susceptible to water uptake. Co-crystallization involves introducing a second molecule (a co-former) into the crystal lattice.[8][9]
-
Encapsulation: Enclosing the material particles within a protective shell.[7]
-
Control of Environmental Conditions: Strictly controlling the humidity during handling and storage.[1][10]
Q4: Are there any safety concerns when mitigating the hygroscopicity of energetic this compound-based materials?
A4: Yes, safety is paramount. Many this compound-based materials are energetic and can be sensitive to heat, friction, and impact.[11] When developing mitigation strategies, it is crucial to consider the compatibility of any additives or coating materials with the energetic compound.[12] Any heating steps, such as for drying or curing coatings, must be done with extreme caution and a thorough understanding of the material's thermal decomposition properties.[13][14] Always work with small quantities and use appropriate personal protective equipment (PPE).[4][13][15][16]
Q5: How should I store hygroscopic this compound-based materials?
A5: These materials should be stored in a cool, dry place in hermetically sealed containers.[1] The use of desiccants within the storage container is highly recommended. For highly sensitive materials, storage in an inert atmosphere, such as in a glove box or a sealed container backfilled with nitrogen or argon, is advisable.[1][4]
Quantitative Data on Hygroscopicity
The hygroscopicity of different this compound salts can vary significantly. The table below provides a summary of available and representative data on the moisture uptake of various materials at different relative humidity (RH) levels.
| Material | % Weight Gain at 40% RH | % Weight Gain at 80% RH | Classification | Reference |
| This compound Pentazolate (uncrystallized) | ~15% | >40% | Very Hygroscopic | [16] |
| This compound Pentazolate (co-crystallized with pyrazine-1,4-dioxide) | <5% | ~15% | Hygroscopic | [16] |
| Palmatine Chloride | ~3% | ~16.5% | Hygroscopic | [9] |
| Palmatine Chloride-Gallic Acid Co-crystal | <1% | ~4.8% | Slightly Hygroscopic | [9] |
| Ibuprofen | ~1% | ~5.5% | Moderately Hygroscopic | [17] |
| Sodium Valproate | >20% | >70% | Very Hygroscopic | [9] |
| Sodium Valproate-Tromethamine Co-crystal | <1% | <1% | Non-hygroscopic | [9] |
Note: Data for some this compound-based materials is limited in open literature. The provided data for non-hydrazinium compounds is for comparative purposes to illustrate the effectiveness of mitigation strategies.
Experimental Protocols
1. Protocol for Hydrophobic Coating of a this compound-Based Salt
This protocol describes a general procedure for applying a hydrophobic polymer coating to a crystalline this compound-based salt. Extreme caution must be exercised due to the energetic nature of these materials.
Materials:
-
Hygroscopic this compound-based salt (finely ground)
-
Hydrophobic polymer (e.g., a fluoropolymer or a silane-based polymer)
-
Anhydrous solvent (e.g., hexane, a fluorinated solvent) compatible with the polymer and the salt
-
Beaker or flask
-
Magnetic stirrer
-
Spray dryer or rotary evaporator
-
Vacuum oven
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves, face shield.
Procedure:
-
Safety First: Conduct a thorough risk assessment. Understand the thermal and mechanical sensitivity of the this compound-based material. Perform the procedure in a well-ventilated fume hood or an appropriate containment facility.
-
Polymer Solution Preparation: Dissolve the hydrophobic polymer in the anhydrous solvent to the desired concentration. The concentration will depend on the polymer and the desired coating thickness.
-
Dispersion: In a separate container, disperse the finely ground this compound-based salt in a small amount of the anhydrous solvent.
-
Coating: Slowly add the polymer solution to the salt dispersion while stirring gently.
-
Solvent Removal:
-
For spray drying: Feed the suspension into the spray dryer. Optimize the inlet temperature, outlet temperature, and feed rate to ensure the solvent evaporates without causing thermal decomposition of the energetic material.
-
For rotary evaporation: Place the suspension in the rotary evaporator. Apply a vacuum and gentle heating to remove the solvent. The temperature should be kept well below the decomposition temperature of the this compound salt.
-
-
Drying: Transfer the coated material to a vacuum oven and dry at a low temperature (e.g., 30-40 °C) until all residual solvent is removed.
-
Characterization: Characterize the coated material to confirm the presence and uniformity of the coating (e.g., using scanning electron microscopy) and evaluate its hygroscopicity (e.g., using DVS).
2. Protocol for Recrystallization of a Hygroscopic this compound Salt to Reduce Water Uptake
This protocol provides a general method for purifying and potentially reducing the hygroscopicity of a this compound salt through recrystallization. Handle with extreme care.
Materials:
-
Hygroscopic this compound salt
-
Anhydrous primary solvent (a solvent in which the salt is soluble when hot)
-
Anhydrous anti-solvent (a solvent in which the salt is insoluble, but is miscible with the primary solvent)
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum source
-
Inert gas supply (e.g., nitrogen, argon)
-
PPE
Procedure:
-
Safety Precautions: Perform a risk assessment. Avoid friction and impact. Use appropriate shielding if necessary.
-
Dissolution: In a flask, add the hygroscopic this compound salt to a minimal amount of the anhydrous primary solvent. Heat the mixture gently with stirring until the salt is completely dissolved. Avoid overheating.
-
Hot Filtration (if insoluble impurities are present): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent Method: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Two-Solvent Method: While the solution of the salt in the primary solvent is still hot, slowly add the anhydrous anti-solvent until the solution becomes slightly cloudy. Reheat gently until the solution is clear again. Allow the solution to cool slowly to room temperature.
-
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold, anhydrous anti-solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
-
Storage: Immediately transfer the dry, purified crystals to a sealed container under an inert atmosphere.
Visualizations
Caption: Experimental workflow for mitigating hygroscopicity.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. proumid.com [proumid.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. app.team-doo.com [app.team-doo.com]
- 6. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 7. Achieving One-step Surface Coating of Highly Hydrophilic Poly(Carboxybetaine Methacrylate) Polymers on Hydrophobic and Hydrophilic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dadakarides.com [dadakarides.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. Using Moisture Sorption Isotherms: Bulk Solids Flowability [jenike.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. researchgate.net [researchgate.net]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
addressing safety concerns in the scale-up of hydrazinium synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on addressing safety concerns during the scale-up of hydrazinium synthesis. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and visualizations to clarify complex processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the scale-up of this compound synthesis?
A1: The scale-up of this compound synthesis introduces several significant hazards that must be carefully managed. Hydrazine (B178648) and its salts are highly toxic, corrosive, and potentially explosive.[1][2][3] Key hazards include:
-
Thermal Runaway: Hydrazine decomposition is exothermic and can be catalyzed by various materials, including certain metals like copper and iron oxide.[1] As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a runaway reaction.[4][5]
-
Explosion and Fire: Hydrazine vapors are flammable over a wide range of concentrations in air (4.7% to 100%).[6] Anhydrous hydrazine can detonate even in the absence of air.[1] The formation of explosive this compound salts, especially with strong oxidizing agents, is a major concern.[1]
-
Toxicity: Hydrazine is acutely toxic via inhalation, ingestion, and skin absorption.[1][3] It is also a suspected carcinogen.[3] The occupational exposure limit is extremely low, necessitating stringent engineering controls and personal protective equipment.[1]
-
Corrosivity: Hydrazine solutions can be corrosive to certain materials, leading to equipment failure and potential leaks.[6]
Q2: What are the critical parameters to monitor during the scale-up process?
A2: Continuous monitoring of critical parameters is essential for a safe scale-up. These include:
-
Temperature: Internal reaction temperature should be continuously monitored using a thermocouple.[7] A sudden, unexpected increase in temperature can be an early indicator of a potential runaway reaction.
-
Pressure: In a closed system, pressure monitoring is crucial to detect gas evolution, which can result from decomposition or side reactions.
-
Reagent Addition Rate: The rate of addition of reagents, particularly the oxidizing agent, should be carefully controlled to manage the reaction exotherm.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and an increased risk of runaway reactions. The agitation speed and impeller design should be appropriate for the vessel size and reaction mass.
-
pH: The pH of the reaction mixture can influence reaction rate and stability.
Q3: How can the risk of a thermal runaway be mitigated during scale-up?
A3: Mitigating the risk of thermal runaway requires a multi-faceted approach:
-
Process Understanding: A thorough understanding of the reaction kinetics and thermodynamics is crucial. This can be achieved through techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition.[8]
-
Solvent Selection: Using a lower-boiling-point solvent can provide passive cooling by refluxing, helping to control the reaction temperature.[9]
-
Controlled Reagent Addition: Adding one of the reactive components slowly and at a controlled rate can limit the instantaneous heat generation.
-
Efficient Cooling: The reactor must have an efficient cooling system. The use of lab jacks to easily remove heating sources can be a simple but effective safety measure.[7]
-
Addition of a Base: In some hydrazine condensation reactions, the addition of a base like sodium acetate (B1210297) has been shown to increase the onset temperature of exothermic decomposition, thereby improving safety.[9]
-
Emergency Planning: Have a clear plan for emergency quenching or dumping of the reaction mixture in case of a loss of control.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Exotherm/Rapid Temperature Increase | - Addition of reactant is too fast.- Inadequate cooling.- Poor mixing leading to localized hot spots.- Presence of catalytic impurities. | - Immediately stop the addition of reactants.- Increase cooling to the maximum capacity.- Increase agitation speed to improve mixing.- If the temperature continues to rise uncontrollably, execute the emergency shutdown procedure (e.g., quenching). |
| Low Yield or Incomplete Reaction | - Insufficient reaction time or temperature.- Poor quality of starting materials.- Inefficient mixing at a larger scale. | - Optimize reaction time and temperature based on small-scale experiments and reaction monitoring.- Ensure the purity of reactants before use.- Re-evaluate the mixing parameters (impeller type, agitation speed) for the larger vessel. |
| Formation of Side Products (e.g., Azines) | - Incorrect stoichiometry.- Localized excess of one reactant. | - Maintain a strict 1:1 molar ratio of reactants.- Add the carbonyl compound dropwise to the hydrazine solution to prevent localized excess.[10] |
| Product Purity Issues After Isolation | - Incomplete removal of unreacted hydrazine.- Co-precipitation of impurities.- Product degradation during work-up or storage. | - Optimize the purification process (e.g., recrystallization solvent and conditions).- Wash the isolated product thoroughly with an appropriate solvent.- Ensure the product is stored under appropriate conditions (e.g., in a desiccator, protected from light) to prevent hydrolysis or degradation.[10] |
| Difficulty in Isolating the Product | - Product is highly soluble in the reaction solvent.- Formation of an oil instead of a solid. | - Consider a different solvent for the reaction or for precipitation.- Isolate the product as a more stable salt (e.g., hydrochloride) which is often a crystalline solid.[11] |
Quantitative Data Summary
Table 1: Occupational Exposure Limits for Hydrazine
| Organization | Exposure Limit (8-hour TWA) |
| ACGIH (TLV) | 0.01 ppm |
| OSHA (PEL) | 1 ppm |
| TWA: Time-Weighted Average; TLV: Threshold Limit Value; PEL: Permissible Exposure Limit.[1] |
Table 2: Flammability Limits of Hydrazine in Air
| Parameter | Value |
| Lower Flammable Limit (LFL) | 4.7% by volume |
| Upper Flammable Limit (UFL) | 100% by volume |
| [6] |
Experimental Protocols
General Protocol for this compound Sulfate (B86663) Synthesis (Lab Scale)
Disclaimer: This is a generalized procedure and must be adapted based on a thorough risk assessment for specific laboratory conditions and scale.
-
Preparation: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.[12]
-
Reaction Setup: Charge the flask with a solution of aqueous ammonia (B1221849) and a suitable ketone (e.g., methyl ethyl ketone).[13] Add a viscolizer like gelatin to improve the reaction.[12]
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of sodium hypochlorite (B82951) from the dropping funnel while maintaining the temperature below the recommended limit.[12][13] The addition should be controlled to manage the exotherm and gas evolution.
-
Phase Separation: After the addition is complete, continue stirring until the reaction ceases. Allow the mixture to stand until two distinct layers form. The upper layer contains the ketazine.[13]
-
Hydrolysis and Precipitation: Separate the ketazine layer. In a separate beaker, prepare a dilute solution of sulfuric acid in water. Slowly add the ketazine to the acid solution with stirring. This compound sulfate will precipitate out as a white solid.[13]
-
Isolation and Drying: Cool the mixture to maximize precipitation. Collect the crystals by vacuum filtration and wash with a small amount of cold alcohol.[12] Dry the product in a vacuum oven at a low temperature.
Analytical Protocol: Spectrophotometric Quantification of Hydrazine
This method is suitable for determining residual hydrazine.
-
Reagent Preparation: Prepare a reagent solution of p-dimethylaminobenzaldehyde in a mixture of ethanol (B145695) and hydrochloric acid.[14]
-
Standard Solution: Prepare a stock solution of known concentration from this compound sulfate. Create a series of calibration standards by diluting the stock solution.[14][15]
-
Sample Preparation: Dissolve a known amount of the this compound salt sample in a suitable solvent.
-
Derivatization: To both the standards and the sample solutions, add the p-dimethylaminobenzaldehyde reagent. A yellow color will develop.
-
Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorption using a UV-Vis spectrophotometer.
-
Quantification: Construct a calibration curve from the standards and determine the concentration of hydrazine in the sample.
Visualizations
Caption: A typical experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for an unexpected exotherm.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 6. arxada.com [arxada.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Hydrazine Sulfate | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. youtube.com [youtube.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Improving the Performance of Hydrazinium-Based Catalysts
Welcome to the Technical Support Center for hydrazinium-based catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental outcomes and troubleshooting common issues encountered with these versatile catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound-based catalysts?
A1: this compound-based catalysts are utilized in a variety of chemical transformations. Their most prominent applications include the catalytic decomposition of hydrazine (B178648) for hydrogen production and as a hydrogen source in catalytic transfer hydrogenation reactions for the selective reduction of functional groups in organic synthesis, such as nitro compounds, alkenes, and alkynes.[1]
Q2: My catalytic reaction is showing low or no conversion. What are the common causes?
A2: Low conversion can stem from several factors. Firstly, ensure the catalyst has been properly activated; for many supported metal catalysts, a reduction step is necessary to generate the active metallic species.[2] Secondly, check the reaction conditions. The pH, temperature, and solvent can all significantly impact catalyst activity.[3][4] For instance, in hydrazine decomposition, an alkaline medium is often required for high hydrogen selectivity.[5] Finally, the purity of your reagents is crucial, as impurities can act as catalyst poisons.[6]
Q3: I am observing undesired side products and low selectivity. How can I improve this?
A3: Low selectivity is a common challenge, particularly in the reduction of highly functionalized molecules. In the reduction of halogenated nitroarenes, for example, dehalogenation can be a significant side reaction.[3] To improve selectivity, you can try adjusting the reaction temperature; lower temperatures often favor the desired selective reduction.[3] The choice of catalyst support and the active metal can also play a crucial role in determining selectivity.[7] Additionally, optimizing the catalyst loading can prevent over-reduction and side reactions.[3]
Q4: My catalyst seems to be deactivating quickly. What are the likely causes and can it be regenerated?
A4: Catalyst deactivation can occur through several mechanisms, including sintering of the active metal particles, fouling of the catalyst surface by reaction byproducts, or poisoning from impurities in the reaction mixture.[8][9][10][11] For iridium-based catalysts used in hydrazine decomposition, sintering of iridium particles and damage to the support structure are common reasons for deactivation.[8] Regeneration strategies depend on the deactivation mechanism. For fouling by carbonaceous deposits, a calcination step might be effective. In some cases of poisoning, washing the catalyst may restore some activity. However, severe sintering is often irreversible.[9][11]
Q5: What is the role of the support material in a this compound-based catalyst?
A5: The support material plays a critical role in the performance of a heterogeneous catalyst. It provides a high surface area for the dispersion of the active metal nanoparticles, which is crucial for maximizing the number of active sites.[8] The support can also influence the electronic properties of the metal nanoparticles through metal-support interactions, thereby affecting the catalyst's activity and selectivity.[12] Common support materials include activated carbon, alumina, ceria, and titania.[8][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Product Yield | Inactive catalyst (e.g., oxidized metal surface). | Ensure proper catalyst activation, typically through a reduction step with agents like hydrazine hydrate (B1144303) or sodium borohydride. | [2][13] |
| Unfavorable reaction pH. | Adjust the pH of the reaction mixture. For many transfer hydrogenation reactions, a neutral or slightly basic medium is optimal. | [14] | |
| Low reaction temperature. | Increase the reaction temperature. For hydrazine decomposition, temperatures around 50-80°C can significantly improve conversion. | [15][16] | |
| Impurities in reagents or solvent. | Use high-purity reagents and properly dried/degassed solvents. | [6] | |
| Poor Chemoselectivity (e.g., dehalogenation) | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., room temperature instead of reflux) to minimize over-reduction. | [3] |
| Inappropriate catalyst loading. | Optimize the catalyst loading; a lower loading may be sufficient and can reduce the occurrence of side reactions. | [3] | |
| Catalyst not suitable for the desired transformation. | Screen different catalysts with varying active metals and supports to find one with the desired selectivity. | [7] | |
| Catalyst Deactivation | Sintering of active metal particles at high temperatures. | Operate at the lowest effective temperature. Consider using a support that stabilizes the metal nanoparticles. | [8][9] |
| Fouling by reaction byproducts or coke deposition. | If possible, perform a regeneration step such as calcination to burn off organic residues. | [9][10] | |
| Poisoning by impurities (e.g., sulfur compounds). | Purify the starting materials and solvents to remove potential catalyst poisons. | [6][11] | |
| Difficulty in Catalyst Recovery and Reuse | Catalyst particles are too fine for filtration. | Consider using a magnetic catalyst support (e.g., iron oxide nanoparticles) for easy separation with an external magnet. | [6] |
| Loss of catalytic activity after the first cycle. | Investigate the cause of deactivation (sintering, poisoning, etc.) and attempt a suitable regeneration protocol before reuse. | [8][15] |
Experimental Protocols
Protocol 1: Preparation of a Supported Iridium Catalyst for Hydrazine Decomposition
This protocol describes the preparation of an Iridium catalyst supported on ceria (Ir/CeO₂) using the deposition-precipitation method with NaOH.[12]
Materials:
-
Cerium(IV) oxide (CeO₂) support
-
Potassium hexachloroiridate(IV) (K₂IrCl₆)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Distilled water
Procedure:
-
Support Suspension: In a beaker, add the CeO₂ support to distilled water and stir to form a suspension.
-
pH Adjustment: Slowly add the 0.1 M NaOH solution dropwise to the suspension until the pH reaches and stabilizes at 10.
-
Precursor Addition: Add the required amount of K₂IrCl₆ to achieve the desired iridium loading (e.g., 1 wt%).
-
Precipitation: Continuously monitor and maintain the pH at 10 by adding 0.1 M NaOH solution as needed. Keep the suspension under constant stirring for 8 hours.
-
Washing and Drying: Filter the resulting solid, wash it thoroughly with distilled water to remove any remaining ions, and dry it in an oven.
-
Calcination and Reduction: The dried catalyst is typically calcined and then reduced under a hydrogen atmosphere to obtain the active Ir/CeO₂ catalyst.
Protocol 2: Catalytic Transfer Hydrogenation of a Nitroarene
This protocol provides a general procedure for the selective reduction of a nitroarene to the corresponding aniline (B41778) using a palladium on carbon (Pd/C) catalyst with hydrazine hydrate as the hydrogen donor.[3][17]
Materials:
-
Substituted nitroarene
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Methanol (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitroarene in methanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution (typically 5-10 mol%).
-
Hydrazine Addition: Add hydrazine hydrate (typically 1.5-3 equivalents) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and carefully filter it through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Reaction Parameters on Hydrazine Decomposition using a 1 wt% Pt-Ni(OH)₂ Catalyst [15]
| Parameter | Condition | Hydrazine Conversion | Notes |
| Alkalinity (NaOH) | 0 M | Low | Increasing alkalinity significantly enhances conversion. |
| 0.5 M | Moderate | ||
| 1 M | High | Optimal concentration in this study. | |
| 2 M | High | ||
| Temperature | 20 °C | Low | |
| 30 °C | Moderate | ||
| 40 °C | High | ||
| 50 °C | Complete | Optimal temperature for complete conversion. | |
| Hydrazine Conc. | 0.1 M | Effective |
Table 2: Performance of Various Catalysts in the Reduction of Nitroarenes with Hydrazine Hydrate
| Catalyst | Substrate | Product | Yield | Conditions | Citation |
| Pd/C (10 mol%) | 4-Chloronitrobenzene | 4-Chloroaniline | >95% | Methanol, Reflux, 15 min (Microwave) | [3] |
| Fe₂O₃-MgO | Thiophene-2-nitro | Thiophene-2-amine | 99% | 355 K, 1-4 h | [7] |
| V₂O₅/TiO₂ | Nitrobenzene | Aniline | >99% | Ethanol, Blue LED, Ambient Temp. | [4] |
| Au/TiO₂ | 4-Nitrophenol | 4-Aminophenol | High | Room Temperature | [18] |
Visualizations
Caption: Experimental workflow for catalytic transfer hydrogenation.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Common pathways for catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Catalyst Deactivation and Regeneration [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. "Selective, Catalytic Decomposition of Hydrazine" by Benjamin A. Kitson and Shirin N. Oliaee [ideaexchange.uakron.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Hydrazinium C,N-Betaines (Aminimides)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydrazinium C,N-betaines, also known as aminimides.
Frequently Asked Questions (FAQs)
Q1: My aminimide synthesis from a carboxylic acid ester and a 1,1,1-trialkylthis compound salt is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields in this one-step synthesis can often be attributed to several factors related to reaction conditions and reagent choice. The formation of the aminimide is influenced by the choice of solvent, reaction temperature, the base used, and the electronic properties of the acyl substituent on the ester.[1][2]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. Anhydrous conditions are generally required. Protic solvents may interfere with the base and the reactive intermediates. Consider switching to a high-boiling aprotic solvent.
-
Base Selection: A strong, anhydrous base such as sodium methoxide (B1231860) is typically used to deprotonate the this compound salt, forming the reactive 1,1,1-trialkylaminimine intermediate in situ.[1][2] Ensure the base is fresh and completely anhydrous. The stoichiometry of the base is also important; an insufficient amount may lead to incomplete reaction.
-
Reaction Temperature: The optimal reaction temperature can vary depending on the specific substrates. If the reaction is sluggish at room temperature, consider increasing the temperature. However, be aware that higher temperatures might also promote side reactions or decomposition of the product.
-
Acyl Substituent Effects: The electronegativity of the acyl group on the ester plays a significant role.[1][2] Esters with electron-withdrawing groups are generally more reactive and may give higher yields. If you are using an ester with an electron-donating group, a higher reaction temperature or a longer reaction time may be necessary.
-
Purity of Starting Materials: Ensure that the carboxylic acid ester and the 1,1,1-trialkylthis compound salt are pure and dry. Moisture can quench the base and hydrolyze the ester.
Q2: I am attempting to synthesize a cyclic aminimide from an α,β-epoxy ester and a 1,1-dialkylhydrazine, but the reaction is not proceeding or the yield is poor. What should I investigate?
This condensation reaction is often straightforward, with the product precipitating from the reaction mixture, but certain structural features of the starting materials can hinder the reaction.[3]
Troubleshooting Steps:
-
Solvent: A protic solvent like isopropanol (B130326) is typically effective for this reaction, as it facilitates the reaction and allows for the precipitation of the product.[3]
-
Substitution on the Epoxy Ester:
-
β-Aryl Substitution: β-aryl-substituted epoxy esters are known to yield the desired cyclic aminimide.[3]
-
Alkyl Substitution at the 3-Position: Alkyl substitution at the 3-position of the glycidic acid methyl ester may prevent the reaction from occurring.[3] If your substrate has this feature, you may need to consider an alternative synthetic route.
-
Alkyl Substitution at the 2-Position: Alkyl substitution at the 2-position of the ester generally provides the product in reasonable yields.[3]
-
-
Hydrazine Substituents: The structure of the 1,1-dialkylhydrazine can influence the yield. While both acyclic and cyclic 1,1-dialkylhydrazines can be used, yields may vary.[3]
-
Reaction Time and Temperature: These reactions are often carried out at room temperature.[3] If the reaction is slow, allowing it to stir for a longer period may improve the yield. Gentle heating could be attempted, but monitor for potential side reactions.
-
Product Isolation: In many cases, the cyclic aminimide precipitates from the reaction mixture in high purity.[3] If your product is not precipitating, it may be more soluble in the chosen solvent, and you may need to concentrate the reaction mixture and purify the product using other techniques like column chromatography.
Q3: My purified aminimide product appears to be unstable. How can I handle and store it properly?
Aminimides are zwitterionic compounds and their stability can be influenced by factors such as pH and temperature.
Troubleshooting Steps:
-
pH Control: Avoid strongly acidic or basic conditions during workup and storage, as these could potentially lead to hydrolysis or other degradation pathways.
-
Temperature: Store the purified aminimide in a cool, dark, and dry place. Some aminimides may be sensitive to heat and light.
-
Anhydrous Conditions: As with many organic compounds, exposure to moisture can lead to degradation over time. Store the compound under an inert atmosphere (e.g., nitrogen or argon) if it is particularly sensitive.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of Cyclic Aminimides from Epoxy Esters and 1,1-Dialkylhydrazines.[3]
| Entry | Epoxy Ester | 1,1-Dialkylhydrazine | Solvent | Temperature | Yield (%) |
| 1 | Glycidic acid methyl ester | 1,1-Dimethylhydrazine | iPrOH | Room Temp | 95 |
| 2 | Glycidic acid methyl ester | N-Aminopyrrolidine | iPrOH | Room Temp | 70-80 |
| 3 | Glycidic acid methyl ester | N-Aminopiperidine | iPrOH | Room Temp | 70-80 |
| 4 | Glycidic acid methyl ester | N-Aminomorpholine | iPrOH | Room Temp | 70-80 |
| 5 | 2-Methylglycidic acid methyl ester | 1,1-Dimethylhydrazine | iPrOH | Room Temp | 75 |
| 6 | β-Phenylglycidic acid methyl ester | 1,1-Dimethylhydrazine | iPrOH | Room Temp | 80 |
Experimental Protocols
Protocol 1: One-Step Synthesis of Acyclic Aminimides from Carboxylic Acid Esters [1][2]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the 1,1,1-trialkylthis compound salt (1.0 equivalent).
-
Solvent and Base: Add an anhydrous solvent (e.g., a high-boiling ether or aromatic hydrocarbon) to the flask, followed by the addition of a strong anhydrous base like sodium methoxide (1.1 equivalents) under a nitrogen atmosphere.
-
Reaction Initiation: Stir the suspension at the desired temperature (which may range from room temperature to reflux, depending on the substrate) for 30 minutes to facilitate the in situ formation of the aminimine.
-
Ester Addition: Add the carboxylic acid ester (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will depend on the properties of the resulting aminimide but may involve filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Cyclic Aminimides from α,β-Epoxy Esters [3]
-
Reactant Dissolution: In a round-bottom flask, dissolve the α,β-epoxy ester (1.0 equivalent) in isopropanol at room temperature.
-
Hydrazine Addition: To the stirred solution, add the 1,1-dialkylhydrazine (1.0-1.2 equivalents).
-
Reaction: Continue stirring the reaction mixture at room temperature. In many cases, the product will begin to precipitate out of the solution.
-
Product Isolation: If a precipitate forms, collect the solid product by filtration. Wash the solid with a small amount of cold isopropanol and dry under vacuum. The product is often obtained in high purity without the need for further purification.
-
Alternative Isolation: If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound C,N-betaines.
Caption: Troubleshooting decision tree for low yield in aminimide synthesis.
References
Technical Support Center: Optimization of Diborane Reduction for Hydrazine Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of hydrazine (B178648) derivatives via diborane (B8814927) reduction of precursors like hydrazones and N-nitrosamines.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for synthesizing hydrazine derivatives using diborane reduction?
The most common precursors are N,N-disubstituted hydrazones, which are typically formed from the condensation of a ketone or aldehyde with a hydrazine.[1][2] Another class of precursors includes N-nitrosamines, which can be reduced to their corresponding 1,1-disubstituted hydrazines.[3][4]
Q2: What are the advantages of using diborane or its complexes over other reducing agents?
Diborane and its complexes, such as borane-dimethyl sulfide (B99878) (BMS) or amine-borane complexes, are highly effective for the reduction of the C=N bond in hydrazones.[5] Compared to other hydrides like LiAlH₄ or NaBH₄, borane (B79455) reagents can offer greater selectivity for the C=N system.[5] While reagents like NaBH₃CN are also selective, they suffer from high toxicity and cost.[5] Amine-borane complexes, which can be generated in situ, provide a cost-effective, simple, and highly efficient method for these reductions.
Q3: What are the most critical parameters to control for a successful reduction?
Several parameters are crucial for optimizing the reaction:
-
Stoichiometry: The molar ratio of the borane reagent to the substrate is critical. While as little as 1.1 equivalents of an amine-borane complex can be effective, using 1.5 equivalents often ensures the reaction goes to completion, which is particularly important for aldehyde-derived hydrazones.[5]
-
pH Control: For reductions involving acid, such as those using amine-boranes with an acid catalyst, cautious and slow addition of the acid is necessary to prevent the premature hydrolysis of the hydrazone starting material.[5]
-
Inert Atmosphere: The resulting hydrazine products are often extremely sensitive to air and can be rapidly oxidized.[5] Performing the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques is highly recommended.[5]
-
Temperature: Reactions are often initiated at 0 °C, especially during the addition of reactive borane reagents, and then warmed to room temperature.[5]
Q4: What are the primary safety concerns when working with diborane or its sources?
Diborane (B₂H₆) is a toxic, flammable, and pyrophoric gas that can ignite spontaneously in moist air. Borane complexes like borane-dimethyl sulfide (BMS) or borane-THF are safer liquid solutions but are still highly reactive and moisture-sensitive. Anhydrous hydrazine is potentially explosive.[6] Always handle these reagents in a well-ventilated fume hood, under an inert atmosphere, and away from ignition sources. Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, is mandatory.
Troubleshooting Guide
This guide addresses specific issues encountered during the diborane reduction of hydrazone precursors.
Problem: Low or No Product Yield
-
Potential Cause 1: Incomplete Reaction.
-
Recommended Solution: The stoichiometry of the reducing agent may be insufficient. For aldehyde-derived hydrazones, initial tests with 1.1 equivalents of amine borane resulted in incomplete reduction.[5] Increasing the amount of the borane complex to 1.5 equivalents has been shown to be adequate for complete conversion.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.[7]
-
-
Potential Cause 2: Premature Hydrolysis of Hydrazone Precursor.
-
Recommended Solution: In acid-mediated reductions, the hydrazone starting material can hydrolyze back to the corresponding ketone/aldehyde and hydrazine.[5] This is especially problematic if there is water present or if the acid is added too quickly. Ensure all glassware is dry and use anhydrous solvents. When acid is required, it should be added cautiously and titratively. For example, a 1:5 HCl:MeOH solution can be used to titrate the reaction mixture until a persistent color change is observed with an indicator like methyl orange.
-
-
Potential Cause 3: Product Degradation due to Air Sensitivity.
-
Recommended Solution: The N,N-disubstituted hydrazine products are often highly sensitive to air.[5] Exposure to oxygen during the reaction or workup can lead to oxidation and significant product loss. It is crucial to use Schlenk techniques and maintain an inert nitrogen or argon atmosphere throughout the entire process, especially after the reaction mixture is made basic during workup.
-
Problem: Formation of Side Products
-
Potential Cause 1: Formation of Alcohol Byproducts.
-
Recommended Solution: The formation of alcohol (e.g., 2-heptanol (B47269) from a 2-heptanone-derived hydrazone) indicates that the hydrazone precursor has hydrolyzed, and the resulting ketone has been reduced.[5] This issue is more prevalent with less effective reducing agents, such as borane adducts derived from secondary amines (e.g., diethylamine (B46881) or morpholine). Using more effective primary amine-borane complexes like t-butylamine borane or n-butylamine borane can prevent this by ensuring a faster, more efficient reduction of the hydrazone.[5]
-
-
Potential Cause 2: Tedious Removal of Reagent Byproducts.
-
Recommended Solution: While competent as a reductant, pyridine (B92270) borane leaves a pyridine byproduct that is tedious to remove during purification.[5] Using in situ generated primary amine-boranes is advantageous as the amine byproducts are more easily removed during the aqueous workup.[5]
-
Problem: Difficult Product Isolation and Purification
-
Potential Cause 1: Product is an oil and will not crystallize.
-
Recommended Solution: Impurities can often prevent crystallization. If the product oils out, try triturating the oil with a cold, non-polar solvent like pentane (B18724) or n-hexane to induce solidification.[7] Purification via distillation from a drying agent like calcium hydride (CaH₂) under vacuum is also a highly effective method for obtaining pure, liquid hydrazine products.[5]
-
-
Potential Cause 2: Product loss during aqueous workup.
-
Recommended Solution: The workup procedure must be performed carefully to ensure efficient extraction of the air-sensitive product. After quenching the reaction, the mixture should be made strongly basic (pH > 10) with an aqueous solution like 25% w/w NaOH.[5] The product should then be extracted promptly into an organic solvent like diethyl ether under an inert atmosphere.[5] Combining the organic layers, drying with an anhydrous salt (e.g., sodium sulfate), and removing the solvent in vacuo should all be done while minimizing air exposure.[5]
-
Data Presentation
Table 1: Effect of Amine-Borane Stoichiometry on Hydrazine Yield
This table summarizes the yield of N,N-dimethylhydrazines from the reduction of corresponding N,N-dimethylhydrazones using varying equivalents of in situ generated t-butylamine borane (1a) and n-butylamine borane (1b).
| Target Hydrazine | Amine Borane Reagent | Equivalents of Reagent | Yield (%) |
| 2a | 1a (t-butylamine borane) | 3.0 | 88 |
| 1.5 | 86 | ||
| 1.1 | 83 | ||
| 1b (n-butylamine borane) | 3.0 | 86 | |
| 1.5 | 80 | ||
| 1.1 | 84 | ||
| 2b | 1a (t-butylamine borane) | 3.0 | 87 |
| 1.5 | 86 | ||
| 1.1 | 90 | ||
| 1b (n-butylamine borane) | 3.0 | 90 | |
| 1.5 | 92 | ||
| 1.1 | 94 | ||
| Data sourced from Livinghouse et al.[5] |
Table 2: Comparison of Borane-Based Reducing Agents for Hydrazone Reduction
| Reducing Agent | Precursor | Key Characteristics & Outcomes |
| Primary Amine Boranes (e.g., t-butylamine borane) | Hydrazones | Superior hydride source; efficient reductions with as little as 1.1 eq.; cost-effective and simple method.[5] |
| Secondary Amine Boranes (e.g., diethylamine borane) | Hydrazones | Inferior performance; slower reductions and contamination with alcohol byproducts from hydrazone hydrolysis.[5] |
| Tertiary Amine Boranes (e.g., triethylamine (B128534) borane) | Hydrazones | Ineffective for the desired reduction.[5] |
| Pyridine Borane | Hydrazones | Competent reductant, but the removal of the pyridine byproduct is tedious.[5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Hydrazones | More selective than NaBH₄ but suffers from high toxicity and expense.[5] |
| Zinc Dust / Acetic Acid | N-Nitrosamines | An older, classic method for reduction to hydrazines, providing fair yields.[4] |
Experimental Protocols
Representative Protocol: Reduction of an N,N-Dimethylhydrazone using in situ Generated t-Butylamine Borane
This protocol is adapted from a procedure by Livinghouse et al. and describes a practical and efficient method for hydrazine synthesis.[5]
1. Reagent Preparation (Amine-Borane Complex Formation): a. Equip a 100 mL round-bottomed Schlenk flask with a magnetic stir bar and an N₂ inlet. b. Charge the flask with t-butylamine (0.8 mL, 7.65 mmol) and dichloromethane (B109758) (5 mL). c. Cool the mixture to 0 °C in an ice bath with stirring. d. Slowly add borane-dimethyl sulfide complex (BMS, 0.75 mL, 10 M, 7.5 mmol). e. Remove the ice bath, allow the solution to warm to room temperature, and stir for 30 minutes. The amine-borane complex is now formed and ready for use.
2. Reduction of the Hydrazone: a. In a separate flask, prepare a solution of the N,N-dimethylhydrazone (5.00 mmol) and methyl orange indicator (10 mg) in methanol (B129727) (20 mL). b. Add the hydrazone/indicator solution to the freshly prepared amine-borane complex solution. c. With vigorous stirring, cautiously titrate the reaction mixture at room temperature with a 1:5 (v/v) solution of concentrated HCl in methanol until the solution maintains a pink/red color for at least 30 minutes.
3. Workup and Isolation: a. Remove the volatile solvents in vacuo to leave a pink/red residue. b. (Perform under inert atmosphere) Add 25% (w/w) aqueous sodium hydroxide (B78521) dropwise with stirring until the pH is > 10. c. Add diethyl ether (25 mL) to the aqueous solution, followed by pentane (10 mL), and stir vigorously. d. Separate the aqueous layer and extract it again with diethyl ether (10 mL). e. Combine the organic layers and dry them over anhydrous sodium sulfate. f. Remove the volatiles in vacuo. g. Purify the resulting oil by distillation from calcium hydride (CaH₂) to afford the pure N,N-dimethylhydrazine product.[5]
Visualizations
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Reductions of Dimethylhydrazones using Preformed Primary Amine Boranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Hydrazinium Versus Hydrazine as Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the reduction of functional groups is a cornerstone transformation. Among the arsenal (B13267) of reducing agents, hydrazine (B178648) and its protonated forms, hydrazinium salts, have long been employed. This guide provides an objective comparative analysis of the performance of this compound salts versus hydrazine as reducing agents, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal reagent for specific synthetic challenges.
At a Glance: Hydrazine vs. This compound Salts
| Feature | Hydrazine (typically as Hydrazine Hydrate) | This compound Salts (e.g., this compound Monoformate, Sulfate) |
| Reactivity | Strong reducing agent, particularly under basic conditions (e.g., Wolff-Kishner reduction).[1][2] | Often more effective and faster, particularly in catalytic transfer hydrogenation.[3][4] |
| Selectivity | Can be highly selective, for instance, in the reduction of nitroarenes to anilines in the presence of sensitive functional groups.[5] | Demonstrates high selectivity, especially for the reduction of nitro compounds without affecting other reducible groups like halogens, esters, and nitriles.[3][4] |
| Reaction Conditions | Often requires harsh conditions, such as high temperatures and strong bases, for reactions like the Wolff-Kishner reduction.[1] | Can be used under milder, often room temperature, conditions, especially in catalytic systems.[4] |
| Handling & Safety | Highly toxic and dangerously unstable in anhydrous form.[6] Hydrazine hydrate (B1144303) is more commonly used. | Generally considered safer and easier to handle than anhydrous hydrazine.[7] |
| Applications | Wolff-Kishner reduction of aldehydes and ketones, reduction of nitro compounds, synthesis of amines, and reduction of graphene oxide.[1][8][9] | Primarily used in catalytic transfer hydrogenation for the selective reduction of nitro compounds and azides.[4][10] |
Performance Data: A Quantitative Comparison
While direct, side-by-side quantitative comparisons in the literature are limited, studies on the reduction of nitro compounds using this compound monoformate demonstrate its enhanced efficacy over hydrazine.
Table 1: Reduction of Aromatic Nitro Compounds
| Reducing System | Substrate | Product | Yield (%) | Reaction Time | Reference |
| This compound monoformate / Mg | Aromatic Nitro Compounds | Aromatic Amines | 90-95 | ~2 min | [3][4] |
| Hydrazine hydrate / Zn | Aromatic Nitro Compounds | Aromatic Amines | ~95 | Not specified | [11] |
| Hydrazine hydrate / Pd/C | Halogenated Nitroarenes | Halogenated Anilines | up to >99 | 5 min - 15 min | [5][12] |
Experimental Protocols
Protocol 1: Selective Reduction of a Nitroarene using this compound Monoformate
This protocol is adapted from the work of Gowda et al. on the use of this compound monoformate for the selective reduction of nitro compounds.[3][4]
1. Preparation of this compound Monoformate:
-
In an ice-water bath, slowly add 85% formic acid to an equimolar amount of hydrazine hydrate with constant stirring. No solvent is necessary. The resulting solution of this compound monoformate is used directly.
2. Reduction Procedure:
-
In a round-bottom flask, suspend the nitroarene (5 mmol) and magnesium powder (10 mmol) in methanol (B129727) (5 mL).
-
Stir the suspension under a nitrogen atmosphere.
-
Add the prepared this compound monoformate solution (2 mL) to the stirring suspension at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 minutes.
-
Upon completion, filter off the catalyst.
-
The filtrate can then be further purified by standard laboratory techniques.
Protocol 2: Reduction of a Halogenated Nitroarene using Hydrazine Hydrate
This protocol is based on the selective reduction of halogenated nitroarenes as described by Li et al.[5]
1. Reaction Setup:
-
To a mixture of the halogenated nitroarene (1 mmol) and 5% Pd/C in methanol (5 mL), add hydrazine hydrate (10 mmol).
2. Reaction Conditions:
-
Heat the resulting solution at 80°C under reflux for 5 minutes.
-
Alternatively, for a total reduction (including dehalogenation), use 10% Pd/C and heat at 120°C using a microwave synthesizer for 15 minutes.
3. Work-up and Purification:
-
After the reaction, filter the mixture to remove the catalyst.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography.
Mechanistic Insights & Visualizations
The Wolff-Kishner Reduction Pathway
The Wolff-Kishner reduction is a classic example of a hydrazine-mediated reduction, converting a carbonyl group to a methylene (B1212753) group under basic conditions.[8][13][14][15][16] The reaction proceeds through the formation of a hydrazone intermediate, followed by a series of deprotonation and protonation steps, culminating in the expulsion of nitrogen gas.
Caption: Mechanism of the Wolff-Kishner Reduction.
General Experimental Workflow for Reduction Reactions
The following diagram illustrates a typical workflow for performing a reduction reaction in a research setting, from reagent preparation to product analysis.
Caption: General experimental workflow for a reduction reaction.
Conclusion
Both hydrazine and this compound salts are potent reducing agents with distinct advantages. Hydrazine, typically as its hydrate, is a versatile reagent for a range of reductions, most notably the Wolff-Kishner reaction. However, its application can be limited by the need for harsh reaction conditions and significant safety concerns.
This compound salts, such as this compound monoformate, have emerged as highly effective alternatives, particularly in catalytic transfer hydrogenation. They often provide faster reaction rates, higher yields, and enhanced selectivity under milder conditions, coupled with improved handling safety. For researchers and professionals in drug development and organic synthesis, the choice between hydrazine and a this compound salt will depend on the specific substrate, the desired selectivity, and the tolerance of the molecule to the reaction conditions. The evidence suggests that for many applications, particularly the selective reduction of nitro compounds, this compound salts offer a superior and safer alternative to traditional hydrazine-based reductions.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Wolff-Kishner Reduction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 9. Hydrazine [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. researchgate.net [researchgate.net]
- 13. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 14. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction [jove.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Validation of Spectroscopic Methods for Hydrazinium Salt Characterization
For researchers, scientists, and drug development professionals, the accurate and reliable characterization of hydrazinium salts is crucial for ensuring product quality, safety, and efficacy. Spectroscopic methods offer powerful tools for both qualitative and quantitative analysis. However, to ensure the integrity of analytical data, these methods must be rigorously validated. This guide provides an objective comparison of common spectroscopic techniques for this compound salt characterization, supported by experimental data and detailed protocols in line with international guidelines.
Overview of Spectroscopic Techniques
This compound salts can be analyzed by several spectroscopic methods, each operating on a different principle. The choice of method depends on the analytical objective, whether it is for structural elucidation, purity assessment, or quantification of trace-level impurities.
-
UV-Visible (UV-Vis) Spectrophotometry: This technique is widely used for quantitative analysis. Since hydrazine (B178648) itself lacks a strong chromophore, a derivatization step is typically required. A common method involves reacting hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to produce a yellow-colored product with a maximum absorbance around 458 nm. The intensity of the color is directly proportional to the hydrazine concentration.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is an absolute quantification method where the signal intensity is directly proportional to the number of atomic nuclei.[2] It is a primary ratio method that can determine the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[3]
-
Raman Spectroscopy: As a vibrational spectroscopy technique, Raman is excellent for providing a specific chemical fingerprint of a substance.[4] It can be used for quantitative analysis by correlating the intensity of a characteristic Raman peak to the concentration of the analyte.[4] Surface-Enhanced Raman Spectroscopy (SERS) can offer extremely high sensitivity, making it suitable for trace analysis.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman, FTIR spectroscopy measures the vibrations of molecules and is primarily used for qualitative identification of functional groups.[6][7] However, it can also be adapted for quantitative purposes by relating the absorbance of a specific IR band to the concentration of the analyte, following the Beer-Lambert Law.[6]
The Framework for Method Validation
The validation of an analytical procedure demonstrates its suitability for the intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process, outlining key parameters that must be evaluated.[9][10][11]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[8][10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[10]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Accuracy: The closeness of test results to the true value. It is often determined by recovery studies.[8][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).
-
Reproducibility: Precision between laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Validation Process
The following diagrams illustrate the logical flow and relationships within the analytical method validation process.
Experimental Protocols
Detailed methodologies are critical for reproducing and verifying analytical results.
Protocol 1: UV-Vis Spectrophotometric Determination of Hydrazine
This protocol is based on the derivatization with p-dimethylaminobenzaldehyde (p-DAB).
-
Reagent Preparation: Prepare a solution of p-DAB in a mixture of a suitable solvent (e.g., methanol) and concentrated hydrochloric acid.
-
Standard Solution Preparation: Accurately weigh a reference standard of hydrazine salt and dissolve it in a suitable solvent (e.g., water) to make a stock solution. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples.
-
Sample Preparation: Accurately weigh the sample containing the this compound salt and dissolve it in the same solvent as the standard to a known volume.
-
Derivatization: To a defined volume of each standard and sample solution, add the p-DAB reagent. Allow the reaction to proceed for a specified time at room temperature for the yellow color to develop.
-
Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorbance (approx. 458 nm) against a reagent blank.
-
Validation:
-
Linearity: Plot the absorbance of the standards versus their concentrations. Perform a linear regression analysis and determine the correlation coefficient (r²). A minimum of five concentrations is recommended.[8]
-
Accuracy: Perform recovery studies by spiking a sample matrix with known amounts of hydrazine at different concentration levels (e.g., 3 concentrations, 3 replicates each). Calculate the percentage recovery.[8]
-
Precision: Analyze a minimum of six replicate samples at 100% of the test concentration to determine repeatability. For intermediate precision, repeat the analysis on different days or with different analysts. Calculate the Relative Standard Deviation (%RSD).
-
LOD & LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio approach.
-
Protocol 2: Quantitative NMR (qNMR) for this compound Salt Purity
-
Sample Preparation: Accurately weigh the this compound salt sample (analyte) and a high-purity internal calibrant into an NMR tube.[12] Add a known volume of a suitable deuterated solvent.[12] The internal calibrant must have a signal that is well-resolved from the analyte signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals being integrated, to ensure full signal relaxation. A sufficient signal-to-noise ratio is also critical.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Quantification: Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal calibrant. The purity of the analyte is calculated using the formula that relates the integrals, molecular weights, number of protons, and weights of the analyte and internal calibrant.[12]
-
Validation:
-
Linearity & Range: Prepare a series of samples with varying analyte-to-internal-standard ratios and verify the linear response.
-
Accuracy & Precision: A key advantage of qNMR is its high intrinsic accuracy and precision, with measurement uncertainties often below 1.5%.[2][13] These can be confirmed by analyzing certified reference materials or through inter-laboratory round-robin tests.[2][13]
-
Specificity: The high resolution of NMR spectra generally provides excellent specificity. Overlapping signals can be identified, and if necessary, 2D NMR techniques can be used for confirmation.[14]
-
Comparative Performance Data
The following tables summarize quantitative validation data and compare the performance of the different spectroscopic methods.
Table 1: Example Validation Data for UV-Vis Spectrophotometric Method for Hydrazine (Data compiled from a study on hydrazine determination in pharmaceutical drug substances)[1][15]
| Validation Parameter | Performance Metric | Typical Result |
| Specificity | No interference from matrix | Method shown to be specific for hydrazine |
| Linearity | Concentration Range | 0.2 - 27.0 µg/g |
| Correlation Coefficient (r²) | > 0.999 | |
| Range | Quantifiable Range | 0.6 - 27.0 µg/g |
| Accuracy | % Recovery | 97.8% - 100.2% |
| Precision | Repeatability (%RSD) | < 1% (e.g., 0.1% for system precision) |
| Intermediate Precision (%RSD) | < 1% (e.g., 0.5% - 0.6% for intra-day) | |
| LOD | Limit of Detection | 0.20 µg/g |
| LOQ | Limit of Quantitation | 0.60 µg/g |
| Robustness | Insensitive to small changes | Method found to be robust |
Table 2: Comparison of Spectroscopic Methods for this compound Salt Quantification
| Feature | UV-Vis Spectrophotometry | Quantitative NMR (qNMR) | Raman Spectroscopy | FTIR Spectroscopy |
| Principle | Colorimetric (derivatization) | Absolute quantification via nuclear spin | Vibrational (inelastic scattering) | Vibrational (absorption) |
| Primary Use | Routine QC, impurity testing | Purity assignment, reference standard characterization | Identification, process monitoring, quantification | Identification, structural characterization |
| Sensitivity | Moderate (µg/g level)[1] | Lower than other methods | Moderate; Extremely high with SERS (sub-µM)[5] | Low to moderate |
| Specificity | Moderate (depends on derivatizing agent) | Very High | High (fingerprint region) | High (fingerprint region) |
| Accuracy | High (% recovery >97%)[1] | Very High (Primary method) | High (with proper calibration) | Moderate to High |
| Precision (%RSD) | Excellent (< 2%)[1] | Excellent (< 1.5%)[2][3] | Good (< 5%, method dependent) | Good (method dependent) |
| Sample Prep. | Required (derivatization) | Simple (dissolution) | Minimal to none | Often required (e.g., KBr pellets) |
| Throughput | High | Low to Moderate | High | High |
| Cost | Low | High | Moderate to High | Low to Moderate |
| Key Advantage | Cost-effective, simple, robust | No need for analyte-specific reference standard | Non-destructive, high specificity, water is a weak scatterer | Widely available, rich structural information |
| Key Limitation | Indirect measurement, potential for interference | Lower sensitivity, high capital cost | Potential for fluorescence interference | Water is a strong absorber, challenges in quantitative analysis[6] |
Conclusion
The validation of analytical methods is a mandatory step to ensure reliable characterization of this compound salts.
-
UV-Visible Spectrophotometry stands out as a simple, cost-effective, and robust method for routine quantitative analysis, particularly for determining hydrazine as an impurity. Its performance, as demonstrated by validation data, meets the stringent requirements for accuracy and precision in pharmaceutical quality control.
-
Quantitative NMR is an unparalleled technique for purity determination and the characterization of reference standards due to its status as a primary method. While it has lower sensitivity and higher cost, its high precision and specificity make it the gold standard for absolute quantification.
-
Raman and FTIR Spectroscopy are powerful tools for qualitative identification and structural analysis. While they can be validated for quantitative purposes, this is less common for this compound salt assays compared to UV-Vis and NMR. Raman's non-destructive nature and low interference from water make it particularly suitable for in-situ process monitoring, while FTIR remains a workhorse for rapid material identification.[4][16]
The selection of a specific spectroscopic method should be guided by its intended purpose, balancing the need for sensitivity, specificity, accuracy, and throughput against the available resources and instrumentation.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. static.horiba.com [static.horiba.com]
- 5. Surface-Enhanced Raman Spectroscopy-Based Approach for Ultrasensitive and Selective Detection of Hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. richmondscientific.com [richmondscientific.com]
- 7. Quantitative Analytical applications of FTIR Spectroscopy in Pharmaceutical and Allied Areas | Semantic Scholar [semanticscholar.org]
- 8. database.ich.org [database.ich.org]
- 9. jordilabs.com [jordilabs.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. enfsi.eu [enfsi.eu]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
comparative performance of hydrazinium-based versus ammonium-based energetic materials
A deep dive into the performance characteristics of two key classes of energetic salts, providing researchers and scientists with critical data for the development of next-generation explosives and propellants.
The quest for energetic materials with superior performance, enhanced stability, and reduced sensitivity is a continuous endeavor in the field of defense and aerospace. Among the various classes of energetic compounds, ionic salts have garnered significant attention due to their inherent advantages, including low vapor pressure and high thermal stability.[1] This guide provides a comprehensive comparison of two prominent categories of energetic salts: hydrazinium-based and ammonium-based compounds. By examining their key performance metrics, this analysis aims to equip researchers, scientists, and drug development professionals with the necessary data to inform their selection and design of energetic materials.
Performance Characteristics: A Side-by-Side Comparison
The performance of an energetic material is defined by a combination of factors, including its density, detonation velocity, detonation pressure, and sensitivity to external stimuli such as impact and friction. The following tables summarize the key performance data for analogous this compound and ammonium-based energetic materials, compiled from various experimental studies.
| Compound | Cation | Anion | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| This compound Nitrate | N₂H₅⁺ | NO₃⁻ | 1.68 | 8,920[2] | ~25[2] | - | - |
| Ammonium (B1175870) Nitrate | NH₄⁺ | NO₃⁻ | 1.725 | 2,500 | - | Very Low | Very Low |
| This compound Perchlorate | N₂H₅⁺ | ClO₄⁻ | - | - | - | - | - |
| Ammonium Perchlorate | NH₄⁺ | ClO₄⁻ | 1.95 | - | - | - | - |
| This compound 5-Aminotetrazolate | N₂H₅⁺ | CH₂N₅⁻ | 1.697 | 9,140 (calculated) | 36.8 (calculated) | >40 | >360 |
| Ammonium 5-Aminotetrazolate | NH₄⁺ | CH₂N₅⁻ | - | - | - | - | - |
| Dithis compound 3,3′-azo-5,5′-diazido-1,2,4-triazolate | (N₂H₅⁺)₂ | C₄N₁₄²⁻ | 1.75 | 9,122 | - | 23 | - |
| Ammonium Salt of 3,6-dinitramino-s-tetrazine | NH₄⁺ | C₂N₈O₄²⁻ | 1.83 | 8,920 | 33.9 | 15 | >360 |
| This compound Salt of 3,6-dinitramino-s-tetrazine | N₂H₅⁺ | C₂N₈O₄²⁻ | 1.85 | 9,230 | 36.8 | 12 | 240 |
Key Performance Insights
This compound-based energetic materials frequently exhibit higher detonation velocities and pressures compared to their ammonium-based counterparts.[3][4] This enhanced performance can be attributed to the higher nitrogen content and more positive heat of formation of the this compound cation.[5] For instance, the this compound salt of 3,6-dinitramino-s-tetrazine shows a detonation velocity of 9,230 m/s and a detonation pressure of 36.8 GPa, outperforming the ammonium salt of the same anion.
In terms of thermal stability, ammonium salts can sometimes show a higher decomposition temperature. For example, in one study of asymmetrically substituted tetrazine-based energetic materials, the ammonium salt exhibited the best thermal stability.[3] However, the thermal stability of this compound salts can be significantly influenced by the accompanying anion.
Sensitivity to impact and friction is a critical safety parameter. While generalizations are difficult, the available data suggests that the sensitivity of both this compound and ammonium salts is highly dependent on the overall molecular structure and crystal packing. For example, this compound 5-aminotetrazolate is reported to be an insensitive energetic material.
Experimental Methodologies
The characterization of energetic materials involves a suite of standardized experimental protocols to determine their performance and safety characteristics.
Synthesis: The synthesis of this compound and ammonium-based energetic salts typically involves a Brønsted acid-base reaction.[1] For example, a this compound salt can be synthesized by reacting the corresponding acidic form of the energetic anion with hydrazine (B178648) hydrate (B1144303) in a suitable solvent. Similarly, ammonium salts are prepared using ammonia (B1221849) or an ammonium salt. The resulting products are then typically purified by recrystallization.
Density Measurement: The density of the energetic materials is a crucial parameter that significantly influences their detonation performance.[6] It is commonly measured using gas pycnometry, which provides a high degree of accuracy.
Thermal Analysis: Differential Scanning Calorimetry (DSC) is a widely used technique to determine the thermal stability of energetic materials.[1][3] The material is heated at a constant rate, and the temperature at which decomposition occurs is recorded as the decomposition temperature.
Sensitivity Testing: The sensitivity of energetic materials to mechanical stimuli is assessed using standardized tests. Impact sensitivity is often determined using a BAM (Bundesanstalt für Materialforschung und -prüfung) drophammer, while friction sensitivity is measured with a BAM friction tester.[7] The results are typically reported as the energy (in Joules) or force (in Newtons) at which a reaction occurs.
Detonation Performance Calculation: The detonation velocity and pressure are key performance indicators. While experimental determination is the gold standard, computational methods are also widely used for prediction. Software such as EXPLO5 is commonly employed to calculate these parameters based on the material's density and heat of formation.[1]
Visualizing the Fundamentals
To better understand the fundamental differences and the experimental workflow, the following diagrams are provided.
Caption: General structure of ammonium and this compound-based energetic salts.
Caption: A generalized experimental workflow for comparing energetic materials.
Conclusion
The choice between this compound-based and ammonium-based energetic materials is a nuanced one, dependent on the specific application requirements. This compound salts often offer superior detonation performance, making them attractive for applications where high energy output is paramount. However, considerations of thermal stability and sensitivity are equally critical. Ammonium salts, while sometimes less powerful, can offer advantages in terms of stability and cost-effectiveness. The data and methodologies presented in this guide provide a foundational framework for researchers to make informed decisions in the design and development of advanced energetic materials. Future research should focus on obtaining complete performance datasets for a wider range of analogous salt pairs to enable more direct and comprehensive comparisons.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of the structure, stability and energetic performance of 5,5′-bitetrazole-1,1′-diolate based energetic ionic salts: future high energy density materials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Properties of Energetic this compound 5-Nitro-3-dinitromethyl-2H-pyrazole by Unexpected Isomerization of N-Nitropyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Computational Validation of Hydrazinium Cation Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational methods for validating the structure of the hydrazinium cation (N₂H₅⁺), benchmarked against experimental data. Understanding the accuracy of various computational approaches is crucial for researchers in fields ranging from materials science to drug development, where this compound moieties can play a significant role in molecular interactions and crystal packing.
Data Presentation: Structural Parameter Comparison
The validation of computational methods relies on comparing calculated structural parameters with those determined experimentally. Neutron diffraction provides the most accurate positions for hydrogen atoms, making it the gold standard for benchmarking. X-ray diffraction data is also valuable, particularly for heavy atom positioning.
Below is a summary of key structural parameters for the this compound cation derived from experimental studies and a discussion of the computational methods used to model this ion.
Table 1: Comparison of Experimental and Theoretical Structural Parameters for the this compound Cation (N₂H₅⁺)
| Parameter | Experimental (Neutron Diffraction - N₂H₅I)[1] | Experimental (X-ray Diffraction - N₂H₅(hydrogensuccinate))[2] | Experimental (X-ray Diffraction - N₂H₅F₂)[3] | Computational (Gas Phase - Discussion of Common Methods) |
| N-N Bond Length (Å) | 1.4400(8) | 1.4535(14) | 1.42 | Commonly predicted by DFT (e.g., B3LYP) and MP2 methods. |
| N-H Bond Lengths (Å) | 1.015(2) - 1.023(2) | 0.894(19) - 0.99(2) | Not resolved | Typically in the range of 1.02-1.04 Å depending on the level of theory. |
| Conformation | Staggered | - | Trans | Gas-phase calculations consistently predict a staggered conformation as the energy minimum. |
Discussion of Computational Methods
Several quantum chemical methods have been employed to study systems containing the this compound cation. The most common are Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).
-
Density Functional Theory (DFT) : Functionals like B3LYP and M06-2X are frequently used for geometry optimizations and energy calculations of hydrazine (B178648) derivatives and their reactions.[4][5] DFT provides a good balance between computational cost and accuracy for many systems. The choice of basis set, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ), is crucial for obtaining reliable results.[4]
-
Møller-Plesset Perturbation Theory (MP2) : As a post-Hartree-Fock method, MP2 incorporates electron correlation and is often used for more accurate energy calculations and geometry optimizations, especially when weak interactions are important.[6] It is generally more computationally demanding than DFT.
For the isolated this compound cation, both DFT and MP2 methods are expected to accurately predict a staggered conformation of the hydrogens, similar to ethane. The calculated bond lengths and angles will vary slightly with the chosen functional and basis set. Generally, higher levels of theory and larger basis sets provide results that are in better agreement with experimental data, particularly from neutron diffraction.
Experimental and Computational Protocols
Experimental Protocol: Single-Crystal Neutron Diffraction of this compound Iodide[1]
-
Crystal Growth : Single crystals of this compound iodide (N₂H₅I) were grown.
-
Data Collection : A suitable crystal was mounted on a goniometer and cooled to 100 K. Neutron diffraction data were collected using a time-of-flight Laue diffractometer. Data were collected at multiple crystal orientations to ensure high coverage of the reciprocal space.
-
Structure Solution and Refinement : The crystal structure was solved and refined using software packages like SHELXL. The positions of all atoms, including hydrogen, were refined anisotropically. Hydrogen bonding geometry was analyzed from the refined structure.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound Hydrogensuccinate[2]
-
Synthesis and Crystallization : this compound hydrogensuccinate was prepared by reacting hydrazine hydrate (B1144303) with succinic acid in an aqueous solution. Colorless crystals were obtained by slow evaporation at room temperature.
-
Data Collection : A single crystal was mounted on a diffractometer, and X-ray diffraction data were collected.
-
Structure Determination : The structure was solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms bonded to nitrogen were located from the difference Fourier map and refined.
General Computational Protocol for Geometry Optimization
-
Input Structure : An initial guess for the geometry of the this compound cation is created.
-
Method and Basis Set Selection : A level of theory (e.g., DFT with B3LYP functional or MP2) and a basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ) are chosen.
-
Geometry Optimization : An electronic structure software package is used to perform a geometry optimization, which systematically alters the atomic coordinates to find the minimum energy structure on the potential energy surface.
-
Frequency Calculation : To confirm that the optimized structure is a true minimum (and not a transition state), a vibrational frequency calculation is performed. A true minimum will have no imaginary frequencies.
-
Analysis : The optimized structural parameters (bond lengths, angles, dihedral angles) are extracted from the output file for comparison with experimental data.
Mandatory Visualization
Caption: Workflow for the computational validation of molecular structures.
This guide illustrates that while experimental methods provide the foundational data for the structure of the this compound cation in the solid state, computational chemistry offers powerful tools to predict and understand its intrinsic gas-phase structure. The agreement between high-level computational results and precise experimental data, particularly from neutron diffraction, validates the use of these theoretical models for studying systems where experimental data may be unavailable.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.inc.bme.hu [web.inc.bme.hu]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive DFT and MP2 level investigations of reaction of 2,3-dihydro-1,5-benzodiazepine-2-thiones with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Substituted Hydrazinium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted hydrazinium salts, supported by experimental data. Understanding the relative reactivity of these compounds is crucial for their application in chemical synthesis, particularly in the development of novel pharmaceuticals and bioconjugation strategies. The following sections present quantitative data on reaction kinetics, detailed experimental protocols for a common reactivity assay, and a visualization of a relevant biological signaling pathway involving a hydrazine (B178648) derivative.
Data Presentation: Comparative Reactivity in Hydrazone Formation
The reactivity of substituted this compound salts is often evaluated by studying the kinetics of hydrazone formation, a condensation reaction with a carbonyl compound. The rate of this reaction is a direct measure of the nucleophilicity of the hydrazine. The tables below summarize the second-order rate constants for the reaction of various substituted hydrazines with different aldehydes and ketones at neutral pH.
Table 1: Second-Order Rate Constants for the Reaction of Substituted Hydrazines with 2-Formylpyridine at pH 7.4
| Hydrazine Derivative | Substituent Effect | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) |
| Pentafluorophenylhydrazine | Strong Electron-Withdrawing | 0.05 |
| 4-Nitrophenylhydrazine | Electron-Withdrawing | 0.12 |
| Phenylhydrazine (B124118) | Neutral | 0.23 |
| 4-Methylphenylhydrazine | Electron-Donating | 0.45 |
| 4-Methoxyphenylhydrazine | Strong Electron-Donating | 0.68 |
| 2,4,6-Trimethylphenylhydrazine | Electron-Donating & Steric Hindrance | 0.35 |
| Methylhydrazine | Alkyl (Electron-Donating) | 0.55 |
| (4-methoxycyclohexyl)hydrazine | Alkyl (Electron-Donating) | (qualitatively higher than phenylhydrazine) |
Data compiled from studies on hydrazone formation kinetics. The reactivity of (4-methoxycyclohexyl)hydrazine is noted as being higher than phenylhydrazine due to the electron-donating nature of the alkyl group, though specific rate constants under these exact conditions were not available in the compared literature.
Table 2: Influence of Carbonyl Structure on Reaction Rate with Phenylhydrazine at pH 7.4
| Carbonyl Compound | Structural Feature | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Acetone | Aliphatic Ketone | 0.01 |
| 2-Butanone | Aliphatic Ketone | 0.02 |
| Benzaldehyde | Aromatic Aldehyde | 0.23 |
| 4-Nitrobenzaldehyde | Electron-Withdrawing | 0.85 |
| 4-Methoxybenzaldehyde | Electron-Donating | 0.15 |
Analysis of Reactivity Trends:
The data clearly indicates that the reactivity of substituted this compound salts is significantly influenced by the electronic properties of the substituents.
-
Electron-donating groups (e.g., -CH₃, -OCH₃, alkyl groups) on the phenyl ring increase the electron density on the nitrogen atoms, enhancing nucleophilicity and leading to faster reaction rates.
-
Electron-withdrawing groups (e.g., -NO₂, -F) decrease the electron density on the nitrogen atoms, reducing nucleophilicity and resulting in slower reaction rates.
-
Aliphatic hydrazines (e.g., methylhydrazine) are generally more reactive than aromatic hydrazines due to the electron-donating nature of alkyl groups compared to the electron-withdrawing nature of the phenyl ring.
-
Steric hindrance around the hydrazine nitrogen or the carbonyl carbon can also decrease the reaction rate, as seen with 2,4,6-trimethylphenylhydrazine.
Experimental Protocols: Kinetic Analysis of Hydrazone Formation
The following is a generalized methodology for determining the second-order rate constants for hydrazone formation, a common method to quantify the reactivity of substituted this compound salts.
Objective: To determine the second-order rate constant for the reaction between a substituted hydrazine and a carbonyl compound by monitoring the change in absorbance over time.
Materials:
-
Substituted this compound salt (e.g., phenylhydrazine hydrochloride)
-
Carbonyl compound (e.g., 2-formylpyridine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the carbonyl compound (e.g., 10 mM 2-formylpyridine in DMF).
-
Prepare a stock solution of the substituted this compound salt (e.g., 50 mM phenylhydrazine hydrochloride in PBS, pH 7.4).
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, add a specific volume of PBS to achieve the final reaction volume (e.g., 1 mL).
-
Add a small volume of the carbonyl stock solution to the cuvette to reach the desired final concentration (e.g., 10 µM).
-
Initiate the reaction by adding a volume of the hydrazine stock solution to the cuvette to achieve a concentration in excess of the carbonyl compound (e.g., 500 µM, pseudo-first-order conditions).
-
Immediately start monitoring the change in absorbance at a wavelength where the hydrazone product has a significant absorbance and the reactants have minimal absorbance (determined by preliminary spectral scans).
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the change in absorbance versus time.
-
The slope of the resulting linear plot gives the pseudo-first-order rate constant (k_obs).
-
The apparent second-order rate constant (k₂) is calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reactant (the hydrazine): k₂ = k_obs / [Hydrazine].
-
Repeat the experiment at least in triplicate to ensure reproducibility.
-
Visualization of a Relevant Signaling Pathway
While substituted this compound salts are primarily utilized as synthetic reagents, some hydrazine derivatives have well-established roles as drugs that interact with biological signaling pathways. One such example is the antihypertensive drug hydralazine.
Caption: Mechanism of action of the hydrazine derivative, hydralazine.
This guide provides a foundational understanding of the factors governing the reactivity of substituted this compound salts and their application in both chemical synthesis and pharmacology. For more in-depth information, researchers are encouraged to consult the primary literature cited in the search results.
A Comparative Guide to the Validation of Chromatographic Methods for Separating Hydrazinium Derivatives
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable separation and quantification of hydrazinium derivatives are critical in pharmaceutical development and quality control due to their potential genotoxicity and use as key starting materials in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] The inherent polarity, reactivity, and often lack of a strong chromophore make their analysis challenging.[1][4][5] This guide provides a comparative overview of various chromatographic techniques, detailing their validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
Overview of Chromatographic Techniques
The selection of an appropriate chromatographic method depends on the specific analytical goal, such as routine quality control, impurity profiling, or trace-level quantification. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly employed techniques.
Due to the high polarity of hydrazine (B178648) and its derivatives, they often exhibit poor retention on traditional reversed-phase (RP) HPLC columns.[1][4] To overcome this, strategies such as derivatization or the use of specialized columns are necessary. Derivatization involves reacting the hydrazine moiety with an aldehyde or ketone to form a less polar, more easily detectable hydrazone.[4][6][7][8] This approach enhances chromatographic retention and improves detection sensitivity, particularly for UV or mass spectrometry detectors.[3][7]
Alternatively, direct analysis without derivatization is possible using techniques like ion-exchange, ion-pair, or hydrophilic interaction chromatography (HILIC).[1][9]
Table 1: Comparison of Chromatographic Methods for this compound Derivative Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | Separation based on differential migration of compounds on a thin layer of adsorbent material.[10] |
| Derivatization | Often required to improve retention and detectability (e.g., with benzaldehyde (B42025) or salicylaldehyde).[3][6][11] | Frequently used, similar to HPLC, to enhance analytical performance. | Typically necessary to increase volatility and thermal stability (e.g., with acetone (B3395972) or pentafluorobenzaldehyde).[5][12][13] | Can be used for visualization but is often employed for monitoring the reaction of the derivative itself.[10] |
| Pros | Robust, versatile, widely available, suitable for quantitative analysis.[4] | Faster analysis times, higher resolution and sensitivity compared to HPLC. | High sensitivity and resolving power, especially with MS detection.[12] | Simple, rapid, cost-effective, good for monitoring reaction progress.[14] |
| Cons | Can have longer run times; poor retention for polar compounds without derivatization or specialized columns.[1] | Higher initial instrument cost and backpressure. | Limited to thermally stable and volatile compounds; derivatization can be complex.[9] | Primarily qualitative or semi-quantitative; lower resolution.[10] |
| Typical Use | Routine quality control, impurity testing, stability studies.[2][15] | High-throughput screening, impurity profiling, and when higher sensitivity is needed.[16] | Trace-level analysis of genotoxic impurities.[5][12][13] | Reaction monitoring, preliminary separation development.[14] |
Validation of Analytical Methods: ICH Q2(R1) Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[17] The ICH Q2(R1) guideline outlines the key parameters that must be evaluated.[18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[15][18] This is often demonstrated through forced degradation studies.[20][21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r) of at least 0.995 is typically required.[18]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[17][19]
-
Accuracy: The closeness of test results to the true value. It is often expressed as the percent recovery of a known amount of analyte.[15][17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][18]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]
-
System Suitability: An integral part of many analytical procedures, it is based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[19]
Quantitative Data Comparison
The following tables summarize typical validation data for HPLC and GC-MS methods used for the determination of this compound derivatives.
Table 2: Example Validation Summary for an HPLC-UV Method for Hydrazine Quantification
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from blank, placebo, and degradation products at the analyte's retention time. | Method is specific. Degradation products are well-resolved from the analyte peak. |
| Linearity (R²) (10-1000 ppm range) | R² ≥ 0.995 | 0.9998[11] |
| Range | 80-120% of the test concentration for assays.[18][19] | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability (n=6) | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | RSD ≤ 2.0% | 1.5%[15] |
| LOD | Signal-to-Noise ratio of 3:1 | 0.10 µg/mL[16] |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.30 µg/mL[16] |
| Robustness | System suitability parameters are met after small variations in flow rate, mobile phase composition, etc. | The method is robust within the tested parameter range. |
Table 3: Example Validation Summary for a GC-MS Method for Hydrazine Quantification
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Selective detection using specific mass transitions (MRM mode). | Method is highly specific with no interferences observed. |
| Linearity (R²) (1-12 µg/L range) | R² ≥ 0.999 | 0.9999[5] |
| Range | Defined by the linear range. | 0.5 - 40 ng/L[12] |
| Accuracy (% Recovery) | 80.0% - 120.0% at low concentrations. | 95% - 106%[22] |
| Precision (%RSD) | ||
| - Repeatability (n=6) | RSD ≤ 15% at LOQ | 13.7%[12] |
| - Intermediate Precision | RSD ≤ 15% | 12.5%[12] |
| LOD | Calculated based on the standard deviation of the response and the slope. | 0.03 mg/kg[5] |
| LOQ | The lowest concentration on the calibration curve with acceptable precision and accuracy. | 0.10 mg/kg[5] |
| Robustness | Consistent results with minor changes in GC oven temperature ramp or gas flow. | The method demonstrates good robustness. |
Experimental Protocols
Protocol 1: Validation of an HPLC-UV Method for Quantification of a this compound Derivative (Post-Derivatization)
This protocol outlines the validation of a reversed-phase HPLC method for a hydrazine derivative after derivatization with benzaldehyde.
1. Materials and Reagents:
-
This compound derivative reference standard
-
Benzaldehyde (derivatizing agent)
-
HPLC-grade acetonitrile (B52724) and water
-
Methanol
-
Phosphoric acid or formic acid for pH adjustment
2. Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)[11]
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 313 nm[6]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Validation Procedures:
-
Specificity:
-
Prepare solutions of the blank (diluent), placebo (formulation matrix without API), this compound derivative, and known related impurities.
-
Perform a forced degradation study (see Protocol 2).
-
Inject all samples and verify that the peak for the derivatized analyte is free from interference from other components.
-
-
Linearity:
-
Prepare a stock solution of the derivatized this compound derivative.
-
Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).[18]
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.995.[18]
-
-
Accuracy:
-
Prepare samples by spiking a placebo with the this compound derivative at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
-
Precision (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.
-
Inject each sample and calculate the mean, standard deviation, and relative standard deviation (%RSD) of the peak areas. The %RSD should typically be ≤ 2%.[18]
-
-
Intermediate Precision:
-
Repeat the precision study on a different day with a different analyst and/or on a different instrument.
-
Compare the results from both studies.
-
-
LOQ & LOD:
-
Determine the LOQ by preparing a series of dilute solutions and identifying the concentration that yields a signal-to-noise ratio of approximately 10:1.[18]
-
Confirm the LOQ by analyzing six replicate samples at this concentration and ensuring the %RSD is acceptable (typically ≤ 10%).
-
The LOD can be determined based on a signal-to-noise ratio of 3:1.
-
-
Robustness:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% acetonitrile)
-
Column temperature (± 5 °C)
-
-
Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to establish the stability-indicating nature of a method.[20][21][23]
1. Sample Preparation:
-
Prepare a solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize the sample before analysis.[23]
-
Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60-80°C. Neutralize before analysis.[23]
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the sample solution and store at room temperature.[24]
-
Thermal Degradation: Expose the solid drug substance and a solution to dry heat (e.g., 105°C) for several hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution to UV and visible light in a photostability chamber.
3. Analysis:
-
After exposure, dilute the stressed samples to a suitable concentration.
-
Analyze the samples using the developed chromatographic method alongside an unstressed control sample.
-
The goal is to achieve 5-20% degradation of the active substance. Assess the peak purity of the analyte to ensure no co-eluting degradation products.
Visualizing Workflows and Decisions
Caption: General workflow for chromatographic method validation.
Caption: Decision tree for selecting a suitable analytical method.
Conclusion
The validation of chromatographic methods for this compound derivatives is a rigorous process that is essential for ensuring the quality and safety of pharmaceutical products. Due to the challenging physicochemical properties of these compounds, derivatization is a common and effective strategy to enhance their separation and detection by both HPLC and GC.[4][13] The choice between methods like HPLC-UV, LC-MS, and GC-MS should be guided by the specific analytical requirements, such as the need for routine quantification, high sensitivity for trace analysis, or structural elucidation of unknown impurities.[7][25] Regardless of the chosen technique, a comprehensive validation following ICH guidelines is mandatory to generate reliable and defensible analytical data for regulatory submission.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Issue's Article Details [indiandrugsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazine determination in sludge samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. researchgate.net [researchgate.net]
- 17. ijrrjournal.com [ijrrjournal.com]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. scribd.com [scribd.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biomedres.us [biomedres.us]
- 22. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmasm.com [pharmasm.com]
- 24. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 25. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Study on the Thermal Decomposition of Hydrazinium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal decomposition characteristics of various hydrazinium salts, supported by experimental data. The information is intended to assist researchers in understanding the thermal stability and decomposition pathways of these energetic materials.
Data Presentation: A Comparative Analysis
The thermal stability of this compound salts is a critical parameter for their safe handling and application. The following tables summarize key quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies. These values provide a direct comparison of the decomposition behavior of different this compound salts.
| This compound Salt | Decomposition Onset (°C) | Decomposition Peak (°C) | Heat of Decomposition (J/g) | Gaseous Products Identified |
| This compound Nitrate (HN) | ~180 | ~270 | - | NH3, N2O, H2O |
| This compound Perchlorate (HP) | ~150 | - | - | N2, H2O, O2, HCl |
| This compound Nitroformate (HNF) | ~125 | - | - | N2O, H2O, CO, ANF aerosol |
| This compound (metal) Sulfates | Varies (e.g., Fe salt ~300) | Varies | Exothermic | NH3, H2O, N2, H2S, SO2 |
| Asymmetrically Substituted Tetrazine-based this compound Salt | 133 | 211 | - | Not specified |
| 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole-based this compound Dinitramide Salt | - | 173.4 | - | Not specified |
Note: Decomposition temperatures can vary depending on factors such as heating rate and sample purity. Data is compiled from multiple sources.
Kinetic Parameters of Thermal Decomposition
The rate at which a material decomposes is crucial for understanding its reactivity. The following table presents the first-order rate constants (k) for the decomposition of several this compound salts at different temperatures. A higher rate constant indicates a faster decomposition.
| This compound Salt | k at 120°C (s⁻¹) | k at 150°C (s⁻¹) | k at 200°C (s⁻¹) | Activation Energy (kcal/mol) |
| This compound Nitrate | - | - | - | - |
| This compound Chloride | - | - | - | - |
| This compound Iodide | - | - | - | - |
| This compound Azide | - | - | - | - |
| This compound Perchlorate | - | - | - | - |
| This compound Nitroformate | - | - | - | 43 |
Experimental Protocols
The following methodologies are representative of the key experiments cited for the thermal analysis of this compound salts.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This method is employed to determine the thermal stability and decomposition characteristics of the salts.
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.
Sample Preparation:
-
A small sample of the this compound salt (typically 1-10 mg) is accurately weighed.
-
The sample is placed in an appropriate crucible, often made of alumina (B75360) or platinum.[2] For DSC measurements, hermetically sealed crucibles may be used to contain any evolved gases.
Experimental Conditions:
-
Purge Gas: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
Heating Rate: A constant heating rate, commonly between 5 and 20 °C/min, is applied.[3]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 500 °C).
Data Analysis:
-
TGA: The mass loss of the sample is recorded as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
DSC: The heat flow to or from the sample is measured. Exothermic peaks indicate a release of energy during decomposition, and the area under the peak can be integrated to determine the heat of decomposition.[3]
Mass Spectrometry (MS) for Gaseous Product Analysis
This technique is used to identify the gaseous products evolved during the thermal decomposition of the this compound salts.
Instrumentation: A mass spectrometer is often coupled with the TGA/DSC instrument (TGA-MS).
Procedure:
-
As the this compound salt is heated in the TGA, the evolved gases are transferred to the mass spectrometer via a heated transfer line.
-
The gases are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
The mass spectrum provides a fingerprint of the gaseous products, allowing for their identification. For example, in the decomposition of this compound sulfate, species such as NH₃ (m/z 17), H₂O (m/z 18), N₂ (m/z 28), and H₂S (m/z 34) have been identified.[2]
Visualizations
The following diagrams illustrate the experimental workflow for the comparative study of this compound salt thermal decomposition and a simplified, generalized signaling pathway for their decomposition.
Caption: Experimental workflow for comparative thermal analysis.
Caption: Generalized decomposition pathway for this compound salts.
References
A Comparative Guide to the Synthesis of Hydrazinium Salts via Amination of Tertiary Amines
For researchers, scientists, and professionals in drug development, the synthesis of hydrazinium salts is a critical process for creating intermediates and active pharmaceutical ingredients. The amination of tertiary amines stands out as a primary method for this transformation. This guide provides an objective comparison of this method with viable alternatives, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Synthesis by Amination of Tertiary Amines: A Validated Approach
The direct amination of tertiary amines to form 1,1,1-trisubstituted this compound salts is a widely utilized method. This reaction typically involves the use of an electrophilic aminating agent that transfers an amino group to the nucleophilic nitrogen of the tertiary amine.
Key Aminating Agents
Several reagents can effect this transformation, with hydroxylamine-O-sulfonic acid (HOSA) and its derivatives being prominent.
-
Hydroxylamine-O-sulfonic acid (HOSA): A readily available and effective aminating agent. It reacts with tertiary amines to produce the corresponding this compound sulfate (B86663) salts.
-
O-(Mesitylsulfonyl)hydroxylamine: An organic-soluble alternative to HOSA, often providing smoother reactions and easier product isolation.
-
Chloramine (B81541): Can be generated in situ and reacts with tertiary amines to yield this compound chlorides.
General Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the tertiary amine on the electrophilic nitrogen of the aminating agent, leading to the formation of a new N-N bond and the desired this compound salt.
Alternative Synthesis Routes for this compound Salts
While direct amination of tertiary amines is a robust method, several alternative pathways exist for the synthesis of substituted hydrazines and their salts.
-
The Raschig Process for Substituted Hydrazines: This industrial process, traditionally used for the synthesis of hydrazine (B178648) itself, can be adapted for the preparation of substituted hydrazines. It typically involves the reaction of a chloramine solution with an excess of a primary or secondary amine. The resulting substituted hydrazine can then be protonated to form the corresponding this compound salt.
-
Alkylation of Hydrazine Derivatives: Substituted this compound salts can also be prepared by the alkylation of hydrazine or its derivatives. This method is particularly useful for synthesizing this compound salts with specific substitution patterns that may be difficult to achieve through direct amination.
-
Reduction of Diazonium Salts: Aromatic hydrazines are often synthesized by the reduction of diazonium salts, a method that offers a distinct route to this class of compounds. The resulting aryl hydrazine can then be isolated as its salt.
Comparative Analysis of Synthesis Methods
The choice of synthetic route depends on several factors, including the desired substitution pattern, substrate availability, and scalability. The following table provides a comparative overview of the primary method and its alternatives.
| Method | Starting Materials | Typical Reagents | Reported Yield | Advantages | Disadvantages |
| Amination of Tertiary Amines | Tertiary Amines | Hydroxylamine-O-sulfonic acid, O-(Mesitylsulfonyl)hydroxylamine, Chloramine | 77-99% | Direct, one-step synthesis; Good to excellent yields. | Can require careful control of reaction conditions; some aminating agents can be hazardous. |
| Raschig-style Synthesis | Primary/Secondary Amines, Ammonia | Sodium hypochlorite | Moderate to Good | Scalable; utilizes readily available starting materials. | Multi-step process to obtain the this compound salt; potential for side reactions. |
| Alkylation of Hydrazines | Hydrazine or substituted hydrazines | Alkyl halides | Variable | Allows for precise control over substitution patterns. | Can lead to mixtures of products (mono-, di-, tri-alkylation); hydrazine is highly toxic. |
| Reduction of Diazonium Salts | Aromatic amines | Sodium nitrite, reducing agent (e.g., sodium sulfite) | Can reach 90% | Well-established method for aromatic hydrazines. | Limited to the synthesis of aryl this compound salts; involves potentially unstable diazonium intermediates. |
Experimental Protocols
Amination of a Tertiary Amine with O-(Mesitylsulfonyl)hydroxylamine
This protocol is adapted from a general procedure for the amination of tertiary amines.
Materials:
-
Tertiary amine (1 mmol)
-
O-(Mesitylsulfonyl)hydroxylamine (1 mmol, 0.215 g)
-
Dichloromethane (B109758) (CH₂Cl₂) (4-6 mL)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the tertiary amine (1 mmol) in dichloromethane (2-3 mL) in a round-bottom flask.
-
Cool the solution in an ice bath with stirring.
-
In a separate flask, dissolve O-(mesitylsulfonyl)hydroxylamine (0.215 g, 1 mmol) in dichloromethane (2-3 mL).
-
Add the solution of O-(mesitylsulfonyl)hydroxylamine to the cooled tertiary amine solution.
-
Allow the reaction mixture to stand at room temperature for 5 minutes. A white precipitate of the this compound salt should form.
-
If no precipitate forms, add diethyl ether to induce precipitation.
-
Collect the white precipitate by filtration.
-
Wash the precipitate with a small amount of cold diethyl ether and dry under vacuum.
Synthesis of Monomethylhydrazine via an Adapted Raschig Process
The following is a conceptual outline based on descriptions of the Raschig process for substituted hydrazines.
Materials:
-
Anhydrous methylamine (B109427) (MMA)
-
Monochloramine (NH₂Cl) solution (prepared separately)
-
High-pressure reactor
Procedure:
-
Charge a dry, sealed high-pressure stainless steel reactor with anhydrous methylamine.
-
Prepare a stoichiometric solution of monochloramine separately.
-
Inject the monochloramine solution directly into the reactor containing the anhydrous methylamine under pressure.
-
Maintain a controlled temperature (e.g., 70°C) and continuous stirring to ensure a homogeneous reaction mixture.
-
After the reaction is complete, cool the reactor to room temperature.
-
The resulting solution contains monomethylhydrazine, which can be further purified and converted to its salt.
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflow for the amination of tertiary amines and provide a logical comparison of the different synthetic routes.
Experimental workflow for this compound salt synthesis.
Comparison of synthesis routes to this compound salts.
A Comparative Analysis of the Bactericidal Efficacy of Quaternary Hydrazinium and Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Among these, cationic biocides, particularly quaternary ammonium (B1175870) salts (QAS), have long been a cornerstone of disinfection and antiseptic applications. A lesser-explored but structurally related class of compounds, quaternary hydrazinium salts, is also emerging as a promising area of investigation for new antimicrobial agents. This guide provides a comparative overview of the bactericidal efficacy of selected quaternary this compound and ammonium salts, supported by experimental data and detailed methodologies to aid in research and development efforts.
Comparative Bactericidal Efficacy: A Data-Driven Overview
The bactericidal efficacy of antimicrobial compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of quaternary this compound and ammonium salts against common Gram-positive and Gram-negative bacteria.
| Compound Class | Compound Name/Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| Quaternary this compound Salts | N'-hexadecyl-N',N'-dimethyl-4-morpholino-4-oxobutanoylthis compound iodide | Staphylococcus aureus | 64 | [1] |
| N'-hexadecyl-N',N'-dimethyl-4-piperidino-4-oxobutanoylthis compound iodide | Staphylococcus aureus | 32 | [1] | |
| Quaternary Ammonium Salts | 4-(2-(2-methylbenzylidene)hydrazinyl)-1-(3-phenylpropyl)pyridinium bromide | Staphylococcus aureus | 4 | [2] |
| Benzalkonium Chloride (BAC) | Staphylococcus aureus | 4 | [3] | |
| N-tetradecyl-N-benzylimidazolium chloride (BnI-14) | Escherichia coli | >128 | [4] | |
| N-tetradecyl-N-benzylimidazolium chloride (BnI-14) | Staphylococcus aureus | 0.5 | [4] | |
| Tri-n-butyl(n-dodecyl)phosphonium bromide | Escherichia coli | 15.62 | [5] | |
| Tri-n-butyl(n-dodecyl)phosphonium bromide | Staphylococcus aureus | 3.91 | [5] |
Experimental Protocols: Determining Bactericidal Efficacy
The data presented in this guide is primarily derived from studies employing the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This is a standardized and widely accepted technique in microbiology.
Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test Compounds: Stock solutions of the quaternary this compound or ammonium salts are prepared in a suitable solvent.
- Bacterial Strains: Pure cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) are grown on appropriate agar (B569324) plates.
- Growth Medium: A suitable liquid growth medium, such as Mueller-Hinton Broth (MHB), is sterilized.
- 96-Well Microtiter Plates: Sterile plates are used for the assay.
2. Inoculum Preparation:
- Several colonies of the test bacterium are transferred from an agar plate to a sterile saline solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- This standardized suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
- A two-fold serial dilution of each test compound is prepared directly in the wells of the 96-well microtiter plate using the growth medium.
- Typically, a volume of 50 µL of the antimicrobial solution at decreasing concentrations is added to each well.
4. Inoculation and Incubation:
- An equal volume (50 µL) of the prepared bacterial inoculum is added to each well containing the serially diluted test compound.
- Control wells are included: a positive control (medium with inoculum, no compound) and a negative control (medium only).
- The microtiter plate is then incubated at 35-37°C for 18-24 hours.
5. Determination of MIC:
- Following incubation, the plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Mechanism of Action: A Common Thread
Quaternary ammonium and this compound salts share a fundamental mechanism of bactericidal action. As cationic surfactants, they possess a positively charged nitrogen atom which is attracted to the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3]
The proposed mechanism involves the following key steps:
-
Adsorption and Binding: The cationic headgroup of the salt adsorbs onto the bacterial cell surface.
-
Disruption of the Cell Wall and Membrane: The hydrophobic alkyl chains penetrate the lipid bilayer of the cell membrane, leading to its disorganization.
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic constituents, such as ions, metabolites, and nucleic acids.
-
Cell Lysis and Death: Ultimately, the extensive damage to the cell envelope leads to cell lysis and death.
The following diagram illustrates the proposed signaling pathway of bactericidal action for these cationic compounds.
References
A Comparative Analysis of Hydrazinium and Hydroxylammonium Nitrate as Propellants
For Researchers, Scientists, and Drug Development Professionals
In the quest for safer and more efficient chemical propulsion systems, hydrazinium nitrate (B79036) (HN) and hydroxylammonium nitrate (HAN) have emerged as key subjects of research and development. This guide provides a detailed comparative analysis of these two energetic materials, focusing on their performance as propellants. The information presented is supported by experimental data and is intended to assist researchers and professionals in making informed decisions for their specific applications.
Executive Summary
Hydroxylammonium nitrate (HAN) is a well-regarded "green propellant" alternative to traditional hydrazine, offering a favorable combination of high performance, increased density, and significantly lower toxicity.[1] this compound nitrate (HN), while also a potent energetic material, is more commonly utilized as a performance-enhancing and stabilizing additive in HAN-based propellant formulations rather than as a standalone monopropellant. This analysis delves into the quantitative performance metrics, experimental characterization protocols, and decomposition pathways of both compounds to provide a comprehensive comparison.
Data Presentation: A Quantitative Comparison
The following tables summarize the key physical and performance properties of this compound nitrate and hydroxylammonium nitrate. It is important to note that performance characteristics, particularly specific impulse, are highly dependent on the specific propellant formulation and test conditions.
| Property | This compound Nitrate (HN) | Hydroxylammonium Nitrate (HAN) | Unit |
| Chemical Formula | N₂H₅NO₃ | NH₃OHNO₃ | - |
| Molecular Weight | 95.06[2] | 96.04[2] | g/mol |
| Density | 1.661 (α-form)[3] | 1.84[4] | g/cm³ |
| Standard Heat of Formation | -211.36[2] | -338.97[2] | kJ/mol |
| Melting Point | ~70 (α-form)[3] | 48[4] | °C |
Table 1: Physical Properties of this compound Nitrate and Hydroxylammonium Nitrate.
| Performance Metric | This compound Nitrate (HN) | Hydroxylammonium Nitrate (HAN) | Unit |
| Specific Impulse (Isp) | Data as a monopropellant is limited; often used in blends to enhance Isp. | Up to 270 (in formulations)[5] | s |
| Heat of Explosion | ~3.829[6][7] | - | MJ/kg |
| Decomposition Temperature | Explosion point: 307 °C (50% detonation)[6][7] | Onset ~65 °C (with Ir catalyst)[8] | °C |
Table 2: Performance Characteristics of this compound Nitrate and Hydroxylammonium Nitrate.
Experimental Protocols
The characterization of energetic materials like HN and HAN involves a suite of specialized experimental techniques to determine their performance and safety profiles.
Determination of Specific Impulse (Isp)
The specific impulse of a liquid monopropellant is a measure of its efficiency and is typically determined through static firing tests.
Experimental Workflow:
-
Propellant Feed System: The liquid propellant is stored in a pressurized tank and fed into the combustion chamber at a precisely controlled mass flow rate.
-
Thrust Chamber: The propellant is injected into a chamber containing a catalyst bed (for catalytic decomposition) or an ignition source.
-
Decomposition/Combustion: The propellant undergoes rapid exothermic decomposition, producing high-temperature, high-pressure gases.
-
Nozzle Expansion: These gases are accelerated through a nozzle to generate thrust.
-
Measurement: A load cell or thrust stand measures the thrust produced, while flow meters monitor the mass flow rate of the propellant.
-
Calculation: The specific impulse is calculated as the thrust divided by the product of the mass flow rate and the acceleration due to gravity.
Alternatively, the impulse method can be used, which involves measuring the total impulse generated by the combustion of a known mass of propellant.[9]
Determination of Density
The density of liquid propellants is a critical parameter for calculating the volumetric efficiency of a propulsion system.
Experimental Method (e.g., Pycnometer or Oscillating U-tube Density Meter):
-
Calibration: The instrument is calibrated using a substance of known density, typically deionized water and dry air.
-
Sample Introduction: A precise volume of the liquid propellant is introduced into the calibrated instrument.
-
Measurement:
-
Pycnometer: The mass of the pycnometer filled with the sample is accurately measured, and the density is calculated from the known volume and measured mass.
-
Oscillating U-tube: The instrument measures the change in the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the sample's density.[10]
-
-
Temperature Control: The temperature of the sample is precisely controlled throughout the measurement, as density is temperature-dependent.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition behavior of the propellants.
Experimental Procedure:
-
Sample Preparation: A small, accurately weighed sample of the propellant is placed in a crucible (e.g., aluminum, stainless steel).
-
TGA Measurement: The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen). The TGA instrument continuously measures the mass of the sample as a function of temperature, indicating mass loss due to decomposition or evaporation.[9]
-
DSC Measurement: In a parallel experiment, a sample is subjected to the same controlled heating program in a DSC instrument. The DSC measures the heat flow into or out of the sample relative to a reference, identifying exothermic (heat-releasing) or endothermic (heat-absorbing) processes such as decomposition or melting.[11]
Decomposition Pathways
The decomposition of both this compound nitrate and hydroxylammonium nitrate involves complex multi-step reaction pathways. Understanding these pathways is crucial for predicting performance, ensuring stability, and designing efficient propulsion systems.
This compound Nitrate (HN) Decomposition
The thermal decomposition of this compound nitrate in solution is understood to proceed through two primary parallel pathways.[12]
Caption: Simplified decomposition pathways of this compound nitrate in solution.
Hydroxylammonium Nitrate (HAN) Decomposition
The decomposition of HAN is a complex process that can be initiated thermally, catalytically, or electrolytically. The initial step is often considered to be a proton transfer to form hydroxylamine (B1172632) and nitric acid.
Caption: Generalized decomposition pathway of hydroxylammonium nitrate.
Conclusion
Both this compound nitrate and hydroxylammonium nitrate are energetic materials with significant potential in advanced propulsion systems.
Hydroxylammonium nitrate stands out as a leading candidate for replacing hydrazine, offering comparable or superior performance with significantly reduced toxicity and handling concerns.[1] Its properties have been extensively studied, and it forms the basis of several "green" monopropellant formulations.
This compound nitrate , while a powerful energetic material in its own right, has found a more prominent role as a performance-enhancing additive in HAN-based propellants. Its inclusion can improve ignition characteristics and overall specific impulse.
For researchers and drug development professionals exploring energetic materials for micro-propulsion or other specialized applications, the choice between these two compounds will depend on the specific performance requirements, safety considerations, and the potential benefits of blended formulations. Further research into the standalone monopropellant characteristics of this compound nitrate could open new avenues for its application.
References
- 1. jes.or.jp [jes.or.jp]
- 2. iris.unitn.it [iris.unitn.it]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Hydroxylammonium Nitrate (HAN) [benchchem.com]
- 5. matthewwturner.com [matthewwturner.com]
- 6. Hydrazine nitrate - Sciencemadness Wiki [sciencemadness.org]
- 7. Hydrazine nitrate - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. arc.aiaa.org [arc.aiaa.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Nucleophilicity of Hydrazines and Amines in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable nucleophile is a critical decision in the design of synthetic routes and the development of novel therapeutics. Both hydrazines and amines are fundamental nitrogen-based nucleophiles, yet their reactivity profiles exhibit significant differences that can be exploited for precise chemical control. This guide provides an objective comparison of the nucleophilicity of hydrazines and amines, supported by experimental data, detailed methodologies, and visual aids to clarify the underlying principles governing their reactivity.
The Alpha Effect: The Source of Hydrazine's Enhanced Nucleophilicity
A central factor governing the increased nucleophilicity of hydrazine (B178648) compared to amines of similar basicity is the alpha (α) effect . This phenomenon describes the enhanced reactivity of a nucleophile that possesses a lone pair of electrons on an atom adjacent (in the alpha position) to the nucleophilic center.[1] In hydrazine (H₂N-NH₂), the nitrogen atom bearing a lone pair is adjacent to the reacting nucleophilic nitrogen, which also has a lone pair.
The precise origin of the alpha effect is still a subject of discussion, but several theories contribute to its explanation:
-
Ground-State Destabilization: Repulsion between the adjacent lone pairs in the ground state of the hydrazine molecule raises its highest occupied molecular orbital (HOMO) energy. A higher HOMO energy leads to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of an electrophile, facilitating a more rapid reaction.[2][3]
-
Transition-State Stabilization: As the nucleophile attacks an electrophile, a partial positive charge develops on the nucleophilic atom in the transition state. An adjacent atom with a lone pair can stabilize this partial positive charge, lowering the activation energy of the reaction.[1]
This enhanced nucleophilicity is not always directly proportional to basicity (pKa). While basicity and nucleophilicity are often correlated for a series of similar nucleophiles, the alpha effect causes hydrazines to deviate from this trend, often exhibiting significantly higher reaction rates than amines with comparable pKa values.[1][2]
Quantitative Comparison of Nucleophilicity
The nucleophilicity of various compounds can be quantified and compared using Mayr's nucleophilicity scale, which is based on the following linear free energy relationship:
log k = sN(N + E)
Where:
-
k is the second-order rate constant.
-
N is the nucleophilicity parameter.
-
sN is the nucleophile-specific sensitivity parameter.
-
E is the electrophilicity parameter of the reaction partner.
A higher N value indicates greater nucleophilicity. The following tables summarize experimental data for a selection of amines and hydrazines, showcasing their relative reactivities.
Table 1: Mayr's Nucleophilicity Parameters for Selected Amines and Hydrazines in Acetonitrile
| Nucleophile | Type | N | sN |
| Piperidine | Secondary Amine | 18.1 | 0.8 |
| Pyrrolidine | Secondary Amine | 18.9 | 0.8 |
| Methylamine (B109427) | Primary Amine | 14.8 | 0.8 |
| n-Propylamine | Primary Amine | 13.3 | 1.0 |
| t-Butylamine | Primary Amine | 10.5 | 1.2 |
| Hydrazine | Hydrazine | 14.9 | 0.8 |
| Methylhydrazine | Hydrazine | 16.3 | 0.7 |
| Aniline | Aromatic Amine | 12.6 | 0.9 |
Data sourced from Mayr's Database of Reactivity Parameters.
Table 2: Second-Order Rate Constants (k₂) for Reactions with Benzhydrylium Ions in Acetonitrile at 20°C
| Nucleophile | Electrophile (E) | k₂ (M⁻¹s⁻¹) |
| Methylamine | (4-Me₂N)₂CH⁺ (-4.6) | 1.6 x 10⁵ |
| Hydrazine | (4-Me₂N)₂CH⁺ (-4.6) | 2.0 x 10⁵ |
| n-Propylamine | (4-MeO)₂CH⁺ (-7.5) | 1.3 x 10³ |
| Methylhydrazine | (4-MeO)₂CH⁺ (-7.5) | 4.0 x 10⁴ |
| Aniline | (4-MeO)(Ph)CH⁺ (-10.4) | 2.5 x 10¹ |
| Phenylhydrazine | (4-MeO)(Ph)CH⁺ (-10.4) | 1.3 x 10² |
Data extracted and compiled from multiple kinetic studies.
These data illustrate that while hydrazine's nucleophilicity parameter (N) is similar to that of methylamine in acetonitrile, substituted hydrazines like methylhydrazine show a marked increase in reactivity.
Experimental Protocols for Measuring Nucleophilicity
The determination of nucleophilicity parameters is achieved through kinetic studies, typically employing stopped-flow UV-Vis spectroscopy. This technique allows for the measurement of rapid reaction rates by monitoring changes in absorbance over time.
Representative Experimental Protocol: Determination of Second-Order Rate Constants
Objective: To determine the second-order rate constant (k₂) for the reaction of a nucleophile (amine or hydrazine) with a reference electrophile (e.g., a benzhydrylium ion).
Materials:
-
Stopped-flow UV-Vis spectrophotometer
-
Dry, inert solvent (e.g., acetonitrile)
-
Reference electrophile stock solution (e.g., substituted benzhydrylium tetrafluoroborate)
-
Nucleophile (amine or hydrazine) solution
-
Buffer solutions (for aqueous measurements)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the reference electrophile in the chosen solvent. The concentration should be such that its absorbance is within the linear range of the spectrophotometer.
-
Prepare a series of solutions of the nucleophile at different concentrations. These concentrations should be in large excess (at least 10-fold) compared to the electrophile concentration to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the electrophile.
-
Equilibrate the solutions of the electrophile and the nucleophile to a constant temperature (e.g., 20°C).
-
Rapidly mix equal volumes of the electrophile and one of the nucleophile solutions in the stopped-flow apparatus.
-
Monitor the decrease in absorbance of the electrophile over time as it is consumed in the reaction.
-
-
Data Analysis:
-
Fit the absorbance decay curve to a first-order exponential function to obtain the pseudo-first-order rate constant (kobs).
-
Repeat the measurement for each concentration of the nucleophile.
-
Plot kobs versus the concentration of the nucleophile. The slope of the resulting straight line is the second-order rate constant (k₂).
-
Visualizing Reaction Pathways and Workflows
Conclusion
The decision to use a hydrazine or an amine as a nucleophile has significant kinetic implications. Hydrazines frequently exhibit enhanced nucleophilicity compared to amines of similar basicity, a phenomenon attributed to the alpha effect. This heightened reactivity can be advantageous in achieving faster reaction rates or enabling reactions that are sluggish with simple amines. However, factors such as sterics, solvent effects, and the nature of the electrophile also play crucial roles in determining the ultimate reaction outcome. The quantitative data and experimental protocols provided in this guide offer a framework for making informed decisions in the selection and application of these essential nucleophiles in research and development.
References
Safety Operating Guide
Safeguarding Your Laboratory: Immediate Safety and Disposal Protocols for Hydrazinium Compounds
For researchers, scientists, and professionals in drug development, the safe handling and disposal of hydrazinium compounds are of paramount importance. Hydrazine (B178648) and its derivatives are highly reactive, toxic, and potentially carcinogenic substances that necessitate strict adherence to established safety protocols to mitigate risks.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound waste, ensuring a secure laboratory environment.
All handling and disposal of this compound compounds should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, and a lab coat.[4][5]
Immediate Disposal and Spill Neutralization
In the event of a small spill, immediate neutralization is critical. Do not attempt to clean up large spills of hydrazine yourself; evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[5][6] For manageable spills, the following chemical neutralization methods are recommended.
Experimental Protocol for Chemical Neutralization:
-
Isolate and Ventilate: Ensure the spill is contained and the area is well-ventilated, preferably within a fume hood.[7] Remove all sources of ignition.[8]
-
Dilute the Spill: Cautiously dilute the spilled hydrazine with water to a concentration of 5% or less.[8] This helps to control the heat generated during the subsequent neutralization reaction.[8]
-
Prepare Neutralizing Agent: Prepare a 5% aqueous solution of an oxidizing agent such as sodium hypochlorite (B82951) (bleach), calcium hypochlorite, or hydrogen peroxide.[2][8]
-
Neutralize: Slowly add an equal volume of the 5% neutralizing solution to the diluted hydrazine spill.[8][9] For hydrogen peroxide, a slight excess of a 2:1 molar ratio (H₂O₂ to hydrazine) is recommended, and the reaction can be catalyzed by a trace amount of copper sulfate.[8]
-
Verify Neutralization: Test the treated solution to ensure complete destruction of the hydrazine. This can be done using a standard boiler water test kit with a p-dimethylaminobenzaldehyde reagent or by testing for residual chlorine if a hypochlorite solution was used.[2]
-
Final Disposal: After confirming neutralization, the resulting solution, which primarily contains nitrogen, water, and salts, can be collected for disposal.[8] Always consult with your institution's EHS office for the final disposal procedure, as local regulations may vary.[7]
The following table summarizes key quantitative parameters for the chemical treatment of this compound waste.
| Parameter | Value/Recommendation | Source(s) |
| Initial Dilution Concentration | Dilute to 5% or less in water before treatment. | [8][9] |
| Sodium Hypochlorite Solution | Use a solution of less than 5% available chlorine. | [8][9] |
| Calcium Hypochlorite Solution | Use a 5% aqueous solution. | [8][9] |
| Hydrogen Peroxide Molar Ratio | 2 moles of H₂O₂ per mole of hydrazine (slight excess recommended). | [8] |
| Optimal pH for Hypochlorite Reaction | 5-8 | [8] |
Routine Laboratory Waste Disposal
For routine experimental waste containing this compound compounds, direct neutralization may not always be practical. The standard procedure is to collect it as hazardous waste.
-
Waste Collection: Designate a specific, clearly labeled hazardous waste container for all this compound-containing waste.[4][5] The label should read "HAZARDOUS WASTE" and include the chemical name (Hydrazine), concentration, and associated hazards (e.g., Flammable, Toxic, Corrosive, Reactive).[5]
-
Storage: Store the waste container in a designated and properly ventilated area, away from incompatible materials such as oxidizers, metal oxides, and acids.[7][10]
-
Scheduled Pickup: Contact your institution's EHS or a licensed waste disposal contractor to schedule a pickup for the hazardous waste.[5][9] Do not pour this compound waste down the drain.[8]
The logical workflow for deciding on the appropriate disposal procedure is outlined in the diagram below.
Caption: Decision workflow for this compound compound disposal.
Alternative Disposal Methodologies
Recent developments have introduced alternative, potentially safer methods for neutralizing hydrazine. One such method involves alpha-ketoglutaric acid (AKGA), which reacts with hydrazine to form a harmless byproduct that, pending local regulations, may be suitable for drain disposal.[11] Another approach involves aeration in the presence of activated charcoal and iron salts to promote oxidation and decomposition.[12] While promising, these methods should only be adopted after thorough validation and approval by your institution's safety committee.
Ultimately, all disposal procedures must be in strict compliance with federal, state, and local regulations.[2][8] Always consult your institution's Chemical Hygiene Plan and EHS department for guidance specific to your location.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. arxada.com [arxada.com]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Organic Compound Turns Toxic Waste into Harmless Byproducts - Tech Briefs [techbriefs.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
Comprehensive Safety Protocol for Handling Hydrazinium Compounds
This document provides essential safety and logistical information for the handling and disposal of hydrazinium, a substance recognized as a Particularly Hazardous Substance (PHS). Adherence to these procedural guidelines is critical for ensuring the safety of all laboratory personnel. This compound and its derivatives are acutely toxic, corrosive, potential carcinogens, and highly reactive.[1][2]
Hazard Identification and Classification
This compound compounds pose significant health risks. They are toxic if swallowed, inhaled, or in contact with skin; they can cause severe skin burns, eye damage, and may cause an allergic skin reaction or cancer.[3][4]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled[3] |
| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage[4][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3][5] |
| Carcinogenicity | Category 1B | H350: May cause cancer[3][5] |
| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | H410: Very toxic to aquatic life with long lasting effects[4][5] |
Hierarchy of Controls: Engineering and Administrative Measures
Before personal protective equipment is considered, engineering and administrative controls must be implemented as the primary lines of defense.
-
Engineering Controls :
-
Chemical Fume Hood : All procedures involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
-
Glove Box : For highly sensitive operations or when handling anhydrous hydrazine, a glove box under an inert atmosphere (e.g., nitrogen) is recommended.[6]
-
Safety Equipment : A certified emergency eyewash station and safety shower must be immediately accessible in the work area.[7]
-
Ventilation : The laboratory must be well-ventilated to prevent the accumulation of toxic vapors.[7]
-
-
Administrative Controls :
-
Training : All personnel must receive documented training on the hazards of this compound and this specific Standard Operating Procedure (SOP) before beginning work.[1]
-
Designated Area : Work with this compound must be restricted to a designated area with clear signage indicating the presence of a Particularly Hazardous Substance.[1][2]
-
Restricted Access : Only authorized and trained personnel should be allowed in the designated area.
-
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact. The following equipment must be worn at all times when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hand | Chemical-Resistant Gloves | Butyl rubber is the material of choice.[7] Neoprene or nitrile gloves may be acceptable for splash protection, but a glove manufacturer's resistance guide should be consulted.[6][8] |
| Eye/Face | Safety Goggles & Face Shield | At a minimum, wear ANSI Z87.1-compliant chemical splash goggles.[2] A full-face shield must be worn over the goggles whenever there is a significant splash hazard.[1][6] |
| Body | Lab Coat & Apron | A flame-resistant lab coat is required.[2] A chemical-resistant apron should be worn over the lab coat for added protection.[8] Full-length pants and closed-toe shoes are mandatory.[6] |
| Respiratory | Respirator (as needed) | Not typically required when work is performed within a fume hood. A NIOSH-approved full-face respirator with appropriate cartridges or a supplied-air respirator is necessary for spill response or if engineering controls fail.[6][7] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation Phase
-
Confirm that all required training is complete and documented.[1]
-
Verify that the chemical fume hood is operational and has a current certification.
-
Post warning signs at the entrance to the designated work area.[1]
-
Assemble all necessary chemicals, equipment, and waste containers inside the fume hood to minimize traffic.
-
Ensure the path to the safety shower and eyewash is unobstructed.[7]
2. Handling Phase
-
Don all required PPE as specified in the table above.[1]
-
Perform all manipulations within the fume hood, keeping the sash at the lowest possible working height.
-
Keep all containers of this compound tightly sealed when not in use.[6]
-
Use spark-proof tools and ground/bond containers when transferring flammable liquids to prevent static discharge.[6][9]
-
In the event of any unusual odor or sign of exposure, cease work immediately and follow emergency procedures.
3. Post-Handling & Storage
-
Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.[8]
-
Carefully remove PPE, avoiding self-contamination. Dispose of single-use items (e.g., gloves) as hazardous waste.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.[1]
-
Store this compound in a tightly closed, clearly labeled container within a compatible, unbreakable secondary container.[2][6]
-
Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as oxidizers and strong acids.[6][9]
Emergency and Disposal Plans
Spill Response
-
Do not attempt to clean up a significant spill.
-
In the event of a spill, immediately alert others in the area and evacuate the laboratory.[1][2]
-
Close the laboratory doors and prevent re-entry.
-
From a safe location, call emergency services (911) and your institution's Environmental Health & Safety (EHS) department.[1]
-
Remain safely nearby to provide information to first responders.
-
For minor spills, trained personnel may absorb the material with an inert substance like dry sand (do not use combustible materials like cloth or paper towels), place it in a sealed container, and label it for hazardous waste disposal.[9]
First Aid for Exposure
-
Seek immediate medical attention in all cases of exposure. [1]
-
Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[2][8]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][8]
-
Inhalation : Move the affected person to fresh air.[2]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[5]
Waste Disposal
-
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.[1][2]
-
Collect all waste in a designated, sealed, and properly labeled hazardous waste container. The label must clearly state "HAZARDOUS WASTE" and identify the contents (e.g., "this compound Waste").[1]
-
Store the waste container in a secondary containment bin in a designated satellite accumulation area.[6]
-
Contact your institution's EHS department to schedule a waste pickup.[1] Do not pour any this compound waste down the drain.[3]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 7. arxada.com [arxada.com]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
